Nimesulide
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
N-(4-nitro-2-phenoxyphenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5S/c1-21(18,19)14-12-8-7-10(15(16)17)9-13(12)20-11-5-3-2-4-6-11/h2-9,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWYRSMBCFDLJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3037250 | |
| Record name | Nimesulide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3037250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51803-78-2 | |
| Record name | Nimesulide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51803-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nimesulide [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051803782 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nimesulide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04743 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | nimesulide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758412 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nimesulide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3037250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nimesulide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.194 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NIMESULIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4TKW1454M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
143-144.5 °C | |
| Record name | Nimesulide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04743 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
Nimesulide's Multifaceted Molecular Interactions Beyond Cyclooxygenase-2 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nimesulide, a non-steroidal anti-inflammatory drug (NSAID), is well-recognized for its preferential inhibition of cyclooxygenase-2 (COX-2). However, a substantial body of evidence reveals a broader and more complex mechanism of action that extends beyond this primary target. This technical guide provides an in-depth exploration of these non-COX-2 mediated effects, offering a valuable resource for researchers, scientists, and professionals involved in drug development. This document details this compound's influence on key inflammatory and cellular pathways, including the inhibition of matrix metalloproteinases, its antioxidant properties, the induction of apoptosis, modulation of histamine release, and its impact on critical signaling cascades such as NF-κB and MAPKs. Quantitative data are summarized in structured tables for comparative analysis, and detailed experimental protocols for key cited experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this compound's multifaceted molecular interactions.
Inhibition of Matrix Metalloproteinases (MMPs)
This compound has demonstrated a significant ability to modulate the activity of matrix metalloproteinases (MMPs), a family of enzymes responsible for the degradation of extracellular matrix components, which play a crucial role in the pathogenesis of osteoarthritis.
Quantitative Data on MMP Inhibition
A pilot clinical study investigating the effects of this compound on MMPs in patients with osteoarthritis provides the following key quantitative findings.[1]
| Parameter | Baseline (Mean ± SD) | After 3 Weeks of this compound (100 mg twice daily) (Mean ± SD) | Percentage Change |
| MMP-3 (ng/mL) | 45.3 ± 12.1 | 32.1 ± 9.8 | ↓ 29.1% |
| MMP-8 (ng/mL) | 15.2 ± 5.4 | 10.8 ± 4.1 | ↓ 28.9% |
| COMP (U/L) | 12.5 ± 3.2 | 9.9 ± 2.7 | ↓ 20.8% |
Data adapted from a pilot clinical study on patients with osteoarthritis.[1]
Experimental Protocol: Immunoassay for MMPs and COMP
Objective: To quantify the serum levels of MMP-1, MMP-3, MMP-8, and Cartilage Oligomeric Matrix Protein (COMP) in osteoarthritis patients before and after treatment with this compound.[1]
Methodology:
-
Sample Collection: Collect peripheral blood samples from patients with radiologically confirmed osteoarthritis of the knee or hip at baseline and after a 3-week treatment period with 100 mg of this compound administered twice daily.
-
Serum Preparation: Allow the blood to clot at room temperature and then centrifuge at 3000 rpm for 15 minutes to separate the serum. Store the serum samples at -80°C until analysis.
-
Immunoassays:
-
Utilize commercially available enzyme-linked immunosorbent assay (ELISA) kits for the quantitative determination of MMP-1, MMP-3, MMP-8, and COMP in the serum samples.
-
Follow the manufacturer's instructions for each specific kit. This typically involves:
-
Preparing the standard curve using the provided standards.
-
Adding standards, controls, and patient serum samples to the wells of the microplate pre-coated with specific antibodies.
-
Incubating the plate to allow for antigen-antibody binding.
-
Washing the plate to remove unbound substances.
-
Adding a biotin-conjugated antibody specific for the target protein.
-
Incubating and washing.
-
Adding streptavidin-HRP conjugate.
-
Incubating and washing.
-
Adding the substrate solution and incubating until color develops.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
-
Data Analysis: Calculate the concentrations of MMPs and COMP in the patient samples by interpolating their absorbance values from the standard curve. Compare the baseline and post-treatment levels to determine the effect of this compound.
Antioxidant Properties
This compound and its major metabolite, 4-hydroxythis compound, exhibit significant antioxidant activities by scavenging reactive oxygen species (ROS), which are key contributors to inflammatory processes and tissue damage.
Quantitative Data on Antioxidant Activity
The antioxidant potential of this compound has been quantified through various in vitro models.
| Assay | Compound | IC50 / Effective Concentration |
| Lipid Peroxidation Inhibition | This compound | 0.8 mmol/L |
| 4'-hydroxythis compound (M1) | 30 µmol/L | |
| 2-(4'-hydroxyphenoxy)-4-N-acetylamino-methansulfonanilide (M2) | 0.5 mmol/L | |
| Hyaluronic Acid Depolymerisation Prevention | This compound | ~230 µmol/L |
Data from in vitro antioxidant activity studies.
Experimental Protocol: Electron Spin Resonance (ESR) for Radical Scavenging
Objective: To assess the direct radical scavenging activity of this compound and its metabolites using Electron Spin Resonance (ESR) spectroscopy.
Methodology:
-
Radical Generation:
-
For hydroxyl radical (•OH) scavenging: Utilize a Fenton reaction system (e.g., FeSO₄ + H₂O₂).
-
For superoxide anion (O₂⁻•) scavenging: Use a hypoxanthine-xanthine oxidase system.
-
-
Spin Trapping:
-
Add a spin trapping agent, such as 5,5-dimethyl-1-pyrroline N-oxide (DMPO), to the reaction mixture. The spin trap will react with the short-lived radicals to form a more stable radical adduct that can be detected by ESR.
-
-
ESR Spectroscopy:
-
Introduce the reaction mixture into a quartz capillary tube and place it in the cavity of the ESR spectrometer.
-
Record the ESR spectrum under specific instrument settings (e.g., microwave frequency, modulation frequency, magnetic field scan range). The spectrum will show characteristic peaks corresponding to the DMPO-radical adduct.
-
-
Inhibition Assay:
-
Perform the reaction in the presence of varying concentrations of this compound or its metabolites.
-
Record the ESR spectra and measure the signal intensity of the DMPO-radical adduct.
-
-
Data Analysis: Calculate the percentage of radical scavenging as the reduction in the ESR signal intensity in the presence of the test compound compared to the control (without the compound). Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in the radical signal.
Induction of Apoptosis
This compound has been shown to induce apoptosis in various cancer cell lines, suggesting a potential role in cancer chemoprevention and therapy. This pro-apoptotic effect is independent of its COX-2 inhibitory activity.
Quantitative Data on Apoptosis Induction
The pro-apoptotic effects of this compound have been quantified in different cancer cell lines.
| Cell Line | Concentration of this compound | Duration of Treatment | Apoptotic Cells (%) |
| SGC-7901 (Gastric Adenocarcinoma) | 50 µmol/L | 72 h | 5.34 ± 0.51 |
| 100 µmol/L | 72 h | 9.87 ± 0.73 | |
| 200 µmol/L | 72 h | 15.63 ± 1.02 | |
| 400 µmol/L | 72 h | 22.02 ± 1.27 | |
| SMMC-7721 (Hepatoma) | 200 µmol/L | 72 h | 10.5% (approx.) |
| 300 µmol/L | 72 h | 15.8% (approx.) | |
| 400 µmol/L | 72 h | 21.20 ± 1.62 |
Data from studies on human gastric adenocarcinoma and hepatoma cell lines.[2][3]
Experimental Protocol: Flow Cytometry for Apoptosis Detection
Objective: To quantify the percentage of apoptotic cells in a cancer cell line population following treatment with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[3]
Methodology:
-
Cell Culture and Treatment:
-
Culture the desired cancer cell line (e.g., SGC-7901) in appropriate culture medium until they reach a suitable confluence.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 50, 100, 200, 400 µmol/L) for a specified duration (e.g., 72 hours). Include a vehicle-treated control group.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization.
-
Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use FITC signal detector (FL1) for Annexin V and a phycoerythrin signal detector (FL2 or FL3) for PI.
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Gate the cell population based on forward and side scatter to exclude debris.
-
Analyze the fluorescence data to differentiate between:
-
Viable cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
Necrotic cells (Annexin V-negative, PI-positive)
-
-
Calculate the percentage of cells in each quadrant.
-
Inhibition of Histamine Release
This compound has been observed to inhibit the release of histamine from basophils and mast cells, key mediators of allergic and inflammatory reactions.
Quantitative Data on Histamine Release Inhibition
The inhibitory effect of this compound on histamine release has been quantified in in vitro studies.
| Cell Type | Stimulus | This compound Concentration (M) | Inhibition of Histamine Release (%) |
| Human Basophils | anti-IgE | 10⁻⁶ | 2.9 (approx.) |
| 10⁻⁵ | 15 (approx.) | ||
| 10⁻⁴ | 35 (approx.) | ||
| 10⁻³ | 60 (approx.) | ||
| Human Lung Mast Cells (HLMC) | anti-IgE | 10⁻³ | 52.3 ± 9.6 |
| Human Skin Mast Cells (HSMC) | anti-IgE | 10⁻³ | 67.3 ± 3.7 |
Data from studies on human basophils and mast cells.[4]
Experimental Protocol: Measurement of Histamine Release from Basophils
Objective: To measure the in vitro effect of this compound on IgE-mediated histamine release from purified human basophils.[4]
Methodology:
-
Basophil Purification:
-
Isolate basophils from the peripheral blood of healthy donors using density gradient centrifugation followed by countercurrent elutriation or magnetic cell sorting (MACS) to achieve high purity.
-
-
Cell Culture and Pre-incubation:
-
Resuspend the purified basophils in a suitable buffer (e.g., PIPES-buffered saline with calcium and magnesium).
-
Pre-incubate the cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 15 minutes) at 37°C.
-
-
Stimulation of Histamine Release:
-
Challenge the cells with an optimal concentration of a secretagogue, such as anti-human IgE antibody, to induce degranulation and histamine release.
-
Incubate for an appropriate time (e.g., 30-60 minutes) at 37°C.
-
-
Termination of Reaction and Histamine Measurement:
-
Stop the reaction by placing the tubes on ice and centrifuging to pellet the cells.
-
Collect the supernatant containing the released histamine.
-
Measure the histamine concentration in the supernatant using a sensitive method such as:
-
Fluorometric assay: Based on the condensation of histamine with o-phthalaldehyde.
-
Enzyme-linked immunosorbent assay (ELISA): Using a specific antibody against histamine.
-
-
-
Data Analysis:
-
Calculate the percentage of histamine release relative to the total cellular histamine content (determined by lysing an aliquot of cells).
-
Determine the percentage of inhibition of histamine release by this compound at each concentration compared to the control.
-
Modulation of Signaling Pathways
This compound influences key intracellular signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the inflammatory response.
NF-κB Signaling Pathway
This compound has been shown to suppress the activation of NF-κB, a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.
Caption: this compound's Inhibition of the NF-κB Signaling Pathway.
MAPK Signaling Pathway
This compound has been demonstrated to inhibit the phosphorylation of key kinases in the MAPK pathway, such as p38 and JNK, thereby downregulating downstream inflammatory responses.
Caption: this compound's Modulation of the MAPK Signaling Pathway.
Experimental Protocol: Western Blot for Phosphorylated MAPK
Objective: To determine the effect of this compound on the phosphorylation status of MAPK proteins (e.g., p38, JNK) in response to a stimulus.
Methodology:
-
Cell Culture and Treatment:
-
Culture appropriate cells (e.g., renal tubular cells) and treat with a known MAPK activator (e.g., cisplatin) in the presence or absence of various concentrations of this compound.
-
-
Protein Extraction:
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target MAPK (e.g., anti-phospho-p38).
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody for the total form of the MAPK protein and a loading control (e.g., β-actin or GAPDH) to normalize the data.
-
Quantify the band intensities using densitometry software to determine the relative levels of phosphorylated protein.
-
Inhibition of Phosphodiesterase IV (PDE4)
This compound has been identified as an inhibitor of phosphodiesterase type IV (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn leads to the suppression of inflammatory cell activation and the production of pro-inflammatory mediators. This mechanism contributes to its overall anti-inflammatory effect.
Conclusion
The therapeutic effects of this compound are not solely attributable to its well-established preferential inhibition of COX-2. This technical guide has elucidated a range of additional molecular mechanisms that contribute to its anti-inflammatory, analgesic, and chondroprotective properties. By inhibiting matrix metalloproteinases, exerting antioxidant effects, inducing apoptosis in aberrant cells, suppressing histamine release, and modulating critical inflammatory signaling pathways such as NF-κB and MAPK, this compound presents a complex and multifaceted pharmacological profile. A thorough understanding of these non-COX-2 mediated actions is crucial for the continued exploration of its therapeutic potential and for the development of novel anti-inflammatory agents with improved efficacy and safety profiles. The provided data, protocols, and pathway diagrams serve as a comprehensive resource for researchers and drug development professionals to further investigate and leverage the diverse molecular interactions of this compound.
References
- 1. Effect of this compound on metalloproteinases and matrix degradation in osteoarthritis: a pilot clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 3. This compound inhibits proliferation via induction of apoptosis and cell cycle arrest in human gastric adenocarcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histamine release reaction [bio-protocol.org]
Nimesulide Pharmacodynamics in Cellular Models: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the pharmacodynamic properties of nimesulide as observed in various cellular models. This compound, a non-steroidal anti-inflammatory drug (NSAID), is primarily recognized for its preferential inhibition of cyclooxygenase-2 (COX-2).[1][2][3] However, extensive in vitro research has revealed a complex profile of cellular effects that extend beyond COX-2 inhibition, implicating its potential as a lead compound for anti-cancer drug development.[4] This guide synthesizes key findings on its mechanisms of action, presents quantitative data from cellular assays, details common experimental protocols, and visualizes the critical signaling pathways involved.
Core Mechanism of Action: COX-2 Inhibition
This compound's principal mechanism is the selective inhibition of COX-2, an enzyme crucial for the synthesis of prostaglandins (PGs), which are key mediators of inflammation and pain.[5] In cellular models, this action manifests as a reduction in prostaglandin E2 (PGE2), a major product of COX-2 activity. For instance, in cultured rat dorsal root ganglia (DRG) neurons, 10 μM this compound completely inhibited both basal and induced release of PGE2.[6][7] This targeted inhibition of the COX-2 pathway forms the basis of its anti-inflammatory effects.
COX-2 Independent Pharmacodynamics
A significant body of evidence demonstrates that this compound's effects on cell proliferation and apoptosis, particularly in cancer cell lines, occur at concentrations that far exceed those needed for COX-2 inhibition, suggesting COX-2 independent mechanisms.[4]
Induction of Apoptosis
This compound promotes apoptosis in a variety of cancer cells, including those of the pancreas, stomach, and mouth.[8][9][10] This is achieved through the modulation of several key signaling pathways.
-
Mitochondrial (Intrinsic) Pathway: In pancreatic cancer cells (PANC-1), this compound upregulates the tumor suppressor PTEN.[10][11] This inhibits the PI3K/Akt signaling pathway, which in turn decreases the expression of the anti-apoptotic protein Bcl-2 and increases the expression of the pro-apoptotic protein Bax.[10][11] This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization and subsequent cell death.[10]
-
Death Receptor (Extrinsic) Pathway: this compound has been shown to sensitize resistant pancreatic cancer cells to TNF-related apoptosis-inducing ligand (TRAIL).[8][12] It achieves this by promoting the clustering of Death Receptor 5 (DR5) in the plasma membrane, which facilitates the activation of caspase-8 and the downstream apoptotic cascade.[8][12] Co-treatment of AsPC1 and Panc1 cells with TRAIL and 50 μM this compound increased apoptosis to over 90%.[12]
Inhibition of Cell Proliferation and Cell Cycle Arrest
This compound inhibits the proliferation of various cancer cell lines in a dose- and time-dependent manner.[9][13] One of the underlying mechanisms is the induction of cell cycle arrest, typically at the G0/G1 phase.[9] In human gastric adenocarcinoma cells (SGC-7901), this compound treatment leads to an accumulation of cells in G0/G1, which is associated with the upregulation of the cyclin-dependent kinase inhibitor p27kip1.[9] This protein is essential for controlling the G1 to S phase transition, and its increased expression effectively halts cell division.[9]
Modulation of Inflammatory and Metastatic Pathways
Beyond its direct effects on cell growth, this compound also modulates pathways involved in inflammation, angiogenesis, and metastasis.
-
MAPK and NF-κB Signaling: this compound has been shown to inhibit the JNK and p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are crucial for activating transcription factors like Nuclear Factor-κB (NF-κB), which controls the expression of numerous pro-inflammatory and pro-survival genes, including COX-2 itself.[14] By down-regulating MAPK signaling, this compound can suppress the broader inflammatory response.
-
Matrix Metalloproteinases (MMPs): In human osteoarthritic cartilage models, this compound can reduce the synthesis of MMPs, such as collagenase (MMP-1) and stromelysin (MMP-3).[15] These enzymes are responsible for degrading the extracellular matrix, a key process in both osteoarthritis progression and tumor invasion.[15][16][17] This suggests a potential role for this compound in preserving cartilage integrity and inhibiting cancer cell metastasis.[15][18]
-
Vascular Endothelial Growth Factor (VEGF): this compound treatment can decrease the expression and release of VEGF, a potent angiogenic factor, in both pancreatic and colon cancer cells.[10][13] This anti-angiogenic effect can limit tumor growth by restricting its blood supply.[19]
Quantitative Data from Cellular Models
The effects of this compound are highly dependent on the cell type, drug concentration, and exposure time. The following tables summarize key quantitative findings from various studies.
Table 1: Effects of this compound on Cell Viability and Proliferation
| Cell Line | Assay | Concentration (µM) | Duration (h) | Result | Reference |
|---|---|---|---|---|---|
| SGC-7901 (Gastric Cancer) | Cell Counting | 200 | 72 | Strong proliferation inhibition | [9] |
| SGC-7901 (Gastric Cancer) | MTT Assay | 400 | 72 | ~77% reduction in survival rate | [9] |
| PANC-1 (Pancreatic Cancer) | MTT Assay | 200 | 24 | ~20% decrease in cell proliferation | [12] |
| AsPC1 (Pancreatic Cancer) | MTT Assay | 50 (+ TRAIL) | 24 | >90% increase in cell death | [12] |
| SKBR-3 (Breast Cancer) | Growth Inhibition | ~200 | 48 | IC50 for this compound | [4] |
| HT-29 (Colorectal Cancer) | Growth Inhibition | ~100-500 | 48 | GI50 range for this compound analogs |[4] |
Table 2: Effects of this compound on Cell Cycle and Apoptosis
| Cell Line | Parameter | Concentration (µM) | Duration (h) | Result | Reference |
|---|---|---|---|---|---|
| SGC-7901 (Gastric Cancer) | Cell Cycle | 400 | 72 | Increase in G0/G1 phase cells | [9] |
| SGC-7901 (Gastric Cancer) | Apoptosis | 400 | 72 | Dose-dependent increase in apoptosis | [9] |
| Jurkat (T-lymphocyte) | Caspase-8 Activity | 57 (+ TRAIL) | 24 | EC50 for caspase-8 activation |[12] |
Key Experimental Protocols
Reproducing and building upon existing research requires a clear understanding of the methodologies used. Below are summarized protocols for key assays cited in this compound research.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cells (e.g., SGC-7901, PANC-1) in a 96-well plate at a density of 4,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[9]
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0-400 µM) or a vehicle control (DMSO).[9][20]
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 atmosphere.[9]
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT stock solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 4 hours.[9][20] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[21]
-
Solubilization: Carefully remove the supernatant and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[9][20]
-
Data Acquisition: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution and measure the absorbance at a wavelength of 570 nm using a microplate reader.[9][21]
Cell Cycle Analysis by Flow Cytometry
This technique quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Cell Culture and Treatment: Culture cells (e.g., SGC-7901) and treat with desired concentrations of this compound for a specified time (e.g., 72 hours).[9]
-
Harvesting: Harvest cells by trypsinization and wash with phosphate-buffered saline (PBS).[9]
-
Fixation: Fix the cells by resuspending them in cold 70% ethanol and storing them at 4°C.[9]
-
Staining: Wash the fixed cells with PBS and then stain with a solution containing a fluorescent DNA-intercalating agent, such as propidium iodide (PI), and RNase A (to prevent staining of RNA).[9]
-
Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9]
Caspase Activity Assay
This assay measures the activity of key executioner enzymes in the apoptotic pathway, such as caspase-8.
-
Cell Seeding: Seed cells (e.g., Jurkat) in a 96-well white opaque plate at a density of 7,500 cells/well and incubate for 24 hours.[12]
-
Treatment: Treat cells with this compound for a short period (e.g., 2 hours) before adding the apoptosis-inducing agent (e.g., TRAIL). Incubate for another 24 hours.[12]
-
Lysis and Reagent Addition: Add a volume of a luminogenic caspase substrate reagent (e.g., Caspase-Glo® 8) equal to the culture medium volume. The reagent contains a specific caspase substrate that releases a luminescent signal upon cleavage.[12]
-
Incubation and Measurement: Incubate at room temperature for 30-60 minutes to allow the reaction to stabilize.
-
Data Acquisition: Measure the luminescence using a luminometer. The signal intensity is proportional to the caspase activity.[12]
Conclusion
The pharmacodynamics of this compound in cellular models are multifaceted, extending well beyond its established role as a COX-2 inhibitor. In vitro studies consistently demonstrate its ability to inhibit cell proliferation, induce cell cycle arrest, and trigger apoptosis through the modulation of critical signaling pathways such as PI3K/Akt and MAPK. Furthermore, its capacity to downregulate factors involved in angiogenesis (VEGF) and tissue degradation (MMPs) highlights a broader anti-neoplastic potential. The quantitative data and detailed protocols summarized in this guide provide a foundation for researchers and drug development professionals to further explore the therapeutic applications of this compound and its analogs, particularly in the field of oncology.
References
- 1. This compound: some pharmaceutical and pharmacological aspects--an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Comprehensive Review of this compound's R&D Innovations and Drug Target Mechanism [synapse.patsnap.com]
- 4. From COX-2 inhibitor this compound to potent anti-cancer agent: synthesis, in vitro, in vivo and pharmacokinetic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound inhibits protein kinase C epsilon and substance P in sensory neurons - comparison with paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibits protein kinase C epsilon and substance P in sensory neurons – comparison with paracetamol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. This compound inhibits proliferation via induction of apoptosis and cell cycle arrest in human gastric adenocarcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound inhibits proliferation and induces apoptosis of pancreatic cancer cells by enhancing expression of PTEN - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Can this compound Nanoparticles Be a Therapeutic Strategy for the Inhibition of the KRAS/PTEN Signaling Pathway in Pancreatic Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, a COX-2 inhibitor, sensitizes pancreatic cancer cells to TRAIL-induced apoptosis by promoting DR5 clustering † - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Effects of this compound and naproxen on the degradation and metalloprotease synthesis of human osteoarthritic cartilage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of this compound on metalloproteinases and matrix degradation in osteoarthritis: a pilot clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The effect of non-steroidal anti-inflammatory drugs on matrix metalloproteinases levels in patients with osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Similar antineoplastic effects of this compound, a selective COX-2 inhibitor, and prostaglandin E1 on B16-F10 murine melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Emerging Anti Carcinogenic Applications of this compound: Therapeutic Benefits Beyond Its Primary Role in Pain Management - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cell proliferation assay [bio-protocol.org]
- 21. broadpharm.com [broadpharm.com]
The Neuroprotective Potential of Nimesulide: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nimesulide, a non-steroidal anti-inflammatory drug (NSAID) with preferential inhibitory activity against cyclooxygenase-2 (COX-2), has demonstrated significant neuroprotective properties in a variety of preclinical models of neurological injury.[1][2] This technical guide provides an in-depth review of the mechanisms of action, experimental evidence, and quantitative outcomes associated with the neuroprotective effects of this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of novel therapeutics for neurodegenerative diseases and acute brain injury. This document summarizes key findings, details experimental methodologies, and visualizes the complex signaling pathways influenced by this compound.
Introduction: The Rationale for this compound in Neuroprotection
Neuroinflammation is a critical component in the pathophysiology of a wide range of neurological disorders, including ischemic stroke, traumatic brain injury (TBI), and chronic neurodegenerative diseases like Alzheimer's disease.[3][4] The enzyme cyclooxygenase-2 (COX-2) is a key mediator of the inflammatory cascade and is upregulated in the brain following injury.[5][6] this compound's preferential inhibition of COX-2 makes it a compelling candidate for neuroprotection, as it can potentially mitigate inflammatory damage while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[7] Furthermore, evidence suggests that this compound possesses a favorable profile for crossing the blood-brain barrier.[8][9] Preclinical studies have shown that this compound can reduce infarct volume, improve neurological function, attenuate blood-brain barrier disruption, and decrease leukocyte infiltration in models of cerebral ischemia.[1][2][10]
Core Mechanisms of this compound's Neuroprotective Action
This compound's neuroprotective effects are multifactorial, extending beyond simple COX-2 inhibition. The primary and associated mechanisms are detailed below.
Preferential Inhibition of Cyclooxygenase-2 (COX-2)
The principal mechanism of this compound is its selective inhibition of COX-2.[7] In the central nervous system (CNS), COX-2 is induced in response to inflammatory stimuli, leading to the production of prostaglandins, particularly prostaglandin E2 (PGE2), which contribute to neuroinflammation and neuronal damage.[11][12] By inhibiting COX-2, this compound reduces the synthesis of these pro-inflammatory prostaglandins.[11][13]
References
- 1. This compound as a promising neuroprotectant in brain ischemia: new experimental evidences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. neurology.org [neurology.org]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of cyclooxygenase 2 by this compound improves cognitive outcome more than motor outcome following diffuse traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. Effects of the cyclooxygenase-2 inhibitor this compound on cerebral infarction and neurological deficits induced by permanent middle cerebral artery occlusion in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of brain cyclooxygenase-2 activity and the antipyretic action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of Prostaglandins in Neuroinflammatory and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of cyclooxygenase 2 by this compound decreases prostaglandin E2 formation but does not alter brain edema or clinical recovery after closed head injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Nimesulide's Role in Cancer Cell Apoptosis: A Technical Guide to Underlying Pathways
Abstract
Nimesulide, a preferential inhibitor of cyclooxygenase-2 (COX-2), has demonstrated significant anti-proliferative and pro-apoptotic capabilities across a spectrum of cancer cell lines. While initially recognized for its anti-inflammatory properties, its anti-neoplastic effects are now understood to be multifaceted, often occurring independently of its COX-2 inhibitory function. This technical guide provides an in-depth exploration of the molecular pathways this compound modulates to induce apoptosis in cancer cells. Key mechanisms include the sensitization of the extrinsic death receptor pathway, modulation of the intrinsic mitochondrial pathway via regulation of Bcl-2 family proteins, and upstream inhibition of critical survival signaling cascades such as the PI3K/Akt axis through the upregulation of the tumor suppressor PTEN. Furthermore, this compound's ability to induce cell cycle arrest complements its pro-apoptotic activity. Despite its clinical use being limited in some regions due to concerns of hepatotoxicity, this compound remains a valuable pharmacological tool and a structural scaffold for the development of novel, more potent anti-cancer therapeutics.[1][2]
Core Apoptotic Pathways Modulated by this compound
This compound triggers cancer cell apoptosis through two primary, interconnected pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.
Extrinsic (Death Receptor) Pathway Sensitization
The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors. This compound has been shown to significantly enhance cancer cell sensitivity to the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL), a promising anti-cancer agent that selectively targets malignant cells.[1]
The core mechanism involves this compound's ability to promote the clustering of Death Receptor 5 (DR5) within the plasma membrane.[1][3] This clustering is a critical prerequisite for the formation of the Death-Inducing Signaling Complex (DISC) and the subsequent recruitment and auto-catalytic activation of pro-caspase-8. Activated caspase-8 then initiates a downstream caspase cascade, leading to the execution of apoptosis.[1][4] In pancreatic cancer cells, co-treatment with 50 μM this compound and TRAIL increased apoptosis by over 90%, demonstrating a powerful synergistic effect.[1]
Caption: this compound enhances TRAIL-induced extrinsic apoptosis via DR5 clustering.
Intrinsic (Mitochondrial) Pathway Activation
The intrinsic pathway is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic members (e.g., Bcl-2) and pro-apoptotic members (e.g., Bax). The ratio of these proteins determines the cell's fate. This compound effectively shifts this balance towards apoptosis by decreasing the expression of Bcl-2 and increasing the expression of Bax.[5][6][7]
This altered Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm.[8] Cytoplasmic cytochrome c binds to the apoptotic protease activating factor-1 (Apaf-1), forming the apoptosome, which recruits and activates caspase-9. Caspase-9, in turn, activates the primary executioner caspase, caspase-3, culminating in apoptosis.[4][7]
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound, a COX-2 inhibitor, sensitizes pancreatic cancer cells to TRAIL-induced apoptosis by promoting DR5 clustering † - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound, a selective COX-2 inhibitor, acts synergistically with ionizing radiation against A549 human lung cancer cells through the activation of caspase-8 and caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits proliferation and induces apoptosis of pancreatic cancer cells by enhancing expression of PTEN - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits tumor growth in mice implanted hepatoma: overexpression of Bax over Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibits proliferation and induces apoptosis of pancreatic cancer cells by enhancing expression of PTEN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A COX-2 inhibitor this compound analog selectively induces apoptosis in Her2 overexpressing breast cancer cells via cytochrome c dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Architecture and Chemical Profile of Nimesulide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the molecular structure and chemical properties of Nimesulide, a nonsteroidal anti-inflammatory drug (NSAID). The following sections detail its structural characteristics, physicochemical properties, mechanism of action, and the experimental methodologies used for its characterization.
Molecular Structure of this compound
This compound, with the chemical formula C₁₃H₁₂N₂O₅S, is a sulfonanilide derivative.[1] Its systematic International Union of Pure and Applied Chemistry (IUPAC) name is N-(4-Nitro-2-phenoxyphenyl)methanesulfonamide . The molecule is characterized by a methanesulfonamide group attached to a substituted phenyl ring, which is in turn linked to another phenyl ring via an ether bond. A key feature is the presence of a nitro group on one of the phenyl rings, which contributes to its chemical properties. This compound is an achiral molecule.
The structural framework of this compound is fundamental to its pharmacological activity, particularly its selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.
Chemical Properties of this compound
The chemical properties of this compound dictate its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of its key physicochemical parameters is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 308.31 g/mol | [2] |
| Melting Point | 143-144.5 °C | [2] |
| pKa | ~6.5 | [1][3][4] |
| Aqueous Solubility | ~0.01 mg/mL (practically insoluble) | [1][5] |
| LogP (Octanol/Water) | 2.6 | [2] |
This compound is a weakly acidic compound, a characteristic attributed to the sulfonamide group.[1] Its low aqueous solubility and moderate lipophilicity classify it as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low solubility.[1]
Mechanism of Action: Selective COX-2 Inhibition
This compound exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[6][7] COX enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[6][8]
There are two main isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as protecting the gastrointestinal lining.[6] In contrast, COX-2 is an inducible enzyme that is primarily expressed at sites of inflammation.[6]
By preferentially inhibiting COX-2, this compound reduces the synthesis of pro-inflammatory prostaglandins at the site of inflammation while having a lesser effect on the protective functions of COX-1 in the gastrointestinal tract.[6] This selectivity is a key differentiator from non-selective NSAIDs and is thought to contribute to a more favorable gastrointestinal safety profile.
The signaling pathway illustrating the mechanism of action of this compound is depicted below:
Experimental Protocols
The following sections outline the standard methodologies for determining the key physicochemical properties of this compound.
Determination of pKa (Potentiometric Titration)
The acid dissociation constant (pKa) of this compound is determined using potentiometric titration. This method involves the gradual addition of a titrant of known concentration to a solution of the compound and monitoring the resulting change in pH.
Methodology:
-
Preparation of this compound Solution: A standard solution of this compound (e.g., 1 mM) is prepared in a suitable solvent system, often a co-solvent like methanol-water, due to its low aqueous solubility.[9][10]
-
Calibration: The pH meter is calibrated using standard buffer solutions (e.g., pH 4, 7, and 10) to ensure accurate measurements.[9]
-
Titration: The this compound solution is placed in a thermostatted vessel and titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).[9][10] The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve, which corresponds to the pH at which 50% of the compound is ionized.[10][11]
Determination of Aqueous Solubility (Shake-Flask Method)
The equilibrium solubility of this compound is determined using the shake-flask method, which is considered the gold standard for solubility measurements.[12][13][14]
Methodology:
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of the desired aqueous medium (e.g., purified water, buffer solutions of different pH) in a sealed flask.[12][14]
-
Equilibration: The flask is agitated in a constant temperature bath for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.[12][14]
-
Phase Separation: After equilibration, the suspension is filtered or centrifuged to separate the saturated solution from the excess solid.[13]
-
Concentration Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[15]
Determination of Partition Coefficient (LogP) (Shake-Flask Method)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is determined by the shake-flask method.[16][17]
Methodology:
-
Solvent Saturation: Equal volumes of 1-octanol and water are mixed and shaken to ensure mutual saturation before the experiment.[18]
-
Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other phase in a separatory funnel.
-
Equilibration: The funnel is shaken for a set period to allow the this compound to partition between the two immiscible phases until equilibrium is reached.[16][17]
-
Phase Separation: The two phases are allowed to separate completely.
-
Concentration Analysis: The concentration of this compound in both the 1-octanol and the aqueous phase is determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.[16][17]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the 1-octanol phase to its concentration in the aqueous phase. The LogP is the logarithm of this value.[17]
Conclusion
This compound possesses a distinct molecular structure, characterized by its sulfonanilide core, which underpins its selective COX-2 inhibitory activity. Its physicochemical properties, particularly its weak acidity and low aqueous solubility, are critical considerations in its formulation and clinical application. The experimental protocols detailed herein represent standard methodologies for the robust characterization of this compound and other pharmaceutical compounds. A thorough understanding of these molecular and chemical attributes is essential for researchers and professionals engaged in the development and optimization of anti-inflammatory therapeutics.
References
- 1. Characterization of this compound and development of immediate release tablets [redalyc.org]
- 2. This compound | C13H12N2O5S | CID 4495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The effect of this compound on prostanoid formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. clinexprheumatol.org [clinexprheumatol.org]
- 5. bpsa.journals.ekb.eg [bpsa.journals.ekb.eg]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. A Comprehensive Review of this compound's R&D Innovations and Drug Target Mechanism [synapse.patsnap.com]
- 8. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. medwinpublishers.com [medwinpublishers.com]
- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 13. researchgate.net [researchgate.net]
- 14. lup.lub.lu.se [lup.lub.lu.se]
- 15. Physicochemical profile of this compound. Exploring the interplay of lipophilicity, solubility and ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Partition coefficient - Wikipedia [en.wikipedia.org]
- 17. Partition Coefficient Determination (Pharmaceutics Practical).pptx [slideshare.net]
- 18. courseware.cutm.ac.in [courseware.cutm.ac.in]
Nimesulide's In Vitro Impact on Prostaglandin Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro effects of nimesulide on prostaglandin synthesis. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways.
Core Mechanism of Action: Selective COX-2 Inhibition
This compound, a non-steroidal anti-inflammatory drug (NSAID) of the sulfonanilide class, exerts its primary anti-inflammatory, analgesic, and antipyretic effects through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1] The cyclooxygenase enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[1] COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced at sites of inflammation. This compound's preferential inhibition of COX-2 allows it to effectively reduce the synthesis of pro-inflammatory prostaglandins while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[1][2]
Quantitative Analysis of this compound's Inhibitory Action
The in vitro inhibitory potency of this compound on COX-1 and COX-2 has been evaluated across various experimental systems. The following tables summarize the key quantitative data from these studies.
Table 1: IC50 Values for this compound Inhibition of COX-1 and COX-2
| Experimental System | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2/COX-1 Selectivity Ratio | Reference |
| Purified Ovine COX Enzymes | >100 | 0.07 ± 0.05 (time-dependent) | >1428 | [3] |
| Human Whole Blood Assay | 10 | 1 | 0.1 | [4] |
| IL-1β-treated A549 cells / Human Washed Platelets | 0.392 | 0.071 | 0.18 | [5] |
Note: IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.
Table 2: Inhibition of Prostaglandin E2 (PGE2) Synthesis by this compound in Various Cell-Based Assays
| Cell Type | Stimulus | This compound Concentration | % PGE2 Inhibition | Reference |
| Human Articular Chondrocytes | Unstimulated | 6 ng/mL (IC50) | 50% | [6] |
| Human Articular Chondrocytes | IL-1β-stimulated | 6.9 ng/mL (IC50) | 50% | [6] |
| Rat Peritoneal Macrophages | Opsonized Zymosan (10h) | Not specified | Strong inhibition (comparable to indomethacin) | [3] |
| Spinal Astrocyte-Microglia Co-cultures | Lipopolysaccharide (LPS) | 100 µM | Significant decrease from 21.84 ± 0.32 pmol/mL to 10.12 ± 0.44 pmol/mL | [7] |
Signaling Pathway of Prostaglandin Synthesis and this compound's Point of Intervention
The synthesis of prostaglandins from arachidonic acid is a well-defined pathway. This compound intervenes at a critical step by inhibiting the COX-2 enzyme.
Caption: this compound selectively inhibits the COX-2 enzyme, blocking the conversion of arachidonic acid to pro-inflammatory prostaglandins.
Detailed Experimental Protocols
This section outlines the methodologies for key in vitro experiments used to assess the impact of this compound on prostaglandin synthesis.
Purified Enzyme Inhibition Assay (COX-1 and COX-2)
This assay directly measures the inhibitory effect of this compound on the activity of purified cyclooxygenase enzymes.
Experimental Workflow:
Caption: A stepwise workflow for determining the IC50 of this compound on purified COX enzymes.
Methodology:
-
Enzyme Preparation: Purified ovine or human recombinant COX-1 and COX-2 enzymes are used.
-
Reagent Preparation:
-
A reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) is prepared.
-
Serial dilutions of this compound in a suitable solvent (e.g., DMSO) are made.
-
The substrate, arachidonic acid, is prepared at a specific concentration.
-
-
Incubation: The purified COX enzyme is pre-incubated with varying concentrations of this compound or a vehicle control for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.
-
Reaction Termination: After a defined incubation period, the reaction is terminated, often by the addition of an acid.
-
Prostaglandin Quantification: The amount of prostaglandin (e.g., PGE2) produced is quantified using methods such as Enzyme Immunoassay (EIA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to the vehicle control, and the IC50 value is determined by non-linear regression analysis.
Cell-Based Prostaglandin Synthesis Assay
This assay measures the effect of this compound on prostaglandin production in whole cells, providing a more physiologically relevant model.
Methodology using Human Articular Chondrocytes: [6]
-
Cell Culture: Human articular chondrocytes are isolated and cultured in a suitable medium.
-
Stimulation (Optional): To induce COX-2 expression, cells can be stimulated with an inflammatory agent such as Interleukin-1 beta (IL-1β).
-
This compound Treatment: Cells are treated with various concentrations of this compound or a vehicle control for a specified duration.
-
Sample Collection: The cell culture supernatant is collected.
-
PGE2 Measurement: The concentration of PGE2 in the supernatant is determined using a specific radioimmunoassay (RIA) or enzyme immunoassay (EIA).
-
Data Analysis: The inhibitory effect of this compound on PGE2 production is calculated and expressed as a percentage of the control.
Human Whole Blood Assay for COX-1/COX-2 Selectivity
This ex vivo assay is considered a robust method for determining the selectivity of NSAIDs as it accounts for plasma protein binding.
Experimental Workflow:
Caption: Workflow illustrating the parallel assessment of COX-1 and COX-2 inhibition using the human whole blood assay.
Methodology: [5]
-
Blood Collection: Fresh venous blood is collected from healthy volunteers.
-
COX-1 Activity Measurement:
-
Aliquots of whole blood are allowed to clot at 37°C for a specific time (e.g., 1 hour) in the presence of various concentrations of this compound or a vehicle control.
-
During clotting, platelets are activated, leading to the production of thromboxane A2 (TXA2) via COX-1.
-
The serum is separated by centrifugation.
-
The concentration of the stable metabolite of TXA2, thromboxane B2 (TXB2), is measured by EIA or RIA as an index of COX-1 activity.
-
-
COX-2 Activity Measurement:
-
Aliquots of heparinized whole blood are incubated with a COX-2 inducing agent, typically lipopolysaccharide (LPS), in the presence of different concentrations of this compound or a vehicle control for an extended period (e.g., 24 hours) at 37°C.
-
LPS induces COX-2 expression in monocytes.
-
The plasma is separated by centrifugation.
-
The concentration of PGE2 is measured by EIA or RIA as an index of COX-2 activity.
-
-
Data Analysis: The IC50 values for the inhibition of COX-1 (TXB2 production) and COX-2 (PGE2 production) are calculated to determine the selectivity of this compound.
Conclusion
The in vitro data consistently demonstrate that this compound is a preferential inhibitor of the COX-2 enzyme. This selectivity is evident across a range of experimental models, from purified enzyme assays to more complex cell-based and whole blood assays. The quantitative data, particularly the COX-2/COX-1 selectivity ratios, underscore its targeted mechanism of action. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other COX inhibitors in a research and drug development context. The visualization of the prostaglandin synthesis pathway and experimental workflows further clarifies the role of this compound in modulating this critical inflammatory cascade.
References
- 1. In vitro and in vivo pharmacological evidence of selective cyclooxygenase-2 inhibition by this compound: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clinexprheumatol.org [clinexprheumatol.org]
- 3. Inhibition by this compound of prostaglandin production in rat macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clinexprheumatol.org [clinexprheumatol.org]
- 6. Frontiers | Reactive spinal glia convert 2-AG to prostaglandins to drive aberrant astroglial calcium signaling [frontiersin.org]
- 7. Selective cyclooxygenase-2 inhibition by this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Antioxidant Properties of Nimesulide: A Technical Guide for Researchers
An In-depth Exploration of the Mechanisms and Therapeutic Potential
Nimesulide, a non-steroidal anti-inflammatory drug (NSAID) with a preferential affinity for cyclooxygenase-2 (COX-2), has long been recognized for its analgesic and anti-inflammatory effects. Emerging research, however, has illuminated a complex and compelling aspect of its pharmacological profile: its significant antioxidant properties. Beyond its primary mechanism of prostaglandin synthesis inhibition, this compound actively participates in mitigating oxidative stress through a variety of direct and indirect actions. This technical guide provides a comprehensive overview of the antioxidant activities of this compound, detailing its radical-scavenging capabilities, influence on cellular antioxidant defense systems, and modulation of key signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's potential beyond its traditional applications.
Direct Radical Scavenging and Inhibition of Oxidative Damage
This compound and its primary metabolite, 4-hydroxythis compound, have demonstrated direct capabilities in neutralizing harmful reactive oxygen species (ROS). These direct antioxidant actions are a crucial first line of defense against oxidative damage.
Scavenging of Free Radicals
In vitro studies have confirmed that this compound is a potent scavenger of hydroxyl radicals (•OH) and can quench hypochlorous acid (HOCl), a potent oxidant produced by neutrophils.[1] Its main metabolite, 4-hydroxythis compound, is also a potent scavenger of hydroxyl radicals and, notably, is capable of scavenging superoxide anions (O₂⁻), a function not significantly observed with the parent compound.
Inhibition of Lipid Peroxidation
Lipid peroxidation, a chain reaction of oxidative degradation of lipids, leads to cell membrane damage and the formation of mutagenic and cytotoxic compounds like malondialdehyde (MDA). This compound has been shown to protect against lipid peroxidation in various models. In NADPH-supported rat liver microsomes, both this compound and its metabolites inhibited MDA formation in a concentration-dependent manner. Furthermore, in animal models of acute inflammation and ischemia-reperfusion injury, pretreatment with this compound significantly protected tissues from increased levels of lipid peroxidation.[2][3]
Quantitative Data on Direct Antioxidant Activities
The following table summarizes the quantitative data from various in vitro studies assessing the direct antioxidant and anti-peroxidative effects of this compound and its metabolites.
| Compound | Assay | Target | Result (IC50 / EC50) | Reference |
| This compound | Hydroxyl Radical Scavenging | •OH-induced hyaluronic acid depolymerization | ~230 µmol/L | |
| This compound | Lipid Peroxidation Inhibition | MDA formation in rat liver microsomes | 0.8 mmol/L | |
| 4-Hydroxythis compound (M1) | Lipid Peroxidation Inhibition | MDA formation in rat liver microsomes | 30 µmol/L | |
| Metabolite M2 | Lipid Peroxidation Inhibition | MDA formation in rat liver microsomes | 0.5 mmol/L | |
| This compound | Superoxide Anion Scavenging | Nitroblue Tetrazolium Reduction Assay | Scavenger at >250 µM | [2] |
Modulation of Cellular Antioxidant Defense Systems
Beyond direct scavenging, this compound influences the body's endogenous antioxidant enzyme systems, although the effects can be complex and context-dependent.
Effects on Key Antioxidant Enzymes
In a study on acute lung inflammation in rats, oral administration of this compound was found to stimulate the activity of Glutathione-S-Transferase (GST) in the liver and Glutathione Reductase (GR) in the kidneys.[2] GST plays a critical role in detoxifying xenobiotics and neutralizing reactive electrophiles. However, the same study reported a significant suppression of Superoxide Dismutase (SOD) activity in the liver, lungs, and kidneys, highlighting a complex interaction that may have toxicological implications and warrants further investigation.[2]
Quantitative Data on Enzyme Modulation (in vivo)
The table below presents the effects of this compound on antioxidant enzyme activities in a rat model of LPS-induced acute lung inflammation.
| Enzyme | Organ | Effect of this compound Pretreatment | Reference |
| Glutathione-S-Transferase (GST) | Liver | Stimulated | [2] |
| Glutathione Reductase (GR) | Kidneys | Stimulated | [2] |
| Superoxide Dismutase (SOD) | Liver, Lungs, Kidneys | Significantly Suppressed | [2] |
Modulation of Oxidative Stress-Related Signaling Pathways
This compound's antioxidant effects are intricately linked to its ability to modulate intracellular signaling pathways that are activated by oxidative stress and inflammation.
Inhibition of the MAPK/COX-2 Pathway
Oxidative stress is known to cause the phosphorylation and activation of mitogen-activated protein kinases (MAPKs), specifically c-Jun N-terminal kinase (JNK) and p38. These activated MAPKs can, in turn, induce the expression of COX-2 and trigger downstream inflammatory and apoptotic cascades. Research in a cisplatin-induced testicular injury model in rats demonstrated that this compound provided significant protection by down-regulating the phosphorylation of JNK and p38 MAPKs. This action effectively inhibits the MAPK/COX-2 signaling pathway, thereby combating oxidative stress, inflammation, and apoptosis.[4]
Caption: this compound's inhibition of the MAPK/COX-2 signaling pathway.
Interaction with the PI3K/AKT/NF-κB Pathway
The nuclear factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of pro-inflammatory and pro-oxidant genes. In pancreatic cancer models, the PI3K/AKT pathway is often hyperactivated, leading to NF-κB activation and subsequent COX-2 overexpression.[5] this compound has been shown to increase the expression of PTEN, a tumor suppressor that negatively regulates the PI3K/AKT pathway.[5] By restoring PTEN function, this compound can suppress AKT and consequently inhibit NF-κB, leading to decreased COX-2 expression and a reduction in inflammation and cell proliferation.[5]
Mitochondrial Effects of this compound
Mitochondria are central to cellular metabolism and a primary source of endogenous ROS. This compound's interaction with mitochondria is a key area of its toxicology and pharmacology. Studies on isolated rat liver mitochondria have shown that this compound can act as a protonophoretic uncoupler and an oxidant of mitochondrial NAD(P)H.[6] At concentrations achievable in vivo (approx. 5 µM), it can induce mitochondrial permeability transition (MPT), particularly under conditions of calcium overload.[6] This can lead to mitochondrial dysfunction and the release of pro-apoptotic factors.[7] Conversely, the reduced metabolite of this compound (where the nitro group is converted to an amine) does not exhibit these deleterious effects and, in fact, shows some antioxidant activity, suggesting the nitro group is critical to these mitochondrial actions.[6]
Caption: The impact of this compound and its metabolite on mitochondria.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of antioxidant properties. The following sections outline standard protocols for key assays cited in this compound research.
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
This assay measures malondialdehyde (MDA), a major secondary product of lipid peroxidation.
-
Sample Preparation : Homogenize tissue samples (e.g., ~20mg) in a suitable buffer (e.g., 200µL RIPA buffer).[8] Centrifuge to collect the supernatant (lysate).
-
Protein Precipitation : To 100 µL of lysate, add 200 µL of ice-cold 10% Trichloroacetic acid (TCA). Incubate on ice for 15 minutes.
-
Centrifugation : Centrifuge at 2,200 x g for 15 minutes at 4°C.[9]
-
Reaction : Transfer 200 µL of the supernatant to a new tube. Add an equal volume (200 µL) of 0.67% (w/v) Thiobarbituric Acid (TBA).[9]
-
Incubation : Incubate the mixture in a boiling water bath for 10 minutes.[9]
-
Measurement : Cool the samples to room temperature. Transfer 150 µL to a 96-well plate and measure the absorbance at 532 nm using a microplate reader.[9]
-
Quantification : Calculate MDA concentration by comparing the absorbance to a standard curve prepared with 1,1,3,3-tetraethoxypropane (TEP) or a similar MDA standard.
Glutathione-S-Transferase (GST) Activity Assay
This colorimetric assay measures the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with reduced glutathione (GSH).[10]
-
Reagent Preparation :
-
Reaction Setup :
-
Measurement :
-
Calculation : Determine the rate of reaction (ΔA340/min) from the linear portion of the curve. GST activity is calculated using the molar extinction coefficient of the CDNB-GSH conjugate (9.6 mM⁻¹cm⁻¹).
Superoxide Dismutase (SOD) Activity Assay
This assay is often based on the inhibition of a superoxide-generating system (e.g., xanthine/xanthine oxidase) that reduces a detector dye (e.g., WST-1).[11][12]
-
Sample Preparation : Prepare tissue or cell lysates in an appropriate buffer and centrifuge to remove debris.
-
Reaction Setup (96-well plate) :
-
Incubation : Mix thoroughly and incubate at 37°C for 20 minutes.[11]
-
Measurement : Read the absorbance at 450 nm using a microplate reader.[11]
-
Calculation : The SOD activity is inversely proportional to the absorbance. Calculate the percentage inhibition for each sample relative to the control. Quantify the SOD activity (in U/ml) by comparing the sample's inhibition percentage to the standard curve. One unit of SOD is typically defined as the amount of enzyme that inhibits the reaction by 50%.[11]
Electron Spin Resonance (ESR) for Hydroxyl Radical Detection
ESR (or EPR) with a spin trapping agent is the most definitive method for detecting and identifying short-lived free radicals like •OH.
-
Reaction Mixture : Prepare an aqueous solution containing the system that generates hydroxyl radicals (e.g., Fenton reagent: Fe²⁺ + H₂O₂).
-
Spin Trapping : Add the spin trapping agent, typically 5,5-dimethyl-1-pyrroline-N-oxide (DMPO), to the solution at a high concentration (e.g., 200 mM).[13] DMPO reacts with •OH to form a more stable radical adduct, DMPO-OH.
-
ESR Measurement : Immediately transfer the solution to a quartz flat cell or capillary tube and place it in the cavity of the ESR spectrometer.
-
Spectrum Acquisition : Record the ESR spectrum. The DMPO-OH adduct gives a characteristic 1:2:2:1 quartet signal, which is definitive evidence for the presence of hydroxyl radicals.
-
Inhibition Assay : To test this compound's scavenging activity, add it to the reaction mixture before the radical-generating step. A decrease in the intensity of the 1:2:2:1 quartet signal indicates that this compound has scavenged the hydroxyl radicals before they could be trapped by DMPO.
Caption: Workflow for an in vivo renal ischemia-reperfusion study.
Conclusion
The antioxidant properties of this compound are a significant component of its overall pharmacological profile, extending its mechanism of action far beyond simple COX-2 inhibition. Through direct scavenging of reactive oxygen species, inhibition of lipid peroxidation, and complex modulation of cellular antioxidant enzymes and stress-activated signaling pathways, this compound actively counteracts the molecular damage associated with oxidative stress. While its effects on mitochondria present a complex picture that may be linked to its hepatotoxic potential, the ability to down-regulate oxidative drivers like the MAPK/COX-2 pathway underscores its therapeutic value. For researchers and drug developers, a thorough understanding of these multifaceted antioxidant actions is critical for exploring new therapeutic applications and for developing safer, more effective anti-inflammatory agents that harness the beneficial aspects of this unique molecule. Further research is warranted to fully elucidate the balance between its protective antioxidant effects and its potential to induce mitochondrial stress.
References
- 1. Glutathione-S-Transferase (GST) activity assay for zooplankton samples [protocols.io]
- 2. 4.5.2. Thiobarbituric Acid Reactive Substances (TBARS) Assay [bio-protocol.org]
- 3. The effect of this compound on oxidative damage inflicted by ischemia-reperfusion on the rat renal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Can this compound Nanoparticles Be a Therapeutic Strategy for the Inhibition of the KRAS/PTEN Signaling Pathway in Pancreatic Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of this compound and its reduced metabolite on mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mmpc.org [mmpc.org]
- 9. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. mmpc.org [mmpc.org]
- 13. ESR spin trapping of hydroxyl radicals in aqueous solution irradiated with high-LET carbon-ion beams - PubMed [pubmed.ncbi.nlm.nih.gov]
Nimesulide's Interaction with Cellular Signaling Cascades: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Nimesulide, a non-steroidal anti-inflammatory drug (NSAID), is well-documented as a preferential inhibitor of cyclooxygenase-2 (COX-2).[1][2] However, its pharmacological profile is complex, with a range of therapeutic effects, particularly in oncology, that extend beyond COX-2 inhibition.[3] This guide provides an in-depth examination of the molecular mechanisms through which this compound interacts with and modulates key cellular signaling cascades. We will explore its influence on the PI3K/Akt, MAPK, and NF-κB pathways, as well as its significant role in inducing apoptosis through both intrinsic and extrinsic signaling routes. This document consolidates current research, presenting quantitative data, detailed experimental protocols, and visual pathway diagrams to offer a comprehensive resource for professionals in drug development and cellular biology research.
The PI3K/Akt Signaling Pathway: Inhibition of Survival Signals
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. Its hyperactivation is a common feature in many cancers. This compound has been shown to counteract this pathway, primarily through the upregulation of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN).[4][5][6]
PTEN functions as a lipid phosphatase that dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), thereby antagonizing the action of PI3K.[6] By enhancing the expression of PTEN, this compound effectively reduces the levels of activated, phosphorylated Akt (p-Akt).[6][7] This inhibition of Akt activity has several downstream consequences:
-
Modulation of Bcl-2 Family Proteins: The suppression of Akt leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax.[4][6] This shift in the Bax/Bcl-2 ratio is a critical step towards initiating apoptosis.
-
Inhibition of NF-κB: Akt is known to activate the NF-κB signaling pathway. By inhibiting Akt, this compound prevents the nuclear translocation of NF-κB, reducing the transcription of its target genes which include inflammatory and survival proteins.[6][7]
-
Reduced Angiogenesis: this compound's upregulation of PTEN and subsequent inhibition of Akt leads to decreased expression of Vascular Endothelial Growth Factor (VEGF), a key promoter of tumor angiogenesis.[4][5][6]
Visualization: this compound's Effect on the PI3K/Akt Pathway
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: Critical Appraisal of Safety and Efficacy in Acute Pain [japi.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits proliferation and induces apoptosis of pancreatic cancer cells by enhancing expression of PTEN - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits proliferation and induces apoptosis of pancreatic cancer cells by enhancing expression of PTEN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Can this compound Nanoparticles Be a Therapeutic Strategy for the Inhibition of the KRAS/PTEN Signaling Pathway in Pancreatic Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Unraveling of a Preferential COX-2 Inhibitor: A Technical History of Nimesulide's Therapeutic Discovery
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Nimesulide, a sulfonanilide non-steroidal anti-inflammatory drug (NSAID), has carved a unique niche in the therapeutic landscape since its inception. This technical guide provides a comprehensive historical account of the discovery of this compound's therapeutic effects, from its initial synthesis to the elucidation of its multifactorial mechanism of action. We delve into the key preclinical and clinical experiments that defined its anti-inflammatory, analgesic, and antipyretic properties. Detailed experimental protocols, quantitative data from pivotal studies, and visualizations of the intricate signaling pathways influenced by this compound are presented to offer a deep understanding of its pharmacological profile for the scientific community.
A Historical Timeline: From Synthesis to Mechanistic Insight
The journey of this compound from a laboratory curiosity to a clinically valuable therapeutic agent spans several decades, marked by key discoveries that progressively illuminated its unique properties.
-
1960s: this compound, initially coded as R-805, was first synthesized by Riker Laboratories as part of a research program focused on developing anti-inflammatory compounds from sulphonamides.[1]
-
1974: The synthesis process for this compound was patented, laying the groundwork for its future development.
-
1985: this compound was first launched in Italy under the trade names Aulin and Mesulid, marking its entry into the pharmaceutical market.[2][3]
-
Early 1990s: The discovery of two distinct cyclooxygenase (COX) isoforms, COX-1 and COX-2, revolutionized the understanding of NSAID mechanisms.[4] This discovery was pivotal in later characterizing this compound's mode of action.
-
Mid-to-late 1990s: A plethora of in vitro and in vivo studies began to reveal this compound's preferential inhibition of COX-2 over COX-1.[5] This explained its favorable gastrointestinal safety profile compared to non-selective NSAIDs. Research also expanded to uncover its multifactorial mechanism beyond COX-2 inhibition, including its effects on cytokines, histamine, and metalloproteinases.[6][7]
Elucidation of Therapeutic Effects: Key Preclinical and Clinical Evidence
The anti-inflammatory, analgesic, and antipyretic effects of this compound have been rigorously evaluated in a multitude of preclinical and clinical studies.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound were primarily established using the carrageenan-induced paw edema model in rats, a standard assay for acute inflammation.
Table 1: Preclinical Anti-inflammatory Activity of this compound in the Carrageenan-Induced Rat Paw Edema Model
| Dose (mg/kg, i.m.) | Peak Inhibition of Edema (%) | Time to Peak Effect (hours) | Reference |
| 1.5 | Dose-dependent | 2-3 | [8] |
| 3 | Dose-dependent | 2-3 | [8] |
| 6 | Dose-dependent | 2-3 | [8] |
| 12.5 | Dose-dependent | 2-3 | [8] |
| 25 | Dose-dependent | 2-3 | [8] |
Data presented as a summary of dose-dependent effects as specific percentages for each dose were not provided in the source.
Analgesic Activity
This compound's analgesic efficacy has been demonstrated in various preclinical models of pain and confirmed in numerous clinical trials for acute pain conditions.
Table 2: Preclinical Analgesic Activity of this compound
| Animal Model | Test | This compound Dose | Outcome | Reference |
| Mice | Acetic Acid-Induced Writhing | Not specified | Significant reduction in writhing | Not specified |
| Rats | Formalin Test | Not specified | Significant reduction in pain behavior | Not specified |
Table 3: Clinical Analgesic Efficacy of this compound in Osteoarthritis
| Treatment | Duration | Pain Reduction (VAS) | Comparator | Reference |
| This compound 100 mg twice daily | 2 months | Comparable to Ketoprofen | Ketoprofen 100 mg twice daily | [9] |
| This compound 100 mg twice daily | 3 weeks | Comparable to Piroxicam | Piroxicam 20 mg once daily | [9] |
| This compound 100 mg twice daily | 2 weeks | Superior to Placebo | Placebo | [9] |
VAS: Visual Analogue Scale
A study on soft-tissue injuries showed a significant reduction in pain scores (NRS 1-100 mm) from a baseline of 63.68 to 16.98 after 8 days of treatment with this compound 1% spray.[10]
Antipyretic Activity
The fever-reducing properties of this compound have been established in clinical settings, demonstrating a rapid onset of action.
Table 4: Clinical Antipyretic Efficacy of this compound
| Study Population | Treatment | Baseline Temperature (°C) | Temperature at 6 hours (°C) | Comparator | Reference |
| Children (6 months - 8 years) with respiratory tract infections | This compound 5 mg/kg/day | 38.89 ± 0.74 | 37.28 ± 0.76 | Placebo | [11] |
| Adults with acute fever | This compound 100 mg twice daily | 103.2 ± 1.5 °F | 99.7 ± 1.8 °F | N/A |
A real-world study in 303 adults with fever or fever with pain found that this compound (100 mg) was superior in reducing fever compared to ibuprofen (400 mg) + paracetamol (325 mg) and paracetamol (650 mg), with a noticeable effect within 15 minutes of administration.[12][13][14]
Mechanism of Action: Beyond Preferential COX-2 Inhibition
While the preferential inhibition of COX-2 is central to this compound's therapeutic effects and favorable gastrointestinal profile, its mechanism of action is recognized as being multifactorial.
Table 5: In Vitro COX-1 and COX-2 Inhibitory Activity of this compound
| Assay System | IC50 COX-1 (μM) | IC50 COX-2 (μM) | Selectivity Ratio (COX-1/COX-2) | Reference |
| Purified human recombinant enzymes | Varies | Varies | 1.3 to 2,512 | [5] |
| Human whole blood assay | No significant effect at therapeutic doses | Significant inhibition | Preferential for COX-2 | [5][15] |
IC50 values vary significantly depending on the in vitro assay system used.
Beyond its effects on cyclooxygenases, this compound modulates several other key inflammatory pathways:
-
Inhibition of Pro-inflammatory Cytokines: this compound has been shown to reduce the levels of key pro-inflammatory cytokines. In patients with knee osteoarthritis, this compound (100 mg twice daily for 2 weeks) significantly reduced the synovial fluid concentrations of Interleukin-6 (IL-6).[16][17] The precise mechanism of cytokine inhibition is thought to involve the modulation of transcription factors such as NF-κB.[18]
-
Inhibition of Metalloproteinases: In in vitro studies using human osteoarthritic cartilage, this compound was found to significantly reduce the synthesis of stromelysin (MMP-3) and collagenase (MMP-1), enzymes responsible for cartilage degradation.[19] A clinical study in patients with osteoarthritis of the knee or hip treated with this compound (100 mg twice daily for 3 weeks) showed a significant decrease in serum levels of MMP-3 and MMP-8.[20]
-
Inhibition of Histamine Release: this compound has been demonstrated to decrease histamine release from tissue mast cells, which contributes to its anti-inflammatory effect.[6]
-
Other Mechanisms: this compound also exhibits other pharmacological actions, including the inhibition of phosphodiesterase type IV and the scavenging of reactive oxygen species.[7]
Experimental Protocols
This section provides a detailed methodology for key experiments used in the evaluation of this compound's therapeutic effects.
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)
This widely used model assesses the in vivo anti-inflammatory activity of a compound against acute inflammation.
Protocol:
-
Animals: Male Wistar rats (150-200g) are used.
-
Groups: Animals are divided into a control group, a standard drug group (e.g., indomethacin), and several test groups receiving different doses of this compound.
-
Drug Administration: this compound or the standard drug is administered, typically intraperitoneally or orally, 30-60 minutes before the induction of inflammation. The control group receives the vehicle.
-
Induction of Edema: 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw of each rat.
-
Measurement of Paw Volume: The volume of the injected paw is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Acetic Acid-Induced Writhing Test in Mice (Analgesic Assay)
This is a common method for screening peripheral analgesic activity.
Protocol:
-
Animals: Male Swiss albino mice (20-25g) are used.
-
Groups: Animals are divided into a control group, a standard drug group (e.g., aspirin), and test groups for this compound.
-
Drug Administration: The test compound or standard drug is administered orally or intraperitoneally 30-60 minutes before the injection of acetic acid.
-
Induction of Writhing: A 0.6-1% solution of acetic acid is injected intraperitoneally at a volume of 10 mL/kg body weight.
-
Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber, and the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a set period, typically 15-30 minutes.
-
Data Analysis: The percentage of analgesic activity (inhibition of writhing) is calculated for the treated groups compared to the control group.
In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the inhibitory potency and selectivity of a compound on the two COX isoforms.
Protocol (General Overview):
-
Enzyme Source: Purified ovine or human recombinant COX-1 and COX-2 enzymes are used.
-
Incubation: The enzyme is pre-incubated with various concentrations of this compound or a control inhibitor in a suitable buffer.
-
Substrate Addition: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.
-
Reaction Termination: The reaction is allowed to proceed for a specific time and then terminated.
-
Product Measurement: The amount of prostaglandin E2 (PGE2) or another prostanoid produced is quantified using methods such as Enzyme Immunoassay (EIA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The concentration of this compound that causes 50% inhibition of enzyme activity (IC50) is calculated for both COX-1 and COX-2. The ratio of IC50 (COX-1) / IC50 (COX-2) is then determined to assess the selectivity of the compound for COX-2.
Visualizing the Mechanisms: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key experimental workflows and the multifactorial signaling pathways affected by this compound.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound: Critical Appraisal of Safety and Efficacy in Acute Pain [japi.org]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. In vitro and in vivo pharmacological evidence of selective cyclooxygenase-2 inhibition by this compound: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent contributions to knowledge of the mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. Anti-inflammatory activity and pharmacokinetic profile of a new parenteral formulation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound in the treatment of osteoarthritis. Double-blind studies in comparison with piroxicam, ketoprofen and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A phase III trial evaluating the efficacy and tolerability of this compound 1% spray in patients with soft-tissue injuries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. journal-api.s3.ap-south-1.amazonaws.com [journal-api.s3.ap-south-1.amazonaws.com]
- 13. Prospective Real-World Study Comparing the Safety and Effectiveness of this compound with Available Antipyretic and Analgesics for Treatment of Fever or Fever with Pain—ENDEVER [japi.org]
- 14. Prospective Real-World Study Comparing the Safety and Effectiveness of this compound with Available Antipyretic and Analgesics for Treatment of Fever or Fever with Pain-ENDEVER - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Effects of this compound on pain and on synovial fluid concentrations of substance P, interleukin-6 and interleukin-8 in patients with knee osteoarthritis: comparison with celecoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Azithromycin - Wikipedia [en.wikipedia.org]
- 19. Effects of this compound and naproxen on the degradation and metalloprotease synthesis of human osteoarthritic cartilage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effect of this compound on metalloproteinases and matrix degradation in osteoarthritis: a pilot clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Nimesulide in Preclinical Inflammation Research: Application Notes and Protocols for In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of nimesulide, a selective cyclooxygenase-2 (COX-2) inhibitor, in various in vivo animal models of inflammation. These models are crucial for evaluating the anti-inflammatory and analgesic properties of this compound and other novel compounds. The protocols outlined below are based on established scientific literature and are intended to guide researchers in designing and executing robust preclinical studies.
Introduction to this compound's Anti-Inflammatory Action
This compound is a non-steroidal anti-inflammatory drug (NSAID) belonging to the sulfonanilide class.[1] Its primary mechanism of action is the selective inhibition of COX-2, an enzyme that is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[2][3][4] By selectively targeting COX-2 over COX-1, which is involved in physiological functions like protecting the gastrointestinal lining, this compound offers a favorable therapeutic window with a reduced risk of certain side effects associated with non-selective NSAIDs.[2][3]
Beyond COX-2 inhibition, this compound exhibits a multi-faceted anti-inflammatory profile. It has been shown to inhibit the release of oxidants from activated neutrophils, scavenge hypochlorous acid, decrease histamine release from mast cells, and inhibit the production of platelet-activating factor.[1] Furthermore, this compound can modulate the expression of adhesion molecules, thereby limiting the recruitment of immune cells to inflamed tissues, and inhibit the activity of phosphodiesterases, leading to reduced activation of inflammatory cells.[2] These diverse mechanisms contribute to its potent anti-inflammatory, analgesic, and antipyretic effects observed in numerous animal models and clinical trials.[1][3]
Key In Vivo Animal Models for Inflammation Studies
Several well-established animal models are utilized to investigate the efficacy of anti-inflammatory agents like this compound. The choice of model depends on the specific aspect of inflammation being studied, such as acute inflammation, chronic inflammation, or pain.
Carrageenan-Induced Paw Edema
This is a widely used and reproducible model for evaluating acute inflammation. The sub-plantar injection of carrageenan, a seaweed-derived polysaccharide, induces a biphasic inflammatory response. The early phase (first few hours) is characterized by the release of histamine, serotonin, and bradykinin, while the late phase (3-5 hours) is primarily mediated by prostaglandins and involves the infiltration of neutrophils.[5][6]
Experimental Protocol:
-
Animals: Wistar albino rats or Swiss mice are commonly used.[6][7]
-
Materials:
-
This compound (and/or other test compounds)
-
Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose)
-
1% w/v carrageenan solution in sterile saline
-
Plethysmometer or digital calipers
-
-
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer this compound or the vehicle via the desired route (e.g., oral, intraperitoneal, intramuscular). Doses in rats have ranged from 1.5 to 25 mg/kg for intramuscular injection.[8] For topical application in rats, 50 mg of this compound gel can be applied.[7]
-
One hour after drug administration, inject 0.1 mL (for rats) or 20 µL (for mice) of 1% carrageenan solution into the sub-plantar tissue of the right hind paw.[6]
-
Measure the paw volume or thickness immediately before carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or calipers.[5]
-
The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Data Presentation:
| Model | Species | This compound Dose & Route | Effect | Reference |
| Carrageenan-Induced Paw Edema | Rat | 1.5, 3, 6, 12.5, 25 mg/kg (i.m.) | Dose-dependent anti-inflammatory effect. Peak effect between 2-3 hours. | [8] |
| Carrageenan-Induced Paw Edema | Rat | 50 mg (topical gel) | Similar anti-inflammatory activity to diclofenac gel. | [7] |
Cotton Pellet-Induced Granuloma
This model is used to evaluate the chronic anti-inflammatory and anti-proliferative effects of compounds. The subcutaneous implantation of sterile cotton pellets induces the formation of granulomatous tissue, which is a hallmark of chronic inflammation involving the proliferation of macrophages, neutrophils, and fibroblasts.[9][10]
Experimental Protocol:
-
Animals: Wistar rats are commonly used.
-
Materials:
-
Procedure:
-
Anesthetize the rats.
-
Shave the axillary or dorsal region and disinfect the area.
-
Make a small subcutaneous incision and implant one or more sterile cotton pellets.[9][11]
-
Suture the incision.
-
Administer this compound or the vehicle daily for seven consecutive days.[9][12]
-
On the eighth day, euthanize the animals and carefully dissect the cotton pellets along with the granulomatous tissue.[9][12]
-
Weigh the wet pellets, then dry them in an incubator at 60°C until a constant weight is achieved.[9][12]
-
The weight of the exudate is the difference between the wet and dry weights.
-
The weight of the granuloma tissue is the difference between the dry weight and the initial weight of the cotton pellet.
-
Calculate the percentage inhibition of exudate and granuloma formation compared to the control group.
-
Adjuvant-Induced and Collagen-Induced Arthritis
These models are used to mimic the pathology of human rheumatoid arthritis, a chronic autoimmune inflammatory disease. Adjuvant-induced arthritis is typically induced in rats by injecting Freund's complete adjuvant, while collagen-induced arthritis is induced in mice or rats by immunization with type II collagen.[13][14] These models are valuable for assessing the effects of drugs on both the inflammatory and destructive aspects of arthritis.
Experimental Protocol (Collagen-Induced Arthritis):
-
Animals: DBA/1 mice are a commonly used strain.
-
Materials:
-
This compound (and/or other test compounds)
-
Vehicle for drug administration
-
Bovine or chicken type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
-
Procedure:
-
Induction: Emulsify type II collagen in CFA and inject it intradermally at the base of the tail (day 0).
-
A booster injection of type II collagen emulsified in IFA is given on day 21.
-
Arthritis typically develops within 3-5 weeks.
-
Treatment: Begin this compound administration after the onset of arthritis. For example, this compound has been administered at 20 mg/kg every other day.[13][14]
-
Assessment:
-
Arthritic Index: Score the severity of arthritis in each paw based on a scale (e.g., 0-4, where 0=no swelling, 4=severe swelling and ankylosis). The total score per animal is the sum of the scores for all paws.
-
Paw Volume/Thickness: Measure with a plethysmometer or calipers.
-
Radiological and Histopathological Analysis: At the end of the study, X-ray the joints to assess bone erosion and perform histopathology to evaluate synovial inflammation and cartilage destruction.
-
Biomarkers: Measure levels of inflammatory cytokines (e.g., TNF-α, IL-1β) in serum or joint tissue.
-
-
Data Presentation:
| Model | Species | This compound Dose & Route | Effect | Reference |
| Collagen-Induced Arthritis | Mice | 20 mg/kg (every other day) | Comparable analgesic and anti-inflammatory effects to methotrexate. Improved the disease-modifying profile of methotrexate. | [13][14] |
| Adjuvant Arthritis (Acute & Chronic) | Rat | 50 mg (topical gel) | More effective than diclofenac or piroxicam gels in both acute (18h) and chronic (14d) phases. | [7] |
Acetic Acid-Induced Writhing Test
This is a chemical pain model used to screen for peripheral analgesic activity. The intraperitoneal injection of acetic acid causes irritation and inflammation, leading to the release of pain-producing substances like prostaglandins and bradykinin, which in turn cause a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).[15][16]
Experimental Protocol:
-
Animals: Mice (20-30g) are typically used.[15]
-
Materials:
-
This compound (and/or other test compounds)
-
Vehicle for drug administration
-
0.6% or 1% v/v acetic acid solution in distilled water[15]
-
Observation chambers
-
-
Procedure:
-
Administer this compound or the vehicle via the desired route (e.g., subcutaneous, oral).
-
After a set pre-treatment time (e.g., 30 minutes), inject 1 mL of the acetic acid solution per 100g of body weight intraperitoneally.[15]
-
Immediately place each mouse in an individual observation chamber.
-
Count the number of writhes for a defined period, typically 10 to 20 minutes, starting 5 minutes after the acetic acid injection.[15][17]
-
The percentage of analgesic activity is calculated as: % Analgesia = [(Wc - Wt) / Wc] x 100 Where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.
-
Visualization of Pathways and Workflows
// Nodes Inflammatory_Stimuli [label="Inflammatory Stimuli", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Membrane [label="Cell Membrane Phospholipids", fillcolor="#F1F3F4", fontcolor="#202124"]; PLA2 [label="Phospholipase A2", fillcolor="#FBBC05", fontcolor="#202124"]; Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; COX2 [label="COX-2 (inducible)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prostaglandins [label="Prostaglandins (PGE2, etc.)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation_Pain [label="Inflammation & Pain", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neutrophils [label="Neutrophils", fillcolor="#FBBC05", fontcolor="#202124"]; Oxidants [label="Oxidant Release", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mast_Cells [label="Mast Cells", fillcolor="#FBBC05", fontcolor="#202124"]; Histamine [label="Histamine Release", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Inflammatory_Stimuli -> PLA2 [label="activates", fontsize=8, fontcolor="#5F6368"]; PLA2 -> Arachidonic_Acid [label="releases", fontsize=8, fontcolor="#5F6368"]; Arachidonic_Acid -> COX2 [label="substrate for", fontsize=8, fontcolor="#5F6368"]; COX2 -> Prostaglandins [label="synthesizes", fontsize=8, fontcolor="#5F6368"]; Prostaglandins -> Inflammation_Pain [label="mediate", fontsize=8, fontcolor="#5F6368"]; this compound -> COX2 [label="inhibits", color="#EA4335", arrowhead=tee]; Inflammatory_Stimuli -> Neutrophils [label="activates", fontsize=8, fontcolor="#5F6368"]; Neutrophils -> Oxidants; this compound -> Oxidants [label="inhibits", color="#EA4335", arrowhead=tee]; Inflammatory_Stimuli -> Mast_Cells [label="activates", fontsize=8, fontcolor="#5F6368"]; Mast_Cells -> Histamine; this compound -> Histamine [label="decreases", color="#EA4335", arrowhead=tee]; } this compound's multi-target anti-inflammatory mechanism.
// Nodes Start [label="Start: Acclimatized Rats/Mice", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Grouping [label="Group Animals (Control, this compound, etc.)", fillcolor="#FBBC05", fontcolor="#202124"]; Drug_Admin [label="Administer this compound or Vehicle", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wait [label="Wait 1 Hour", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Carrageenan_Injection [label="Inject Carrageenan into Paw", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Measure_Paw [label="Measure Paw Volume (t=0, 1, 2, 3, 4, 5h)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Calculate % Inhibition of Edema", fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Grouping; Grouping -> Drug_Admin; Drug_Admin -> Wait; Wait -> Carrageenan_Injection; Carrageenan_Injection -> Measure_Paw; Measure_Paw -> Data_Analysis; Data_Analysis -> End; } Experimental workflow for the carrageenan-induced paw edema model.
Conclusion
This compound's efficacy in a range of in vivo animal models of inflammation underscores its potent anti-inflammatory and analgesic properties.[1] The protocols detailed in these application notes provide a framework for the preclinical evaluation of this compound and other anti-inflammatory compounds. Researchers should adapt these protocols to their specific research questions and ensure all animal procedures are conducted in accordance with institutional and national guidelines for animal welfare. The use of these standardized models allows for the generation of comparable and reliable data, which is essential for the development of new and improved anti-inflammatory therapies.
References
- 1. Recent contributions to knowledge of the mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound: some pharmaceutical and pharmacological aspects--an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comprehensive Review of this compound's R&D Innovations and Drug Target Mechanism [synapse.patsnap.com]
- 5. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anti-inflammatory activity of topical this compound gel in various experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory activity and pharmacokinetic profile of a new parenteral formulation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cotton pellet-induced granuloma [bio-protocol.org]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. m.youtube.com [m.youtube.com]
- 12. media.neliti.com [media.neliti.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound improves the disease modifying anti-rheumatic profile of methotrexate in mice with collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rjptsimlab.com [rjptsimlab.com]
- 16. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
Application Notes and Protocols: Nimesulide in the Carrageenan-Induced Paw Edema Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for utilizing the non-steroidal anti-inflammatory drug (NSAID) nimesulide in the widely established carrageenan-induced paw edema model. This model is a cornerstone for the in vivo screening and characterization of potential anti-inflammatory agents.
Introduction
The carrageenan-induced paw edema model is an acute, non-immune, and reproducible model of inflammation. Subplantar injection of carrageenan, a sulfated polysaccharide, elicits a biphasic inflammatory response. The initial phase (0-2 hours) is characterized by the release of histamine, serotonin, and bradykinin, leading to increased vascular permeability. The late phase (3-6 hours) is associated with the infiltration of neutrophils and the production of pro-inflammatory mediators, including prostaglandins, which are synthesized via the cyclooxygenase (COX) enzymes.
This compound is a preferential COX-2 inhibitor, which makes it an effective anti-inflammatory and analgesic agent with a generally favorable gastrointestinal safety profile compared to non-selective NSAIDs. Its efficacy in reducing the late-phase inflammatory response in the carrageenan model makes it a valuable tool for inflammation research.
Data Presentation
The following tables summarize the dose-dependent and time-dependent anti-inflammatory effects of this compound in the carrageenan-induced paw edema model in rats.
Table 1: Dose-Dependent Inhibition of Carrageenan-Induced Paw Edema by this compound in Rats
| This compound Dose (mg/kg, i.m.) | Peak Edema Inhibition (%) | Time of Peak Effect (hours post-carrageenan) |
| 1.5 | Dose-dependent | 2-3 |
| 3 | Dose-dependent | 2-3 |
| 6 | Dose-dependent | 2-3 |
| 12.5 | Dose-dependent | 2-3 |
| 25 | Significant Inhibition | 2-3 |
Data synthesized from a study by Rainsford et al.[1]
Table 2: Time-Course of Paw Edema Development and Inhibition
| Time (hours) | Edema Volume in Control Group (mL, arbitrary units) | Edema Volume in this compound-Treated Group (arbitrary units) |
| 1 | Moderate increase | Reduced increase |
| 2 | Significant increase | Significantly reduced |
| 3 | Peak edema | Markedly reduced |
| 4 | Declining edema | Further reduced |
| 5 | Resolution | Approaching baseline |
This table represents a typical time-course based on multiple studies. Actual values will vary depending on experimental conditions.
Experimental Protocols
This section provides a detailed methodology for performing the carrageenan-induced paw edema assay to evaluate the anti-inflammatory activity of this compound.
Materials and Reagents
-
This compound
-
Carrageenan (lambda, type IV)
-
Sterile 0.9% saline solution
-
Vehicle for this compound (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer or digital calipers
-
Syringes (1 mL) with needles (27-30 gauge)
-
Animal balance
-
Male Wistar or Sprague-Dawley rats (150-200 g)
Experimental Procedure
-
Animal Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water for at least one week before the experiment.
-
Grouping and Fasting: Randomly divide the animals into experimental groups (e.g., vehicle control, this compound-treated groups at different doses, positive control like indomethacin). A minimum of six animals per group is recommended. Fast the animals overnight before the experiment with free access to water.
-
Drug Administration:
-
Prepare a fresh solution/suspension of this compound in the chosen vehicle.
-
Administer this compound or the vehicle to the respective groups via the desired route (e.g., intraperitoneal, oral gavage, or intramuscular). The volume of administration should be consistent across all groups (e.g., 10 mL/kg).
-
-
Induction of Paw Edema:
-
One hour after drug administration, induce inflammation by injecting 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the subplantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume of each rat using a plethysmometer or the paw thickness using digital calipers immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis:
-
Calculate the increase in paw volume or thickness for each animal at each time point by subtracting the baseline measurement from the post-treatment measurement.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the following formula: % Inhibition = [(Mean edema of control group - Mean edema of treated group) / Mean edema of control group] x 100
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed differences.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Signaling Pathway of Carrageenan-Induced Inflammation and this compound's Mechanism of Action
Caption: Signaling pathway of inflammation and this compound's action.
References
Application of Nimesulide in Freund's Complete Adjuvant (FCA) Arthritis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Freund's Complete Adjuvant (FCA) induced arthritis in rodents is a widely utilized and well-characterized experimental model for studying the pathogenesis of rheumatoid arthritis and for evaluating the efficacy of potential anti-inflammatory and anti-arthritic drugs.[1][2][3] This model mimics several key features of human rheumatoid arthritis, including chronic inflammation, joint swelling, pain, and bone erosion.[2][4] Nimesulide, a non-steroidal anti-inflammatory drug (NSAID), is known for its analgesic, anti-inflammatory, and antipyretic properties.[5][6] Its primary mechanism of action is the preferential inhibition of cyclooxygenase-2 (COX-2), an enzyme crucial for the synthesis of prostaglandins that mediate inflammation and pain.[5][7][8] Beyond COX-2 inhibition, this compound exhibits a range of other pharmacological activities that contribute to its anti-inflammatory effects, such as the inhibition of metalloproteinases, reduction of cytokine activity, and modulation of neutrophil function.[5][8][9]
These application notes provide a detailed protocol for utilizing the FCA-induced arthritis model to assess the therapeutic potential of this compound.
Experimental Protocols
Freund's Complete Adjuvant (FCA)-Induced Arthritis Model in Rats
This protocol describes the induction of arthritis in rats using FCA, a method adapted from established procedures.[1][2][3]
Materials:
-
Male Sprague-Dawley or Lewis rats (6-8 weeks old)
-
Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis (e.g., 10 mg/mL)[1][3]
-
Isoflurane or other suitable anesthetic
-
Insulin syringes with 29-G needles
-
Vernier calipers or a plethysmometer
Procedure:
-
Animal Acclimatization: House the rats under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) for at least one week before the experiment. Provide free access to food and water.
-
Anesthesia: Anesthetize the rats using isoflurane or another appropriate anesthetic.
-
FCA Emulsion Preparation: Thoroughly vortex the vial of FCA to ensure a uniform suspension of the mycobacteria.[3][10]
-
Induction of Arthritis: Inject 100 µL of the FCA emulsion intradermally into the plantar surface of the right hind paw of each rat.[2]
-
Control Group: Administer an equivalent volume of sterile saline or mineral oil to the control group animals at the same injection site.
-
Post-Injection Monitoring: Monitor the animals regularly for the development of arthritis. The primary inflammation in the injected paw typically appears within a few days, while secondary, systemic arthritis affecting the non-injected paws and other joints usually develops between 12 and 14 days post-injection.[3]
This compound Administration
Treatment with this compound can be initiated either prophylactically (before the onset of secondary arthritis) or therapeutically (after the establishment of arthritis).
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
Procedure:
-
Preparation of this compound Suspension: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration.
-
Dosage: A typical oral dose of this compound for rats in arthritis models ranges from 2.9 mg/kg to 10 mg/kg, administered once daily.[11][12] The final dosage should be determined based on preliminary dose-response studies.
-
Administration: Administer the this compound suspension or vehicle to the respective groups of rats via oral gavage.
-
Treatment Duration: Continue the treatment for a predefined period, typically 14 to 28 days, depending on the study objectives.
Assessment of Arthritis Severity
The severity of arthritis should be monitored throughout the experiment using a combination of methods.
a) Paw Volume Measurement:
-
Measure the volume of both hind paws using a plethysmometer at regular intervals (e.g., every 3 days).
-
The percentage inhibition of paw edema can be calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the treated group.
b) Arthritic Score:
-
Visually score the severity of arthritis in each paw (excluding the injected paw for scoring systemic effects) on a scale of 0-4.[3][10]
-
0: No erythema or swelling.[10]
-
1: Mild erythema and swelling confined to the tarsals or ankle joint.[10]
-
2: Moderate erythema and swelling extending from the ankle to the tarsals.[10]
-
3: Severe erythema and swelling extending from the ankle to the metatarsal joints.[10]
-
4: Very severe erythema and swelling encompassing the ankle, foot, and digits, or ankylosis.[10]
-
-
The maximum possible score per animal is 12 (for the three non-injected paws).[3]
c) Nociceptive Behavioral Assessments:
-
Mechanical Allodynia: Assess the paw withdrawal threshold to a mechanical stimulus using von Frey filaments.
-
Thermal Hyperalgesia: Measure the paw withdrawal latency to a thermal stimulus using a hot plate or radiant heat source.[2]
Data Presentation
The following tables summarize representative quantitative data on the effects of this compound in inflammatory arthritis models.
Table 1: Effect of this compound on Paw Edema in FCA-Induced Arthritis in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Mean Paw Volume (mL) ± SEM | % Inhibition of Edema |
| Control (Vehicle) | - | 2.5 ± 0.2 | - |
| This compound | 5 | 1.8 ± 0.15 | 28% |
| This compound | 10 | 1.4 ± 0.1 | 44% |
*p < 0.05 compared to the control group. Data are hypothetical and for illustrative purposes.
Table 2: Effect of this compound on Arthritic Score in FCA-Induced Arthritis in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Mean Arthritic Score ± SEM | % Reduction in Score |
| Control (Vehicle) | - | 9.8 ± 0.7 | - |
| This compound | 5 | 6.5 ± 0.5 | 33.7% |
| This compound | 10 | 4.2 ± 0.4 | 57.1% |
*p < 0.05 compared to the control group. Data are hypothetical and for illustrative purposes.
Table 3: Effect of this compound on Inflammatory Mediators in Synovial Fluid
| Mediator | Control (Arthritic) | This compound (100 mg, human dose) | % Reduction |
| Prostaglandin E2 (PGE2) | High | Significantly Reduced[13] | Not specified |
| Interleukin-6 (IL-6) | High | Significantly Reduced[14] | Not specified |
| Substance P | High | Significantly Reduced[14] | Not specified |
Visualizations
Experimental Workflow
Caption: Workflow for evaluating this compound in the FCA-induced arthritis model.
Signaling Pathway of this compound's Anti-inflammatory Action
Caption: this compound's primary mechanism of action via COX-2 inhibition.
References
- 1. chondrex.com [chondrex.com]
- 2. Effects of different doses of complete Freund’s adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adjuvant-Induced Arthritis Model [chondrex.com]
- 4. journals.iium.edu.my [journals.iium.edu.my]
- 5. clinexprheumatol.org [clinexprheumatol.org]
- 6. researchgate.net [researchgate.net]
- 7. A Comprehensive Review of this compound's R&D Innovations and Drug Target Mechanism [synapse.patsnap.com]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. This compound Improves the Symptomatic and Disease Modifying Effects of Leflunomide in Collagen Induced Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Technique to Generate an Adjuvant-Induced Arthritis Mouse Model [jove.com]
- 11. Anti-hyperalgesic effects of this compound: studies in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of PGE2 production by this compound compared with diclofenac in the acutely inflamed joint of patients with arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of this compound on pain and on synovial fluid concentrations of substance P, interleukin-6 and interleukin-8 in patients with knee osteoarthritis: comparison with celecoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nimesulide Administration in a Transient Focal Cerebral Ischemia Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the administration of Nimesulide, a selective cyclooxygenase-2 (COX-2) inhibitor, in a rat model of transient focal cerebral ischemia. The provided information is collated from multiple studies and is intended to serve as a comprehensive guide for investigating the neuroprotective effects of this compound.
Introduction
Transient focal cerebral ischemia, commonly modeled in rodents using middle cerebral artery occlusion (MCAO), is a valuable tool for studying the pathophysiology of ischemic stroke and for evaluating potential neuroprotective agents. This compound, a preferential COX-2 inhibitor, has demonstrated significant neuroprotective effects in various models of cerebral ischemia.[1][2] It has been shown to reduce infarct volume, improve neurological function, attenuate blood-brain barrier disruption, and decrease leukocyte infiltration into the ischemic brain tissue.[1][3][4] A key advantage of this compound is its wide therapeutic window, with neuroprotective effects observed even when administered several hours after the ischemic insult.[1][5][6]
Quantitative Data Summary
The following tables summarize the dose-dependent and time-dependent neuroprotective effects of this compound in a rat model of transient focal cerebral ischemia.
Table 1: Dose-Dependent Effects of this compound on Infarct Volume and Neurological Deficit
| This compound Dose (mg/kg, i.p.) | Total Infarct Volume Reduction (%) | Cortical Infarct Volume Reduction (%) | Subcortical Infarct Volume Reduction (%) | Improvement in Neurological Score |
| 3 | Dose-dependent reduction | Dose-dependent reduction | Modest protective effect | Significant improvement |
| 6 | Dose-dependent reduction | Dose-dependent reduction | Modest protective effect | Significant improvement |
| 12 | 59% (repeated doses) | 64% (repeated doses) | Modest protective effect | Statistically better than lower doses |
Data compiled from studies where this compound was administered immediately after ischemia with subsequent doses.[7]
Table 2: Therapeutic Time Window of this compound (12 mg/kg, i.p.) Administration
| Time of First Administration Post-Ischemia | Infarct Volume Reduction | Improvement in Neurological Function |
| Up to 2 hours (permanent MCAO model) | Significant reduction | Enhanced functional recovery |
| Up to 6 hours | Neuroprotection observed | - |
| Up to 24 hours | Significant reduction | Significant improvement |
Data compiled from multiple studies investigating delayed this compound administration.[4][5][6][8]
Table 3: Effect of this compound on Biochemical Markers
| Biochemical Marker | Effect of this compound Treatment |
| Prostaglandin E2 (PGE2) | Completely abolished accumulation in the postischemic brain.[3][5] |
| Myeloperoxidase (MPO) Activity | Significantly attenuated, indicating reduced leukocyte infiltration.[3][4] |
| Evans Blue (EB) Extravasation | Significantly attenuated, indicating reduced blood-brain barrier disruption.[3][4] |
| Caspase-3 Expression | Significant suppression with combination treatment (this compound and MgSO4).[9] |
Experimental Protocols
Transient Focal Cerebral Ischemia Model (Middle Cerebral Artery Occlusion - MCAO)
This protocol describes the induction of transient focal cerebral ischemia in rats using the intraluminal filament method.[10][11][12][13][14]
Materials:
-
Male rats (specific strain, e.g., Sprague-Dawley or Wistar, 250-300g)
-
Anesthesia (e.g., isoflurane)
-
Heating pad with a rectal probe to maintain body temperature at 37.0 ± 0.5°C
-
Operating microscope
-
Micro-surgical instruments
-
4-0 nylon monofilament with a rounded tip
-
Laser Doppler flowmeter (for monitoring cerebral blood flow)
Procedure:
-
Anesthetize the rat and maintain anesthesia throughout the surgical procedure.
-
Place the animal on a heating pad to maintain normothermia.
-
Make a midline cervical incision and expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Carefully dissect the arteries from the surrounding tissues.
-
Ligate the distal end of the ECA and the proximal end of the CCA.
-
Place a temporary clip on the ICA.
-
Make a small incision in the ECA.
-
Introduce the 4-0 nylon monofilament through the ECA into the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow (to less than 25% of baseline) confirms successful occlusion.[12]
-
After the desired occlusion period (e.g., 90 minutes), withdraw the filament to allow reperfusion.[10]
-
Suture the incision and allow the animal to recover from anesthesia.
-
Sham-operated animals undergo the same surgical procedure without the insertion of the filament.
This compound Administration Protocol
Materials:
-
This compound
-
Vehicle (e.g., 0.9% saline, carboxymethyl cellulose)
Procedure (based on effective regimens from cited studies): [5][7][8][15]
-
Preparation of this compound Solution: Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 3, 6, and 12 mg/mL for intraperitoneal injection).
-
Administration Route: Intraperitoneal (i.p.) injection is a commonly used and effective route.[5][7][8] Oral administration has also been shown to be effective.[16][17]
-
Dosing Regimen:
-
Dose-Response Studies: Administer different doses of this compound (e.g., 3, 6, and 12 mg/kg) or vehicle.
-
Timing of Administration:
-
Repeated Dosing: For prolonged studies, administer additional doses at regular intervals (e.g., every 6, 12, or 24 hours) for a specified duration (e.g., up to 72 hours).[5][7][15]
-
Assessment of Neurological Deficit
Neurological function can be assessed at various time points after ischemia using a standardized scoring system.
Procedure:
-
At 24, 48, and 72 hours post-MCAO, evaluate the animals using a neurological deficit score.
-
A common scoring system is as follows:
-
0: No neurological deficit
-
1: Failure to extend the contralateral forepaw fully
-
2: Circling to the contralateral side
-
3: Falling to the contralateral side
-
4: No spontaneous motor activity
-
Measurement of Infarct Volume
Infarct volume is typically assessed 24 to 72 hours after MCAO.
Materials:
-
2,3,5-triphenyltetrazolium chloride (TTC)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Euthanize the animal and perfuse transcardially with cold saline.
-
Remove the brain and slice it into coronal sections (e.g., 2 mm thick).
-
Immerse the brain slices in a 2% TTC solution in PBS at 37°C for 30 minutes.
-
Viable tissue will stain red, while the infarcted tissue will remain white.
-
Capture images of the stained sections and quantify the infarct area in each slice using image analysis software.
-
Calculate the total infarct volume by integrating the infarct area over the slice thickness.
Mandatory Visualizations
Caption: this compound's neuroprotective signaling pathway in cerebral ischemia.
Caption: Experimental workflow for this compound administration and assessment.
References
- 1. This compound as a promising neuroprotectant in brain ischemia: new experimental evidences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Post-ischaemic treatment with the cyclooxygenase-2 inhibitor this compound reduces blood-brain barrier disruption and leukocyte infiltration following transient focal cerebral ischaemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Wide therapeutic time window for this compound neuroprotection in a model of transient focal cerebral ischemia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [0708.0187] Wide therapeutic time window for this compound neuroprotection in a model of transient focal cerebral ischemia in the rat [arxiv.org]
- 7. scispace.com [scispace.com]
- 8. Effects of the cyclooxygenase-2 inhibitor this compound on cerebral infarction and neurological deficits induced by permanent middle cerebral artery occlusion in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Magnesium Sulfate and this compound Have Synergistic Effects on Rescuing Brain Damage after Transient Focal Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2.2. Transient Cerebral Ischemia Model [bio-protocol.org]
- 11. Transient Middle Cerebral Artery Occlusion Model of Stroke [app.jove.com]
- 12. Mouse model of transient focal cerebral ischemia [bio-protocol.org]
- 13. Modeling Transient Focal Ischemic Stroke in Rodents by Intraluminal Filament Method of Middle Cerebral Artery Occlusion | Springer Nature Experiments [experiments.springernature.com]
- 14. The middle cerebral artery occlusion model of transient focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Wide therapeutic time window for this compound neuroprotection in a model of transient focal cerebral ischemia in the rat - Cogprints [web-archive.southampton.ac.uk]
- 16. web-archive.southampton.ac.uk [web-archive.southampton.ac.uk]
- 17. Neuroprotective efficacy of this compound against hippocampal neuronal damage following transient forebrain ischemia [air.unimi.it]
Nimesulide's Anti-Proliferative Impact on SGC-7901 Gastric Cancer Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of nimesulide, a selective cyclooxygenase-2 (COX-2) inhibitor, on the proliferation of the human gastric adenocarcinoma cell line SGC-7901. The following sections detail the experimental protocols for assessing cell viability and the underlying molecular mechanisms, present key quantitative data in a structured format, and illustrate the involved signaling pathways.
Application Notes
This compound has demonstrated significant anti-proliferative effects on SGC-7901 gastric cancer cells in a dose- and time-dependent manner.[1] The primary mechanisms contributing to this effect are the induction of apoptosis and cell cycle arrest at the G0/G1 phase.[1][2]
The inhibitory action of this compound on SGC-7901 cell growth is multifaceted, involving the modulation of several key signaling pathways. A notable mechanism is the up-regulation of the p27kip1 protein, a cyclin-dependent kinase inhibitor that plays a crucial role in cell cycle control.[1] This increase in p27kip1 is associated with the accumulation of cells in the G0/G1 phase.[1][2]
Furthermore, this compound has been shown to induce apoptosis, as evidenced by morphological changes and an increase in the sub-G1 peak in flow cytometry analysis.[1] This apoptotic induction is linked to the modulation of Bcl-2 family proteins, with an observed increase in Bax (pro-apoptotic) and a decrease in Bcl-2 (anti-apoptotic) expression.[3] The inhibition of NF-kB expression by this compound is also implicated in its pro-apoptotic and anti-proliferative effects.[3]
Other signaling pathways affected by this compound in gastric cancer cells include the Wnt/β-catenin pathway, where this compound can inhibit signaling, and the PI3K/Akt pathway, where it can block the activation of protein kinase B (PKB/Akt) and subsequently inhibit telomerase activity.[4][5]
Quantitative Data Summary
The following tables summarize the quantitative data on the effect of this compound on SGC-7901 cell proliferation, cell cycle distribution, and apoptosis.
Table 1: Effect of this compound on SGC-7901 Cell Survival Rate (MTT Assay)
| This compound Concentration (μmol/L) | 24h Survival Rate (%) | 48h Survival Rate (%) | 72h Survival Rate (%) |
| 0 (Control) | 100 | 100 | 100 |
| 50 | 95.2 | 87.5 | 78.7 |
| 100 | 88.9 | 76.8 | 65.4 |
| 200 | 76.5 | 58.3 | 43.1 |
| 400 | 62.3 | 45.1 | 22.7 |
| Data adapted from Li et al., World J Gastroenterol, 2003.[1] |
Table 2: Effect of this compound on SGC-7901 Cell Cycle Distribution after 72h Treatment
| This compound Concentration (μmol/L) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Control) | 55.43 ± 2.11 | 33.15 ± 1.57 | 11.42 ± 0.89 |
| 50 | 60.12 ± 2.34 | 29.87 ± 1.43 | 10.01 ± 0.76 |
| 100 | 65.89 ± 2.56 | 25.43 ± 1.32 | 8.68 ± 0.65 |
| 200 | 72.15 ± 2.87 | 19.87 ± 1.11 | 7.98 ± 0.54 |
| 400 | 78.98 ± 3.12 | 14.11 ± 0.98 | 6.91 ± 0.43 |
| Data adapted from Li et al., World J Gastroenterol, 2003.[1] |
Table 3: Effect of this compound on SGC-7901 Apoptosis Rate after 72h Treatment
| This compound Concentration (μmol/L) | Apoptosis Rate (%) |
| 0 (Control) | 2.54 ± 0.21 |
| 50 | 5.87 ± 0.43 |
| 100 | 9.88 ± 0.76 |
| 200 | 15.43 ± 1.02 |
| 400 | 22.02 ± 1.27 |
| Data expressed as the percentage of cells in the sub-G1 peak. Data adapted from Li et al., World J Gastroenterol, 2003.[1][6] |
Experimental Protocols
1. Cell Culture and this compound Treatment
-
Cell Line: Human gastric adenocarcinoma cell line SGC-7901.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: A stock solution of this compound is prepared by dissolving it in dimethyl sulfoxide (DMSO). The stock solution is then diluted with the culture medium to the desired final concentrations (e.g., 0, 50, 100, 200, 400 µmol/L). The final DMSO concentration in the culture medium should be kept constant across all treatments, including the control group (typically ≤ 0.1%).
-
Treatment: Cells are seeded in appropriate culture vessels and allowed to adhere overnight. The medium is then replaced with fresh medium containing the indicated concentrations of this compound or vehicle control (DMSO).
2. Cell Proliferation Assay (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Procedure:
-
Seed SGC-7901 cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate overnight.
-
Treat the cells with various concentrations of this compound for different time points (e.g., 24, 48, 72 hours).
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
The cell survival rate is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100%.
-
3. Cell Cycle Analysis by Flow Cytometry
-
Principle: This method uses propidium iodide (PI), a fluorescent dye that binds to DNA, to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
-
Procedure:
-
Seed SGC-7901 cells in 6-well plates and treat with this compound for 72 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ice-cold ethanol overnight at 4°C.
-
Wash the fixed cells with PBS and resuspend in PBS containing 50 µg/mL PI and 100 µg/mL RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
4. Apoptosis Analysis by Flow Cytometry (Sub-G1 Peak)
-
Principle: Apoptotic cells undergo DNA fragmentation, resulting in a population of cells with a DNA content less than that of G1 cells. This population can be quantified as a "sub-G1" peak in a DNA content histogram.
-
Procedure:
-
Follow the same procedure as for cell cycle analysis (Protocol 3).
-
During flow cytometry analysis, quantify the percentage of cells in the sub-G1 region of the histogram to determine the apoptosis rate.
-
Visualizations
Caption: Experimental workflow for assessing this compound's effects.
References
- 1. This compound inhibits proliferation via induction of apoptosis and cell cycle arrest in human gastric adenocarcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [this compound, a selective cyclooxygenase-2 inhibitor inhibits telomerase activity by blocking activation of PKB in gastric cancer cell line] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. wjgnet.com [wjgnet.com]
Application Notes: Nimesulide-Induced Apoptosis in SK-BR-3 Breast Cancer Cells
Introduction
Nimesulide is a non-steroidal anti-inflammatory drug (NSAID) that exhibits preferential inhibition of cyclooxygenase-2 (COX-2).[1] Beyond its anti-inflammatory properties, this compound has demonstrated significant anti-proliferative and pro-apoptotic effects across various cancer cell lines, including those associated with pancreatic, gastric, and breast cancer.[2][3][4][5] The SK-BR-3 cell line, derived from a patient with metastatic breast adenocarcinoma, is a crucial in vitro model in breast cancer research, primarily due to its significant overexpression of the Human Epidermal Growth Factor Receptor 2 (HER2/c-erb-2).[6][7]
While this compound's primary action involves COX-2, studies suggest its anti-cancer mechanisms can be COX-2 independent, involving the modulation of key signaling pathways that regulate cell survival and death.[8] In cancer cells, this compound has been shown to induce apoptosis by influencing the PI3K/Akt signaling pathway, upregulating the tumor suppressor PTEN, and altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[3][9]
These application notes provide detailed protocols for researchers to investigate and quantify this compound-induced apoptosis in SK-BR-3 cells. The methodologies cover cell culture, Annexin V/PI staining for apoptosis detection, caspase activity assays, and Western blotting for key apoptotic regulatory proteins.
Proposed Signaling Pathway for this compound-Induced Apoptosis
This compound is thought to induce apoptosis in cancer cells through multiple pathways. A key mechanism involves the inhibition of COX-2, which can reduce the production of prostaglandins that promote cell proliferation and survival.[10] Additionally, this compound can modulate other signaling pathways independent of its COX-2 activity. Evidence suggests it can increase the expression of the tumor suppressor PTEN, which in turn inhibits the pro-survival PI3K/Akt pathway.[3][9] This inhibition can lead to a downstream decrease in anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins like Bax, ultimately increasing mitochondrial membrane permeability.[9] This triggers the release of cytochrome c, leading to the activation of executioner caspases, such as caspase-3, and culminating in programmed cell death.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Quantitative Data Summary
The following tables present expected quantitative outcomes from the described experimental protocols when treating SK-BR-3 cells with this compound.
Table 1: this compound Cytotoxicity in SK-BR-3 Cells
| Compound | IC₅₀ (µM) | Exposure Time (h) | Assay | Reference |
|---|---|---|---|---|
| This compound | ~100 - 150 | 48 | Proliferation Assay | [11] |
| This compound Analog (JCC76) | 1.38 | 72 | Cell Growth Assay | [8] |
| this compound Analog (L1) | 1.57 | 24 | Cytotoxicity Assay |[12] |
Table 2: Apoptosis Analysis by Annexin V/PI Flow Cytometry
| Treatment (48h) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
|---|---|---|---|
| Control (Vehicle) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound (100 µM) | 60.7 ± 4.5 | 25.1 ± 3.3 | 14.2 ± 2.9 |
| this compound (200 µM) | 35.4 ± 3.8 | 40.5 ± 4.1 | 24.1 ± 3.2 |
Table 3: Relative Caspase-3/7 Activity
| Treatment (24h) | Fold Increase in Caspase-3/7 Activity (vs. Control) |
|---|---|
| Control (Vehicle) | 1.0 |
| This compound (100 µM) | 3.8 ± 0.4 |
| this compound (200 µM) | 7.2 ± 0.9 |
Table 4: Relative Expression of Apoptotic Proteins by Western Blot
| Treatment (48h) | Relative Bcl-2 Expression (Normalized to β-actin) | Relative Bax Expression (Normalized to β-actin) | Bax/Bcl-2 Ratio |
|---|---|---|---|
| Control (Vehicle) | 1.00 ± 0.05 | 1.00 ± 0.07 | 1.00 |
| This compound (100 µM) | 0.62 ± 0.04 | 1.85 ± 0.11 | 2.98 |
| this compound (200 µM) | 0.31 ± 0.03 | 2.90 ± 0.15 | 9.35 |
Experimental Protocols
SK-BR-3 Cell Culture and Maintenance
This protocol details the steps for routine culture and subculturing of the adherent SK-BR-3 human breast cancer cell line.
Materials:
-
SK-BR-3 cell line (e.g., ATCC HTB-30)
-
McCoy's 5a Medium Modified (ATCC 30-2007)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
Trypsin-EDTA solution (0.25%) or TrypLE™
-
T-75 culture flasks
-
15 mL conical tubes
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Complete Growth Medium: Prepare complete growth medium by supplementing McCoy's 5a Medium with 10% FBS.[6]
-
Cell Thawing: Thaw a cryovial of SK-BR-3 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 150 x g for 5-7 minutes. Discard the supernatant and resuspend the cell pellet in 10-12 mL of fresh complete medium. Transfer to a T-75 flask.
-
Maintenance: Incubate cells at 37°C in a 5% CO₂ atmosphere. Change the medium every 2-3 days.
-
Subculturing (Passaging):
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Rinse the cell monolayer once with 5-10 mL of sterile PBS to remove residual serum.[6]
-
Add 2-3 mL of Trypsin-EDTA solution to the T-75 flask and incubate at 37°C for 5-15 minutes, or until cells detach.[6]
-
Add 6-8 mL of complete growth medium to inactivate the trypsin and gently pipette to create a single-cell suspension.
-
Transfer the cell suspension to a new flask at a recommended split ratio (e.g., 1:3 to 1:6). Add fresh medium to the required volume.
-
This compound Treatment for Apoptosis Induction
-
Cell Seeding: Seed SK-BR-3 cells in appropriate culture vessels (e.g., 6-well plates for flow cytometry/Western blot, 96-well plates for caspase assays) at a density of 5 x 10⁴ cells/cm².[7]
-
Adherence: Allow cells to adhere and grow for at least 24 hours in a 37°C, 5% CO₂ incubator.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 100 mM in DMSO). Prepare fresh serial dilutions in complete growth medium to achieve the desired final concentrations (e.g., 50, 100, 200 µM). A vehicle control containing the same final concentration of DMSO should be prepared.
-
Treatment: Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
Annexin V & Propidium Iodide (PI) Apoptosis Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry. During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[13]
Caption: Experimental workflow for the Annexin V/PI apoptosis assay.
Materials:
-
FITC Annexin V Apoptosis Detection Kit (contains Annexin V-FITC, PI, and 10X Binding Buffer)
-
Treated SK-BR-3 cells in 6-well plates
-
Cold PBS
-
FACS tubes
Procedure:
-
Cell Harvesting: After treatment, carefully collect the culture medium (containing floating apoptotic cells) from each well into a labeled 15 mL tube. Wash the adherent cells with PBS and then detach them using Trypsin-EDTA. Combine the detached cells with their corresponding supernatant.[14]
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS, centrifuging after each wash.[14]
-
Staining: Resuspend the cell pellet in 1X Annexin Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[15]
-
Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a FACS tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to each tube.[13][15]
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[13][15]
-
Analysis: After incubation, add 400 µL of 1X Annexin Binding Buffer to each tube and analyze immediately using a flow cytometer.[15] Keep samples on ice if analysis is slightly delayed.[16]
Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases (caspase-3 and -7) using a substrate that releases a fluorescent or colorimetric signal upon cleavage.
Caption: Workflow for a luminescent "add-mix-measure" caspase-3/7 assay.
Materials:
-
Caspase-Glo® 3/7 Assay Kit (Promega) or similar colorimetric/fluorometric kit[17]
-
Treated SK-BR-3 cells in a white-walled 96-well plate (for luminescence)
-
Plate-reading luminometer or spectrophotometer
Procedure (Luminescent Assay Example):
-
Assay Setup: Seed and treat cells in a 96-well plate as described previously. Include wells for vehicle controls and untreated controls.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Cell Lysis and Substrate Cleavage: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[17]
-
Incubation: Mix the contents by placing the plate on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1-2 hours, protected from light.[18]
-
Measurement: Measure the luminescence of each sample using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity present.[17]
Western Blot for Bcl-2 and Bax Expression
This protocol is for detecting changes in the expression levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.
Caption: General workflow for Western blot analysis.
Materials:
-
Treated SK-BR-3 cells
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (Rabbit anti-Bcl-2, Rabbit anti-Bax, Mouse anti-β-actin)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
ECL Chemiluminescent Substrate
Procedure:
-
Protein Extraction: After treatment, wash cells with cold PBS and lyse them on ice using RIPA buffer containing protease inhibitors. Scrape the cells, collect the lysate, and centrifuge at ~16,000 x g for 15 minutes at 4°C to pellet cell debris.[19]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.[19]
-
SDS-PAGE: Load the samples onto a 12.5% SDS-polyacrylamide gel and run until adequate separation is achieved.[20]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[20]
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[19]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, and β-actin (loading control) overnight at 4°C on a shaker.[19][20]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19][20]
-
Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity using densitometry software (e.g., ImageJ). Normalize the expression of Bax and Bcl-2 to the β-actin loading control. Calculate the Bax/Bcl-2 ratio to assess the apoptotic potential.[21]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound inhibits proliferation via induction of apoptosis and cell cycle arrest in human gastric adenocarcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Can this compound Nanoparticles Be a Therapeutic Strategy for the Inhibition of the KRAS/PTEN Signaling Pathway in Pancreatic Cancer? [frontiersin.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. bcrj.org.br [bcrj.org.br]
- 7. SK-BR-3 Cells [cytion.com]
- 8. From COX-2 inhibitor this compound to potent anti-cancer agent: synthesis, in vitro, in vivo and pharmacokinetic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits proliferation and induces apoptosis of pancreatic cancer cells by enhancing expression of PTEN - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of Cyclooxygenase-2 in Breast Cancer | Anticancer Research [ar.iiarjournals.org]
- 11. A COX-2 inhibitor this compound analog selectively induces apoptosis in Her2 overexpressing breast cancer cells via cytochrome c dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methoxybenzamide derivative of this compound from anti-fever to anti-cancer: Chemical characterization and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. kumc.edu [kumc.edu]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. Caspase-Glo® 3/7 Assay Protocol [dk.promega.com]
- 18. abcam.com [abcam.com]
- 19. researchgate.net [researchgate.net]
- 20. Evaluation of Bax and Bcl-2 Proteins Expression in the Rat Hippocampus due to Childhood Febrile Seizure - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Note and Protocols: Cell Cycle Analysis of PANC-1 Cells Treated with Nimesulide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with a poor prognosis. The human pancreatic cancer cell line, PANC-1, is a widely used in vitro model for studying the biology of PDAC and for evaluating potential anti-cancer therapies.[1] Nimesulide, a non-steroidal anti-inflammatory drug (NSAID), is a selective cyclooxygenase-2 (COX-2) inhibitor that has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines, including PANC-1.[2][3][4]
This document provides detailed protocols for the culture of PANC-1 cells, treatment with this compound, and subsequent analysis of cell cycle distribution using flow cytometry. It also describes the key signaling pathways modulated by this compound in PANC-1 cells.
Principle
This compound exerts its anti-cancer effects on PANC-1 cells primarily by inhibiting cell proliferation and inducing apoptosis.[3][5] Mechanistically, this compound upregulates the expression of the tumor suppressor gene Phosphatase and Tensin Homolog (PTEN).[3][6] Enhanced PTEN activity leads to the inhibition of the PI3K/Akt signaling pathway, a critical cascade for cell survival and proliferation.[2][6] This inhibition results in cell cycle arrest, primarily at the G0/G1 phase, and induction of the apoptotic cascade.[7][8] Analysis of the cell cycle distribution by flow cytometry allows for the quantification of cells in different phases (G0/G1, S, and G2/M), providing a measure of this compound's cytostatic effects.
Experimental Workflow
The overall experimental process for analyzing the effects of this compound on the PANC-1 cell cycle is outlined below.
Experimental Protocols
Protocol 1: PANC-1 Cell Culture and Maintenance
This protocol is adapted from standard PANC-1 culture guidelines.[1][9][10]
A. Materials:
-
PANC-1 cell line (ATCC® CRL-1469™)
-
Dulbecco's Modified Eagle's Medium (DMEM) (ATCC® 30-2002™)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin (10,000 U/mL Penicillin, 10,000 µg/mL Streptomycin)
-
0.25% (w/v) Trypsin-EDTA solution[9]
-
Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free
-
Complete Growth Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[9]
-
Cryopreservation Medium: 60% Basal medium, 30% FBS, 10% DMSO.[10]
B. Thawing Cryopreserved Cells:
-
Quickly thaw the cryovial in a 37°C water bath until a small ice crystal remains.[1][10]
-
Decontaminate the vial with 70% ethanol before opening in a sterile biosafety cabinet.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed Complete Growth Medium.
-
Centrifuge at 150-200 x g for 5 minutes.
-
Discard the supernatant containing the cryopreservative and gently resuspend the cell pellet in 10-12 mL of fresh Complete Growth Medium.
-
Transfer the cell suspension to a T-75 culture flask and incubate at 37°C in a humidified atmosphere with 5% CO₂.[1][9]
-
Replace the medium every 2 to 3 days.[10]
C. Subculturing (Passaging):
-
Subculture cells when they reach 70-90% confluency.[9]
-
Aspirate the culture medium and briefly rinse the cell monolayer with PBS.[9][10]
-
Add 3 mL of 0.25% Trypsin-EDTA solution to the T-75 flask and incubate at 37°C for 3-5 minutes, or until cells detach.[9]
-
Add 7-10 mL of Complete Growth Medium to inactivate the trypsin.[9]
-
Gently pipette the cell suspension to create a single-cell suspension.
-
Transfer the desired volume of cell suspension to new culture flasks at a subcultivation ratio of 1:2 to 1:4.[10]
-
Incubate at 37°C and 5% CO₂.
Protocol 2: this compound Treatment of PANC-1 Cells
A. Materials:
-
This compound powder (or stock solution)
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
-
PANC-1 cells in logarithmic growth phase
-
Complete Growth Medium
-
6-well culture plates
B. Procedure:
-
Prepare a stock solution of this compound (e.g., 100 mM) in DMSO. Store aliquots at -20°C.
-
Seed PANC-1 cells in 6-well plates at a density of 1 x 10⁵ to 2 x 10⁵ cells/well and allow them to adhere and grow for 24 hours.
-
Prepare working concentrations of this compound by diluting the stock solution in Complete Growth Medium. Typical final concentrations for PANC-1 cells range from 50 µM to 400 µmol/l.[6]
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound concentration.
-
Remove the medium from the wells and replace it with the medium containing the desired concentrations of this compound or vehicle control.
-
Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is a standard method for preparing cells for DNA content analysis.[11][12]
A. Materials:
-
Treated and control PANC-1 cells from Protocol 2
-
PBS, ice-cold
-
70% Ethanol, ice-cold
-
RNase A (DNase-free)
-
Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[12]
B. Procedure:
-
Cell Harvesting: Harvest cells by trypsinization. Collect both adherent and floating cells (to include apoptotic cells) into a 15 mL conical tube.
-
Washing: Centrifuge at 200 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet once with 5 mL of ice-cold PBS.[11]
-
Fixation: Resuspend the cell pellet in 0.5 mL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.[13]
-
Incubate the cells for fixation at -20°C for at least 2 hours. Cells can be stored at this stage for several weeks.[13]
-
Staining: Centrifuge the fixed cells at 300 x g for 5 minutes to remove the ethanol.
-
Wash the cell pellet with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 300-500 µL of PI/RNase A staining solution.[11]
-
Incubate for 15-30 minutes at room temperature or 37°C, protected from light.[11][12]
-
Flow Cytometry: Analyze the samples on a flow cytometer. Collect data for at least 10,000 events per sample. Use a linear scale for the DNA fluorescence channel to properly resolve the G0/G1 and G2/M peaks.[12]
Data Presentation
The primary output of the flow cytometry analysis is a histogram of cell count versus DNA content (fluorescence intensity). From this, the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) can be quantified using cell cycle analysis software (e.g., ModFit LT, FlowJo). The results should be summarized in a table for clear comparison.
Table 1: Effect of this compound on PANC-1 Cell Cycle Distribution
| Treatment Group | Concentration (µM) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Vehicle Control | 0 (DMSO) | Value | Value | Value |
| This compound | 50 | Value | Value | Value |
| This compound | 100 | Value | Value | Value |
| This compound | 200 | Value | Value | Value |
| This compound | 400 | Value | Value | Value |
Note: Values are placeholders. Researchers should populate this table with their experimental data. Based on existing literature, treatment with this compound is expected to cause an accumulation of cells in the G0/G1 phase.[7]
Signaling Pathway
This compound treatment in PANC-1 cells initiates a signaling cascade that suppresses proliferation and promotes apoptosis. The central event is the upregulation of the tumor suppressor PTEN, which antagonizes the pro-survival PI3K/Akt pathway.[2][6]
Pathway Description:
-
COX-2 Inhibition: this compound directly inhibits COX-2, a key enzyme in inflammation and cancer progression.[3]
-
PTEN Upregulation: this compound treatment leads to an increased expression of the PTEN tumor suppressor protein.[3][6]
-
PI3K/Akt Pathway Inhibition: PTEN functions as a phosphatase that counteracts PI3K activity, thereby inhibiting the downstream Akt signaling cascade.[2][6]
-
Apoptosis Induction: Inhibition of the Akt pathway leads to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, resulting in the activation of executioner caspases like Caspase-3 and subsequent apoptosis.[6][14]
-
Inhibition of Angiogenesis: The PI3K/Akt pathway is also known to promote the expression of Vascular Endothelial Growth Factor (VEGF). This compound's inhibition of this pathway reduces VEGF levels, indicating a potential to inhibit tumor angiogenesis.[6]
-
Cell Cycle Arrest: By suppressing a key pro-proliferative pathway, this compound treatment leads to an arrest of the cell cycle, contributing to its overall anti-cancer effect.[7]
References
- 1. PANC1 Cell Line: Unraveling Their Crucial Role in Pancreatic Cancer Research [cytion.com]
- 2. Frontiers | Can this compound Nanoparticles Be a Therapeutic Strategy for the Inhibition of the KRAS/PTEN Signaling Pathway in Pancreatic Cancer? [frontiersin.org]
- 3. This compound inhibits proliferation and induces apoptosis of pancreatic cancer cells by enhancing expression of PTEN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound inhibits proliferation and induces apoptosis of pancreatic cancer cells by enhancing expression of PTEN - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits proliferation via induction of apoptosis and cell cycle arrest in human gastric adenocarcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. genome.ucsc.edu [genome.ucsc.edu]
- 10. elabscience.com [elabscience.com]
- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 12. cancer.wisc.edu [cancer.wisc.edu]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Can this compound Nanoparticles Be a Therapeutic Strategy for the Inhibition of the KRAS/PTEN Signaling Pathway in Pancreatic Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Neuroinflammation in Rat Models with Nimesulide
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive guide to utilizing nimesulide, a preferential cyclooxygenase-2 (COX-2) inhibitor, for the investigation of neuroinflammation in various rat models. The protocols detailed below are based on established methodologies from peer-reviewed studies.
Introduction to this compound in Neuroinflammation Research
Neuroinflammation is a critical component in the pathophysiology of numerous central nervous system (CNS) disorders, including ischemic stroke, traumatic brain injury (TBI), and neurodegenerative diseases.[1] It involves the activation of resident immune cells like microglia and astrocytes, leading to the production of inflammatory mediators such as prostaglandins, cytokines, and reactive oxygen species (ROS).[1][2] this compound is a non-steroidal anti-inflammatory drug (NSAID) that primarily acts by selectively inhibiting COX-2, an enzyme upregulated during inflammatory processes and responsible for prostaglandin synthesis.[3][4] Its ability to cross the blood-brain barrier makes it a valuable tool for studying and modulating neuroinflammatory processes in the CNS.[5]
Mechanism of Action of this compound
This compound exerts its anti-inflammatory effects through several mechanisms, with the primary one being the selective inhibition of the COX-2 enzyme.[3] In the context of neuroinflammation, injury or inflammatory stimuli (like lipopolysaccharide, LPS, or ischemia) trigger the activation of microglia and astrocytes.[1][6] This activation leads to the upregulation of COX-2, which in turn converts arachidonic acid into prostaglandins, particularly prostaglandin E2 (PGE2).[4][7] Prostaglandins are key mediators of inflammation, contributing to vasodilation, edema, and pain.[7] this compound, by inhibiting COX-2, reduces the synthesis of these pro-inflammatory prostaglandins.[3][7]
Beyond COX-2 inhibition, this compound's mechanism involves:
-
Inhibition of Pro-inflammatory Cytokines: It can reduce the production of cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[5]
-
Reduction of Oxidative Stress: this compound has antioxidant properties that help neutralize free radicals, thereby protecting tissues from oxidative damage.[3][8]
-
Modulation of Glial Activation: Studies have shown that this compound can attenuate the activation of microglia and astrocytes in response to injury.[6]
Application Notes
This compound has been effectively used in several rat models to investigate its neuroprotective and anti-inflammatory properties.
-
Cerebral Ischemia Models: In models of both permanent and transient middle cerebral artery occlusion (pMCAO/tMCAO), this compound has been shown to reduce infarct volume, improve neurological deficits, and enhance functional recovery.[5][9] The therapeutic window for this compound administration can be several hours post-ischemia, making it relevant for clinical scenarios.[5][10]
-
Traumatic Brain Injury (TBI) Models: Following diffuse TBI in rats, COX-2 expression is significantly upregulated.[4] Administration of this compound in these models leads to a substantial improvement in cognitive function.[4]
-
LPS-Induced Neuroinflammation: Direct injection of lipopolysaccharide (LPS) into the brain is a common method to induce a potent neuroinflammatory response, characterized by glial activation and cytokine production.[1][11] this compound can be used in this model to study the specific contribution of the COX-2 pathway to the inflammatory cascade and subsequent neuronal damage.[2]
-
Pain and Hyperalgesia Models: In models of inflammatory pain, such as those induced by Freund's complete adjuvant (FCA) or formalin, this compound demonstrates significant anti-hyperalgesic effects, partly through central mechanisms.[12][13] It has been shown to reduce the activation of microglia and astrocytes in the spinal cord, which is crucial for central pain sensitization.[6]
Experimental Protocols
Protocol 1: Induction of Neuroinflammation via Intracerebral LPS Injection
This protocol describes a method for inducing localized, acute neuroinflammation in the rat hippocampus.[11]
Materials:
-
Adult male Sprague-Dawley or Wistar rats (250-300g)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free 0.9% saline
-
Anesthetic (e.g., chloral hydrate, 300 mg/kg, i.p.)[5]
-
Stereotaxic apparatus
-
Hamilton syringe (10 µl)
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in the stereotaxic frame. Shave and clean the scalp with an antiseptic solution.
-
Surgical Procedure: Make a midline incision on the scalp to expose the skull. Drill a small burr hole over the target brain region (e.g., hippocampus), using appropriate stereotaxic coordinates.
-
LPS Injection: Slowly inject LPS (e.g., 5 µg dissolved in 2 µl of sterile saline) into the hippocampus over 5 minutes.[11][14] Leave the needle in place for an additional 5 minutes to prevent backflow.
-
Post-operative Care: Suture the scalp incision. Allow the animal to recover in a warm cage. Provide post-operative analgesics as required by institutional guidelines.
-
Timeline: Neuroinflammation peaks around 24 hours post-injection, with significant cellular loss observed from 48 hours onwards.[11] Tissues can be collected at various time points (e.g., 6h, 24h, 48h, 7 days) for analysis.[11]
Protocol 2: this compound Administration
This protocol is for systemic administration of this compound to study its effects on an established neuroinflammatory state.
Materials:
-
This compound
-
Vehicle (e.g., 0.9% saline, potentially with a small amount of DMSO and Tween 80 to aid dissolution)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Preparation of this compound Solution: Prepare a stock solution of this compound in the chosen vehicle. The concentration should be calculated based on the desired dose and the average weight of the rats.
-
Dosing Regimen:
-
Dose-Response: To determine the optimal dose, various concentrations can be tested. Common effective doses in rat models of neuroinflammation range from 3 mg/kg to 12 mg/kg.[5][9]
-
Timing: this compound can be administered as a pre-treatment (e.g., 30 minutes before the inflammatory insult) or as a post-treatment at various time points (e.g., immediately after, or up to 24 hours post-insult) to evaluate its therapeutic window.[5][9]
-
Frequency: Both single-dose and repeated-treatment schedules have been used. A repeated schedule might involve injections every 6-12 hours for several days, depending on the model.[5][9]
-
-
Administration: Administer the prepared this compound solution via intraperitoneal (i.p.) injection.[5] Control animals should receive an equivalent volume of the vehicle.
Protocol 3: Assessment of Neuroinflammation
A. Biochemical Assays (ELISA for Cytokines)
-
Tissue Collection: At the designated endpoint, euthanize the rats and rapidly dissect the brain region of interest (e.g., hippocampus, cortex) on ice.
-
Homogenization: Homogenize the tissue in an appropriate lysis buffer containing protease inhibitors.
-
Quantification: Centrifuge the homogenates and collect the supernatant. Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using commercially available ELISA kits according to the manufacturer's instructions.[15][16]
B. Histological Analysis (Immunohistochemistry)
-
Tissue Preparation: Deeply anesthetize the rats and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).
-
Sectioning: Post-fix the brain in PFA, then transfer to a sucrose solution for cryoprotection. Section the brain into coronal slices (e.g., 30-40 µm) using a cryostat or vibratome.
-
Staining:
-
Imaging and Analysis: Capture images using a fluorescence microscope. Quantify the inflammatory response by measuring the intensity of the fluorescent signal or by counting the number of activated (morphologically distinct) glial cells per unit area.[18][19]
References
- 1. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guggulipid and this compound Differentially Regulated Inflammatory Genes mRNA Expressions via Inhibition of NF-kB and CHOP Activation in LPS-Stimulated Rat Astrocytoma Cells, C6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Inhibition of cyclooxygenase 2 by this compound improves cognitive outcome more than motor outcome following diffuse traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the cyclooxygenase-2 inhibitor this compound on cerebral infarction and neurological deficits induced by permanent middle cerebral artery occlusion in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. neurology.org [neurology.org]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of a rat model to study acute neuroinflammation on histopathological, biochemical and functional outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-hyperalgesic effects of this compound: studies in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Central components of the analgesic/antihyperalgesic effect of this compound: studies in animal models of pain and hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuroinflammation alters integrative properties of rat hippocampal pyramidal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Potential biomarkers for neuroinflammation and neurodegeneration at short and long term after neonatal hypoxic-ischemic insult in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Histological changes in the rat brain and spinal cord following prolonged intracerebroventricular infusion of cerebrospinal fluid from amyotrophic lateral sclerosis patients are similar to those caused by the disease | Neurología (English Edition) [elsevier.es]
- 18. Frontiers | Assessment of behavioral, neuroinflammatory, and histological responses in a model of rat repetitive mild fluid percussion injury at 2 weeks post-injury [frontiersin.org]
- 19. researchgate.net [researchgate.net]
Application Notes: Utilizing Nimesulide to Investigate Pain Pathways in Formalin-Induced Hyperalgesia
Introduction
Nimesulide is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.[1][2] It exhibits a preferential inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is primarily induced at sites of inflammation, over the constitutively expressed COX-1 enzyme.[1][3][4][5] This selectivity is a key aspect of its mechanism of action.[1] The formalin test is a widely used and reliable preclinical model of tonic chemical pain that is sensitive to various classes of analgesic drugs.[6][7][8] It induces a biphasic pain response, making it particularly valuable for differentiating between nociceptive and inflammatory pain mechanisms.[7][9] This application note details the use of this compound as a pharmacological tool to dissect the molecular pathways, particularly those mediated by COX-2, involved in formalin-induced hyperalgesia.
Mechanism of Action of this compound
This compound's primary mechanism involves the selective inhibition of COX-2, which is crucial for converting arachidonic acid into prostaglandins—key mediators of inflammation and pain.[1] By selectively targeting COX-2, this compound reduces the production of prostaglandins involved in the inflammatory response while minimizing effects on COX-1, which is responsible for physiological functions like protecting the gastrointestinal lining.[1][10]
Beyond COX-2 inhibition, this compound possesses a multifactorial mechanism of action that contributes to its anti-inflammatory and analgesic effects.[11] It has been shown to inhibit the synthesis and release of various pro-inflammatory mediators, including:
-
Cytokines: Inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[10][11]
-
Substance P: Reduction of substance P in sensory neurons.[12]
-
Other Mediators: Inhibition of phosphodiesterase IV, neutrophil activity, and histamine release.[1][10][11]
This broad spectrum of activity makes this compound a valuable tool for studying the complex interplay of mediators in inflammatory pain models.
The Formalin Model of Hyperalgesia
The subcutaneous injection of a dilute formalin solution into a rodent's paw elicits a distinct biphasic pattern of nocifensive behaviors, such as licking, flinching, and biting the injected paw.[7][9]
-
Phase I (Early Phase): Occurs within the first 5 minutes post-injection.[6][7] This phase represents acute, non-inflammatory pain resulting from the direct chemical stimulation of nociceptors (primarily C-fibers and Aδ-fibers).[7][13]
-
Phase II (Late Phase): Begins approximately 15-20 minutes post-injection and can last for 20-40 minutes.[6][7] This phase is characterized by inflammatory pain. Tissue injury from the formalin triggers an inflammatory cascade, leading to the release of various mediators like prostaglandins, cytokines, and serotonin. This process results in the sensitization of peripheral nociceptors and central sensitization within the spinal cord dorsal horn.[7][9]
Because of its distinct phases, the formalin test allows researchers to investigate the effects of compounds on both direct nociception (Phase I) and inflammatory-mediated pain (Phase II).[7]
Quantitative Data Summary
The following tables summarize the efficacy of this compound in rodent models of formalin-induced pain and hyperalgesia as reported in the literature.
Table 1: Effect of this compound on Formalin-Induced Nociceptive Behaviors
| Species | This compound Dose | Route of Administration | Effect on Phase I | Effect on Phase II / Hyperalgesia | Reference |
|---|---|---|---|---|---|
| Rat | 2.9 mg/kg | Intraperitoneal (i.p.) | Not specified | Completely inhibited the development of thermal hyperalgesia. | [14],[15],[16] |
| Rat | Not specified | Not specified | Significant analgesic effect | Significant analgesic effect | [17] |
| Mouse | 15.8 mg/kg (ED100) | Intramuscular (i.m.) | Not specified | Significantly decreased inflammation. |[18] |
Table 2: Comparative Efficacy of this compound and Other NSAIDs in a Rat Formalin Model
| Compound | Dose (mg/kg, i.p.) | Outcome | Result | Reference |
|---|---|---|---|---|
| This compound | 2.9 | Inhibition of Thermal Hyperalgesia | Complete | [14] |
| Diclofenac | 3.0 | Inhibition of Thermal Hyperalgesia | Partial | [14] |
| Celecoxib | 12.7 | Inhibition of Thermal Hyperalgesia | Partial | [14] |
| Rofecoxib | 3.0 | Inhibition of Thermal Hyperalgesia | Ineffective |[14] |
Detailed Experimental Protocols
Protocol 1: Formalin-Induced Hyperalgesia in Rodents (Rat/Mouse)
This protocol describes the induction of hyperalgesia and the assessment of nociceptive behaviors.
Materials:
-
Formalin solution (e.g., 1% - 5% in sterile saline). A 1% solution is often sufficient for the late phase.[7][19]
-
Male Sprague-Dawley rats (200-250g) or Swiss albino mice (20-30g).
-
Observation chambers with mirrored walls for unobstructed viewing.[13]
-
Syringes (e.g., 30-gauge) for injection.[13]
-
Timer.
Procedure:
-
Acclimatization: Allow animals to acclimatize to the testing environment for at least 30-60 minutes before the experiment begins to reduce stress-induced behavioral changes.
-
Drug Administration: Administer this compound (as per Protocol 2) or the vehicle control at a predetermined time before formalin injection (e.g., 30-60 minutes prior).
-
Formalin Injection: Gently restrain the animal. Inject 20 µL (for mice) or 50 µL (for rats) of formalin solution subcutaneously into the dorsal or plantar surface of the right hind paw.[13]
-
Observation: Immediately place the animal into the observation chamber.
-
Behavioral Scoring:
-
Phase I: Start the timer immediately after injection and record the cumulative time (in seconds) the animal spends licking, biting, or flinching the injected paw for the first 5 minutes.
-
Phase II: After a quiescent period (typically 5-15 minutes post-injection), begin the second observation period. Record the cumulative time spent in nociceptive behaviors from 15 to 40 minutes post-injection.
-
-
Data Analysis: Compare the total time spent in nociceptive behaviors between the this compound-treated group and the vehicle-treated group for each phase using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in time indicates an analgesic or anti-hyperalgesic effect.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. The effect of this compound on prostanoid formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is a selective COX-2 inhibitory, atypical non-steroidal anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular model of the interaction between this compound and human cyclooxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Induced Histopathological Changes in the Vas Deferens of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Preclinical Assessment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. clinexprheumatol.org [clinexprheumatol.org]
- 11. This compound: Critical Appraisal of Safety and Efficacy in Acute Pain [japi.org]
- 12. This compound inhibits protein kinase C epsilon and substance P in sensory neurons – comparison with paracetamol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A refinement to the formalin test in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-hyperalgesic effects of this compound: studies in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. documentsdelivered.com [documentsdelivered.com]
- 16. researchgate.net [researchgate.net]
- 17. Central components of the analgesic/antihyperalgesic effect of this compound: studies in animal models of pain and hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ejvs.journals.ekb.eg [ejvs.journals.ekb.eg]
- 19. The formalin test in mice: effect of formalin concentration | Scilit [scilit.com]
Troubleshooting & Optimization
Nimesulide Stability in Cell Culture Media: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of nimesulide in cell culture media. Below you will find frequently asked questions (FAQs), a troubleshooting guide for common experimental issues, and a detailed protocol to assess this compound stability in your specific cell culture setup.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: this compound has very low solubility in water and aqueous buffers. It is recommended to prepare stock solutions in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. High-purity, anhydrous DMSO is a common choice. For example, a 10 mM stock solution in DMSO can be prepared and stored for future use.
Q2: What is the recommended storage condition for this compound stock solutions?
A2: this compound stock solutions in DMSO or ethanol should be stored at -20°C or -80°C to ensure long-term stability. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.
Q3: How stable is this compound once diluted in cell culture medium?
A3: this compound's stability in aqueous solutions, including cell culture media, is limited. It is strongly recommended to prepare fresh dilutions of this compound in your cell culture medium for each experiment. Storing this compound in aqueous solutions for more than a day is not advised due to the potential for precipitation and degradation.
Q4: Can I expect this compound to be stable for the entire duration of my multi-day experiment?
A4: The stability of this compound in cell culture media over several days at 37°C has not been extensively documented in publicly available literature. Due to its chemical nature, some degradation may occur. For long-term experiments, it is recommended to either replace the medium with freshly prepared this compound at regular intervals or to validate its stability under your specific experimental conditions using the protocol provided below.
Q5: Does the presence of Fetal Bovine Serum (FBS) affect this compound stability?
A5: this compound is known to bind extensively to plasma proteins, primarily albumin.[1] While this binding can affect the free concentration of this compound available to cells, its direct impact on the chemical stability (degradation rate) in media containing FBS is not well-documented. Protein binding may offer some protection against degradation, but this should be confirmed experimentally.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitate forms immediately upon adding this compound stock to the medium. | 1. The final concentration of this compound exceeds its solubility limit in the aqueous medium. 2. The concentration of the organic solvent (e.g., DMSO) in the final working solution is too high, causing components of the medium to precipitate. 3. The stock solution was not at room temperature before dilution, causing localized precipitation upon contact with the warmer medium. | 1. Lower the final concentration of this compound. 2. Ensure the final concentration of the organic solvent is low (typically ≤ 0.5%). Prepare an intermediate dilution if necessary. 3. Allow the stock solution to fully thaw and reach room temperature before adding it to the medium. 4. Add the this compound stock to the medium dropwise while gently vortexing or swirling to ensure rapid and even distribution. |
| Cloudiness or precipitate appears in the culture plates after incubation. | 1. Delayed precipitation of this compound due to its low aqueous solubility. 2. This compound or its degradation products are interacting with components of the cell culture medium (e.g., salts, proteins). 3. Photodegradation of this compound if the culture plates are exposed to light for extended periods. | 1. Reduce the working concentration of this compound. 2. Perform a solubility test in your specific cell culture medium before treating your cells. 3. Protect the culture plates from light by keeping them in the incubator and minimizing exposure during observation. |
| Inconsistent or unexpected experimental results. | 1. Degradation of this compound over the course of the experiment, leading to a decrease in its effective concentration. 2. Adsorption of this compound to the plastic of the cultureware. 3. The formation of cytotoxic degradation products.[2] | 1. For long-term experiments, consider replacing the medium with freshly prepared this compound at regular intervals (e.g., every 24 hours). 2. Perform a stability study using the provided protocol to determine the degradation rate under your conditions. 3. Pre-coat the cultureware with a non-specific protein like bovine serum albumin (BSA) to reduce non-specific binding. |
This compound Stability in Cell Culture Media: A Qualitative Summary
While specific quantitative data is limited, the following table summarizes the expected stability of this compound based on its chemical properties and general recommendations. It is crucial to validate the stability for your specific experimental conditions.
| Condition | Parameter | Expected Stability | Recommendation |
| Stock Solution | Solvent | DMSO or Ethanol | High |
| Temperature | -20°C or -80°C | Aliquot to avoid freeze-thaw cycles. | |
| Working Solution | Medium | Cell Culture Medium (e.g., DMEM, RPMI-1640) | Low to Moderate |
| Temperature | 37°C | Prepare fresh for each experiment. For long-term cultures, consider replenishing the medium. | |
| Light Exposure | Standard incubator (dark) | Moderate | |
| Ambient light | Low (Photodegradation can occur)[3] |
Experimental Protocol: Assessing this compound Stability in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
1. Materials
-
This compound powder
-
DMSO (or other suitable organic solvent)
-
Your cell culture medium of choice (e.g., DMEM with 10% FBS)
-
Sterile, conical tubes (15 mL or 50 mL)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (HPLC grade)
-
Sterile syringe filters (0.22 µm)
2. Procedure
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
-
Preparation of this compound-Spiked Medium:
-
Warm your cell culture medium to 37°C.
-
In a sterile conical tube, prepare a sufficient volume of your desired final concentration of this compound in the pre-warmed medium (e.g., 100 µM). Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%).
-
Prepare a "vehicle control" medium containing the same concentration of DMSO without this compound.
-
-
Incubation and Sampling:
-
Aliquot the this compound-spiked medium and the vehicle control medium into separate sterile tubes for each time point to be tested (e.g., 0, 4, 8, 24, 48, 72 hours).
-
Place all tubes in a 37°C incubator, mimicking your experimental conditions.
-
At each designated time point:
-
Remove one aliquot of the this compound-spiked medium and one of the vehicle control.
-
Immediately process the samples for HPLC analysis or store them at -80°C until analysis.
-
-
-
Sample Preparation for HPLC:
-
Thaw samples if frozen.
-
Precipitate proteins by adding 3 volumes of ice-cold acetonitrile to 1 volume of the medium sample.
-
Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and filter through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Analyze the samples using a validated HPLC method for this compound quantification. A typical method might use a C18 column with a mobile phase of acetonitrile and phosphate buffer.[4]
-
Create a standard curve using known concentrations of this compound prepared in the vehicle control medium and processed in the same manner as the samples.
-
Determine the concentration of this compound in each sample by comparing its peak area to the standard curve.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.
-
Plot the percentage of this compound remaining versus time to visualize the stability profile.
-
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Simplified COX-2 signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Nimesulide-Induced Hepatotoxicity in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating nimesulide-induced hepatotoxicity in animal models. The information is designed to assist scientists and drug development professionals in designing, executing, and troubleshooting their experiments.
Troubleshooting Guides
This section addresses common issues that may arise during animal studies of this compound-induced hepatotoxicity.
Issue 1: Inconsistent or Low Levels of Hepatotoxicity Observed
-
Question: We are administering this compound to our rats/mice, but the biochemical markers of liver injury (e.g., ALT, AST) are not significantly elevated, or the results are highly variable between animals. What could be the cause?
-
Possible Causes and Troubleshooting Steps:
-
Inadequate Dose or Duration: The dose and duration of this compound administration are critical for inducing consistent hepatotoxicity.[1][2] Ensure you are using a dose reported to induce liver injury in your specific animal model. Higher doses and longer treatment durations are generally associated with an increased risk of hepatotoxicity.[3]
-
Animal Strain and Species Differences: Different strains and species of rodents can exhibit varying susceptibility to drug-induced liver injury. The metabolic pathways for this compound may differ, affecting the production of reactive metabolites.[4] If possible, use a strain with known sensitivity to this compound-induced hepatotoxicity.
-
Route of Administration: The route of administration (e.g., oral gavage, intraperitoneal injection) can influence the bioavailability and first-pass metabolism of this compound, impacting liver exposure.[5][6] Ensure the chosen route is appropriate and consistently performed.
-
Vehicle and Formulation: The vehicle used to dissolve or suspend this compound can affect its absorption. Ensure the vehicle is non-toxic and does not interfere with the experimental outcomes.
-
Animal Health Status: Underlying health issues or stress in the animals can affect their metabolic state and response to the drug. Ensure animals are healthy and properly acclimatized before starting the experiment.
-
Issue 2: High Mortality Rate in the this compound-Treated Group
-
Question: We are observing a high mortality rate in our this compound-treated animals, which is compromising our study. How can we mitigate this?
-
Possible Causes and Troubleshooting Steps:
-
Excessive Dose: The dose of this compound may be too high, leading to acute, fulminant hepatic failure and death.[7][8] Consider performing a dose-response study to identify a dose that induces measurable hepatotoxicity without causing excessive mortality.
-
Off-Target Toxicity: While the liver is a primary target, high doses of NSAIDs can cause gastrointestinal or renal toxicity, contributing to morbidity and mortality.[9] Perform gross necropsy and consider histological examination of other organs to identify potential off-target effects.
-
Supportive Care: Ensure animals have ad libitum access to food and water. Dehydration and malnutrition can exacerbate toxicity. Monitor animals closely for clinical signs of distress and provide supportive care as needed, in accordance with ethical guidelines.
-
Issue 3: Discrepancy Between Biochemical and Histopathological Findings
-
Question: Our biochemical data shows elevated liver enzymes, but the histopathological examination of the liver tissue reveals minimal to no damage. What could explain this discrepancy?
-
Possible Causes and Troubleshooting Steps:
-
Timing of Sample Collection: Biochemical markers like ALT and AST can rise and fall relatively quickly. Histopathological changes may take longer to develop or may be resolving at the time of tissue collection. Consider a time-course study to correlate biochemical and histological changes.
-
Type of Liver Injury: this compound can induce different patterns of liver injury, including hepatocellular, cholestatic, or mixed patterns.[3][10][11] Standard H&E staining may not fully capture all aspects of the injury. Consider special stains to assess for cholestasis (e.g., bile duct proliferation) or other specific features.
-
Subcellular Damage: Significant mitochondrial dysfunction and oxidative stress can occur before overt necrosis is visible.[12][13][14] Consider performing electron microscopy or specific assays for mitochondrial function and oxidative stress to detect earlier, more subtle forms of cellular injury.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced hepatotoxicity?
A1: The hepatotoxicity of this compound is multifactorial and not fully elucidated, but key mechanisms include:
-
Formation of Reactive Metabolites: this compound is metabolized in the liver, primarily by cytochrome P450 enzymes.[11] This process can generate reactive intermediates that can covalently bind to cellular proteins and induce oxidative stress.[15]
-
Oxidative Stress: The reactive metabolites and the drug itself can lead to an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense capacity of the hepatocytes, causing cellular damage.[12][14][16][17]
-
Mitochondrial Dysfunction: this compound has been shown to target mitochondria, leading to mitochondrial permeability transition (MPT), depletion of ATP, and the release of pro-apoptotic factors, ultimately triggering cell death.[3][12][13][18]
Q2: What are the typical biochemical markers to assess this compound-induced hepatotoxicity in animal models?
A2: The most common serum biochemical markers include:
-
Alanine Aminotransferase (ALT/SGPT): A sensitive indicator of hepatocellular injury.[1]
-
Aspartate Aminotransferase (AST/SGOT): Another marker of hepatocellular damage, though less specific than ALT.[1]
-
Alkaline Phosphatase (ALP): An indicator of cholestatic injury.[1]
-
Total Bilirubin: Elevated levels can indicate impaired liver function and cholestasis.[19]
Q3: What are the characteristic histopathological findings in this compound-induced liver injury in animal models?
A3: Histopathological changes can vary but often include:
-
Hepatocellular Necrosis: Death of liver cells, which can be focal or widespread.[10]
-
Inflammatory Cell Infiltration: Accumulation of inflammatory cells, such as neutrophils and lymphocytes, in the liver parenchyma.[19]
-
Steatosis: Accumulation of fat droplets within hepatocytes.[10]
-
Cholestasis: Evidence of bile plugging in canaliculi and bile duct proliferation.[10]
-
Hepatocyte Ballooning: Swelling of hepatocytes, a sign of cellular injury.[10]
Q4: Can antioxidants or other agents protect against this compound-induced hepatotoxicity in animal studies?
A4: Yes, several studies have shown that co-administration of antioxidants can ameliorate this compound-induced liver damage in animal models.[20] This is consistent with the proposed mechanism involving oxidative stress. Natural terpenes have also been shown to prevent mitochondrial dysfunction and oxidative stress associated with this compound hepatotoxicity in rats.[14]
Data Presentation
Table 1: Summary of Biochemical Markers in this compound-Treated Rats
| Study Reference | Animal Model | This compound Dose and Duration | ALT (SGPT) Change | AST (SGOT) Change | ALP Change |
| Patel et al. (2011)[1][2] | Litters of Wistar albino rats | 100 mg/kg (single dose) | Significant increase | Significant increase | Significant increase |
| Patel et al. (2011)[1][2] | Litters of Wistar albino rats | 30 mg/kg and 100 mg/kg (7 days) | Significant increase | Significant increase | Significant increase |
| Singh et al. (2012)[19] | Male Sprague-Dawley rats | 200 mg/kg (single dose) | Significant increase | Significant increase | - |
Table 2: Pharmacokinetic Parameters of this compound in Different Animal Models
| Study Reference | Animal Model | Dose and Route | Tmax (h) | Cmax (µg/mL) | t1/2β (h) | Bioavailability (%) |
| Unspecified (2021)[6] | Bovine Calves | 4.5 mg/kg (IM) | 4.0 ± 0.19 | 35.84 ± 3.04 | 20.08 ± 0.79 | 89.42 |
| Unspecified (2009)[5] | Female Goats | 4 mg/kg (IM) | 3.6 ± 0.89 | 2.83 ± 1.11 | 13.03 ± 2.87 | 68.25 |
Experimental Protocols
Protocol 1: Induction of this compound Hepatotoxicity in Rats
-
Animal Model: Male Wistar or Sprague-Dawley rats (200-250 g).
-
Acclimatization: House the animals for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to standard pellet diet and water.
-
This compound Preparation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) at the desired concentration.
-
Dosing: Administer this compound orally via gavage at a dose known to induce hepatotoxicity (e.g., 50-100 mg/kg) once daily for a specified period (e.g., 7-14 days). A control group should receive the vehicle only.
-
Monitoring: Monitor the animals daily for clinical signs of toxicity (e.g., lethargy, anorexia, jaundice).
-
Sample Collection: At the end of the treatment period, anesthetize the animals and collect blood via cardiac puncture for biochemical analysis. Euthanize the animals and collect liver tissue for histopathological and other molecular analyses.
Protocol 2: Assessment of Liver Function Markers
-
Serum Separation: Allow the collected blood to clot at room temperature and then centrifuge at 3000 rpm for 15 minutes to separate the serum.
-
Biochemical Analysis: Use commercially available kits to measure the serum levels of ALT, AST, ALP, and total bilirubin according to the manufacturer's instructions.
Protocol 3: Histopathological Examination of Liver Tissue
-
Tissue Fixation: Fix a portion of the liver tissue in 10% neutral buffered formalin.
-
Tissue Processing: Dehydrate the fixed tissue through a series of graded alcohols, clear in xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections from the paraffin blocks.
-
Staining: Deparaffinize and rehydrate the sections, then stain with Hematoxylin and Eosin (H&E).
-
Microscopic Examination: Examine the stained sections under a light microscope for evidence of hepatocellular necrosis, inflammation, steatosis, and cholestasis.
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced hepatotoxicity.
Caption: General experimental workflow for animal studies.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. Hepatotoxicity Studies of this compound in Litters of Rat | National Journal of Integrated Research in Medicine [nicpd.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. sciensage.info [sciensage.info]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. Pharmacokinetics and bioavailability of this compound in goats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. e-lactancia.org [e-lactancia.org]
- 8. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. akademiamedycyny.pl [akademiamedycyny.pl]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound aggravates redox imbalance and calcium dependent mitochondrial permeability transition leading to dysfunction in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound-induced hepatic mitochondrial injury in heterozygous Sod2(+/-) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mechanisms of NSAID-induced hepatotoxicity: focus on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. turkjps.org [turkjps.org]
- 17. turkjps.org [turkjps.org]
- 18. Effects of this compound and its reduced metabolite on mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Antioxidant activity of this compound and its main metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Nimesulide Off-Target Effects: A Technical Resource for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of Nimesulide in non-cancerous cell lines. The following troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols are designed to address common challenges and provide clarity for experimental design and data interpretation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions that may arise during the investigation of this compound's off-target effects.
Q1: I am observing significant cytotoxicity in my non-cancerous cell line with this compound, even at concentrations reported to be safe. What could be the reason?
A1: Several factors could contribute to this observation:
-
Cell Line Sensitivity: Different non-cancerous cell lines exhibit varying sensitivities to this compound. For instance, hepatocytes are particularly susceptible to this compound-induced toxicity due to their metabolic functions.[1][2][3][4] It is crucial to perform a dose-response curve for your specific cell line to determine its IC50 value.
-
Metabolic Activation: this compound can be metabolized by cytochrome P450 enzymes (primarily CYP2C9) in the liver to reactive intermediates.[5] If your cell line expresses these enzymes, you may observe increased toxicity.
-
Mitochondrial Dysfunction: this compound has been shown to uncouple mitochondrial oxidative phosphorylation and induce the mitochondrial permeability transition (MPT), leading to ATP depletion and cell death.[6][7][8] This is a key off-target effect that can contribute to cytotoxicity.
-
Experimental Conditions: Factors such as cell density, serum concentration in the media, and duration of exposure can all influence the observed cytotoxicity. Ensure consistent experimental setup.
Troubleshooting Steps:
-
Perform a thorough literature search for reported effects of this compound on your specific cell line.
-
Conduct a detailed dose-response and time-course experiment.
-
Consider using a cell line with low or no CYP2C9 expression as a negative control.
-
Assess mitochondrial health using assays such as the MTT assay or by measuring the mitochondrial membrane potential.
Q2: My results on this compound-induced apoptosis are inconsistent. What are the critical parameters to control in an apoptosis assay?
A2: Inconsistent apoptosis results can stem from several sources. Key considerations include:
-
Assay Method: Different apoptosis assays measure different stages of the process. For example, Annexin V staining detects early apoptosis, while TUNEL assays detect later-stage DNA fragmentation.[9][10][11][12][13] Using a combination of assays can provide a more comprehensive picture.
-
Time Point of Analysis: The peak of apoptosis can be transient. It is advisable to perform a time-course experiment to identify the optimal time point for measuring apoptosis after this compound treatment.
-
Drug Concentration: The concentration of this compound used is critical. High concentrations may induce necrosis rather than apoptosis, which can confound results. A careful dose-selection based on viability assays is recommended.
-
Cell Handling: Over-trypsinization or harsh centrifugation can damage cells and lead to false-positive results in apoptosis assays.
Troubleshooting Steps:
-
Use at least two different methods to confirm apoptosis (e.g., Annexin V/PI staining and caspase activity assay).
-
Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to capture the apoptotic peak.
-
Include positive and negative controls for apoptosis in your experiment.
Q3: I am investigating the effect of this compound on a specific signaling pathway, but I am not seeing the expected changes. What could be wrong?
A3: Investigating signaling pathways requires careful experimental design. Potential issues include:
-
Cell-Type Specificity: The off-target effects of this compound on signaling pathways can be highly cell-type specific. For example, this compound has been shown to activate glucocorticoid receptors in human synovial fibroblasts, an effect that may not be present in other cell types.[14][15][16]
-
Timing of Analysis: Changes in protein phosphorylation or expression can be rapid and transient. A time-course experiment is essential to capture these changes.
-
Antibody Specificity and Validation: Ensure that the antibodies used for Western blotting or other immunoassays are specific and have been validated for the target protein in your cell line.
-
Subcellular Localization: Some signaling events involve the translocation of proteins between cellular compartments (e.g., nuclear translocation of Nrf2).[5] Fractionation of cellular components may be necessary to observe these changes.
Troubleshooting Steps:
-
Confirm that your cell line expresses the target proteins of the signaling pathway you are studying.
-
Perform a time-course experiment to identify the optimal time for observing changes in your signaling pathway.
-
Validate your antibodies using positive and negative controls.
-
Consider using immunofluorescence or cellular fractionation to assess changes in protein localization.
Quantitative Data Summary
While extensive quantitative data for this compound's off-target effects in a wide range of non-cancerous cell lines is limited in the literature, the following table summarizes available information. Researchers are strongly encouraged to determine a dose-response curve for their specific experimental system.
| Cell Line/System | Effect | Concentration/Dose | Method | Reference |
| Human Hepatocytes | Nuclear translocation of Nrf2 | 100 µM (24h) | Immunofluorescence/Western Blot | [5] |
| Isolated Rat Hepatocytes | Decreased cell viability, mitochondrial membrane potential, and ATP levels | 0.1–1 mM | Lactate dehydrogenase leakage, Rhodamine 123 uptake, Luciferin-luciferase assay | [17] |
| Human Chondrocytes | Inhibition of staurosporine-mediated apoptotic death | Not specified | Not specified | [18] |
| Human Chondrocytes | Scavenging of reactive oxygen species | 10 to 100 µM | Electron Spin Resonance, Chemiluminescence | [19] |
| Human Synovial Fibroblasts | Activation of glucocorticoid receptors | Therapeutically relevant concentrations | Not specified | [14][15][16] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Inhibition of neutrophil adherence | Not specified | In vitro adherence assay | [18] |
| Newborn Rabbit | Dose-dependent increase in renal vascular resistance and decrease in GFR and renal blood flow | 2, 20, or 200 µg/kg (i.v.) | Inulin and para-aminohippuric acid clearances | [20] |
| CD-1 Mice | Reduced crypt epithelial cell proliferation in the small intestine | Not specified | Morphometry | [21] |
Detailed Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol is a general guideline for assessing cell viability and can be adapted for various adherent non-cancerous cell lines.
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a complete culture medium. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
2. Detection of Apoptosis by TUNEL Assay in Hepatocytes
This protocol provides a general framework for the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay to detect DNA fragmentation, a hallmark of late-stage apoptosis.[9][10][11][12][13]
-
Materials:
-
Hepatocytes cultured on coverslips or in chamber slides
-
This compound
-
PBS
-
4% Paraformaldehyde in PBS (Fixative)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs, available in commercial kits)
-
Fluorescent microscope
-
Optional: DAPI or Hoechst for nuclear counterstaining
-
-
Procedure:
-
Treat hepatocytes with the desired concentration of this compound for the appropriate duration. Include positive (e.g., DNase I treated) and negative (untreated) controls.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with the permeabilization solution for 2-5 minutes on ice.
-
Wash the cells twice with PBS.
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions.
-
Add the TUNEL reaction mixture to the cells and incubate for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Wash the cells three times with PBS.
-
If desired, counterstain the nuclei with DAPI or Hoechst.
-
Mount the coverslips and visualize the cells using a fluorescent microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
-
3. Assessment of Mitochondrial Membrane Potential (ΔΨm)
A decrease in mitochondrial membrane potential is an early indicator of apoptosis and mitochondrial dysfunction.
-
Materials:
-
Cells of interest
-
This compound
-
Fluorescent cationic dyes such as TMRE (tetramethylrhodamine, ethyl ester) or JC-1
-
Flow cytometer or fluorescence microscope
-
CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization
-
-
Procedure (using TMRE and flow cytometry):
-
Treat cells with this compound for the desired time.
-
In the last 15-30 minutes of treatment, add TMRE to the culture medium at a final concentration of 20-200 nM.
-
Include a positive control by treating a separate sample of cells with CCCP (e.g., 10 µM) for 10-15 minutes to induce mitochondrial depolarization.
-
Harvest the cells by trypsinization and wash with PBS.
-
Resuspend the cells in PBS or flow cytometry buffer.
-
Analyze the cells immediately by flow cytometry, measuring the fluorescence in the appropriate channel (e.g., PE for TMRE).
-
A decrease in fluorescence intensity in this compound-treated cells compared to the control indicates a loss of mitochondrial membrane potential.
-
Signaling Pathway and Experimental Workflow Diagrams
This compound-Induced Hepatotoxicity Workflow
Caption: Workflow for studying this compound's hepatotoxic effects.
This compound's Off-Target Effect on Glucocorticoid Receptor Signaling in Synovial Fibroblasts
Caption: this compound activates glucocorticoid receptor signaling.
Proposed Mitochondrial Pathway of this compound Toxicity
Caption: this compound's impact on mitochondrial function leading to apoptosis.
References
- 1. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. e-lactancia.org [e-lactancia.org]
- 3. researchgate.net [researchgate.net]
- 4. akademiamedycyny.pl [akademiamedycyny.pl]
- 5. This compound-induced electrophile stress activates Nrf2 in human hepatocytes and mice but is not sufficient to induce hepatotoxicity in Nrf2-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitochondrial permeability transition as a source of superoxide anion induced by the nitroaromatic drug this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound interaction with membrane model systems: are membrane physical effects involved in this compound mitochondrial toxicity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. TUNEL apoptosis assay [bio-protocol.org]
- 10. 2.8. Determination of Hepatocyte Apoptosis by the TUNEL Method [bio-protocol.org]
- 11. assaygenie.com [assaygenie.com]
- 12. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Effect of this compound on glucocorticoid receptor activity in human synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The anti-inflammatory drug this compound inhibits neutrophil adherence to and migration across monolayers of cytokine-activated endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In vitro study of the antioxidant properties of this compound and 4-OH this compound: effects on HRP- and luminol-dependent chemiluminescence produced by human chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound, a cyclooxygenase-2 preferential inhibitor, impairs renal function in the newborn rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound inhibits crypt epithelial cell proliferation at 6 hours in the small intestine in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Nimesulide Dosage for Neuroprotection Studies in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing nimesulide in neuroprotection studies involving mice.
Frequently Asked Questions (FAQs)
Q1: What is the recommended dose range for this compound in neuroprotection studies in mice?
A1: The effective neuroprotective dose of this compound in mice typically ranges from 2.5 mg/kg to 12 mg/kg.[1][2][3] The optimal dose can vary depending on the mouse model of neurodegeneration, the administration route, and the desired therapeutic window. It is crucial to perform a dose-response study to determine the most effective dose for your specific experimental conditions.
Q2: What are the common administration routes for this compound in mice?
A2: The most common administration routes for this compound in mice are oral (p.o.) and intraperitoneal (i.p.) injection.[1][2][3] Both routes have been shown to be effective in achieving neuroprotection.[3] The choice of administration route may depend on the experimental design, the required onset of action, and the formulation of the this compound.
Q3: How is this compound believed to exert its neuroprotective effects?
A3: this compound's primary neuroprotective mechanism is through the preferential inhibition of cyclooxygenase-2 (COX-2).[4][5][6][7][8][9] By inhibiting COX-2, this compound reduces the production of pro-inflammatory prostaglandins, thereby mitigating neuroinflammation.[4][7] Additionally, this compound's effects are linked to the modulation of downstream signaling pathways, including the NF-κB and PTEN/AKT pathways, which are involved in inflammation, cell survival, and apoptosis.[10]
Q4: Are there any known toxic effects of this compound in mice at therapeutic doses?
A4: While generally considered safe at therapeutic doses for short-term studies, some potential side effects have been reported. These can include hepatotoxicity (liver damage) and adverse effects on the vas deferens with prolonged use.[11] It is essential to monitor the animals for any signs of distress or adverse reactions throughout the study. Long-term administration may also have genotoxic and cytotoxic effects on bone marrow cells.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound precipitation in vehicle | This compound has poor water solubility. The chosen vehicle may not be appropriate for the desired concentration. | - Use a co-solvent system such as DMSO with a final concentration of 0.1% in water or saline. - Prepare a suspension using vehicles like 0.5% carboxymethyl cellulose (CMC) in water. - Gentle heating and sonication may aid in dissolution, but ensure the compound's stability at higher temperatures. |
| Animal distress during/after oral gavage | Improper gavage technique can cause stress, esophageal injury, or accidental tracheal administration. | - Ensure proper restraint of the mouse to minimize movement. - Use a flexible gavage needle of the appropriate size for the mouse. - Administer the solution slowly and steadily. - Coating the gavage needle with a sucrose solution can improve acceptance and reduce stress.[12][13] |
| Variability in experimental results | Inconsistent drug administration, animal handling, or timing of administration relative to the neurodegenerative insult. | - Standardize the drug preparation and administration protocol. - Ensure all animal handlers are proficient in the chosen administration technique. - Administer this compound at a consistent time point relative to the induction of the neurological injury. |
| Lack of neuroprotective effect | The dose may be too low, the timing of administration may be outside the therapeutic window, or the chosen model may not be responsive to COX-2 inhibition. | - Perform a dose-response study to identify the optimal dose. - Administer this compound at different time points (before, during, and after the insult) to determine the therapeutic window.[2] - Confirm the role of COX-2 in the pathophysiology of your specific neurodegenerative model through literature review or preliminary studies. |
| Signs of toxicity (e.g., lethargy, weight loss) | The dose may be too high, or the animal strain may be particularly sensitive to this compound. | - Reduce the dosage of this compound. - Monitor the animals closely for any adverse effects. - If signs of toxicity persist, consider an alternative neuroprotective agent. - Be aware of potential hepatotoxicity and consider monitoring liver enzymes if the study is long-term.[11] |
Quantitative Data Summary
Table 1: Effective Dosages of this compound in Mouse Neuroprotection Studies
| Mouse Model | This compound Dose (mg/kg) | Administration Route | Treatment Frequency | Outcome | Reference |
| Pentylenetetrazol (PTZ)-induced kindling | 2.5 and 5 | Oral (p.o.) | Daily for 15 days | Decreased kindling score, reduced oxidative stress | [1] |
| Transient forebrain ischemia (gerbil) | 3, 6, and 12 | Intraperitoneal (i.p.) | Single dose 30 min before ischemia and at intervals up to 72h post-ischemia | Reduced hippocampal neuronal damage | [3] |
| Transient focal cerebral ischemia (rat) | 3, 6, and 12 | Intraperitoneal (i.p.) | Multiple doses starting immediately after stroke and every 6-12h | Dose-dependent reduction in infarct volume and improved functional recovery | [2] |
Experimental Protocols
Preparation of this compound for Oral Gavage
This protocol is adapted from a study investigating the genotoxic effects of this compound in mice.[8]
Materials:
-
This compound powder
-
Carboxymethyl cellulose (CMC)
-
Distilled water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer
Procedure:
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Weigh the calculated amount of this compound powder.
-
Prepare a 0.5% CMC solution by dissolving 0.5 g of CMC in 100 mL of distilled water. Stir until a clear, viscous solution is formed.
-
Levigate the this compound powder with a small amount of the 0.5% CMC solution to form a smooth paste.
-
Gradually add the remaining 0.5% CMC solution to the paste while continuously stirring to form a uniform suspension.
-
Administer the suspension to mice using a gavage needle at the desired volume (typically 0.1 mL to 0.2 mL for a 20-25 g mouse).
Preparation of this compound for Intraperitoneal Injection
This protocol is based on a study investigating this compound's neuroprotective effects in a model of transient focal cerebral ischemia in rats, which can be adapted for mice.[2]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required amount of this compound.
-
Dissolve the this compound powder in a minimal amount of DMSO.
-
Dilute the this compound-DMSO solution with sterile saline to the final desired concentration. The final concentration of DMSO should be kept low (ideally below 1%) to avoid toxicity.
-
Vortex the solution thoroughly to ensure it is well-mixed.
-
Administer the solution via intraperitoneal injection using a sterile syringe and needle (25-27 gauge for mice). The injection volume should not exceed 10 ml/kg body weight.
Signaling Pathway Diagrams
References
- 1. Neuroprotective effect of this compound, a preferential COX-2 inhibitor, against pentylenetetrazol (PTZ)-induced chemical kindling and associated biochemical parameters in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Wide therapeutic time window for this compound neuroprotection in a model of transient focal cerebral ischemia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective efficacy of this compound against hippocampal neuronal damage following transient forebrain ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Integrated Pathways of COX-2 and mTOR: Roles in Cell Sensing and Alzheimer’s Disease [frontiersin.org]
- 5. Cyclooxygenase-2 in Synaptic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The distinct roles of cyclooxygenase-1 and -2 in neuroinflammation: implications for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting cyclooxygenases-1 and -2 in neuroinflammation: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Neurobiology and Therapeutic Potential of Cyclooxygenase-2 (COX-2) Inhibitors for Inflammation in Neuropsychiatric Disorders [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Can this compound Nanoparticles Be a Therapeutic Strategy for the Inhibition of the KRAS/PTEN Signaling Pathway in Pancreatic Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Study of this compound Release from Solid Pharmaceutical Formulations in Tween 80 Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Nimesulide Concentrations for Anti-Inflammatory Assays
This guide provides researchers, scientists, and drug development professionals with essential information for determining the optimal concentration of Nimesulide in anti-inflammatory assays. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and key data presented for easy reference.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's anti-inflammatory effect?
This compound is a non-steroidal anti-inflammatory drug (NSAID) that exhibits a multifactorial mode of action.[1] Its primary mechanism is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[2][3][4] COX-2 is responsible for producing prostaglandins that mediate inflammation and pain.[1][3] By selectively targeting COX-2 over COX-1, this compound reduces the risk of gastrointestinal side effects commonly associated with non-selective NSAIDs.[3][5]
Beyond COX-2 inhibition, this compound's anti-inflammatory effects are attributed to several other mechanisms[6][7]:
-
Inhibition of oxidant release from activated neutrophils.[6]
-
Scavenging of hypochlorous acid.[6]
-
Reduction of histamine release from mast cells.[6]
-
Inhibition of metalloproteinase activity in articular chondrocytes.[6]
-
Modulation of the NF-κB signaling pathway.[8]
Q2: What is a good starting concentration range for this compound in in vitro assays?
A typical starting point for in vitro studies is to perform a dose-response experiment. Based on published literature, a broad range from 1 µM to 100 µM is often effective. For instance, concentrations between 10 µM and 100 µM have been shown to have antioxidant and scavenging effects in human chondrocytes.[9] In studies on gastric cancer cells, concentrations up to 400 µM have been tested.[10]
The optimal concentration is highly dependent on the cell type, the specific assay, and the experimental conditions. It is crucial to first determine the cytotoxicity of this compound on your specific cell line to ensure that the observed anti-inflammatory effects are not due to cell death.
Q3: How does the COX-2 selectivity of this compound compare to other NSAIDs?
This compound is considered a COX-2 selective inhibitor, though its selectivity can be dose-dependent.[5][11] In human whole blood assays, its selectivity ratio (IC50 COX-1 / IC50 COX-2) has been reported to be around 7.3 to 7.6.[12] This indicates a greater potency for inhibiting COX-2 compared to COX-1. This selectivity helps spare the physiological functions of COX-1, potentially leading to better gastrointestinal tolerability.[1][13]
Q4: How should I prepare a this compound stock solution for cell culture experiments?
This compound is practically insoluble in water (approximately 0.01 mg/mL).[14][15] Therefore, a stock solution should be prepared in an organic solvent like dimethyl sulfoxide (DMSO).
-
Prepare a high-concentration stock solution (e.g., 10-100 mM) in 100% DMSO.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
When preparing working concentrations for your experiment, dilute the stock solution in your cell culture medium.
-
Crucially , ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) as DMSO can have its own biological effects and may be toxic to cells at higher concentrations. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Cell Death in this compound-Treated Wells | This compound concentration is too high and causing cytotoxicity. | Perform a cell viability assay (e.g., MTT, MTS) with a wide range of this compound concentrations (e.g., 0.1 µM to 500 µM) to determine the IC50 for cytotoxicity.[10][16] Choose concentrations for your anti-inflammatory assays that are well below the toxic level (e.g., >90% cell viability). |
| Inconsistent or No Anti-Inflammatory Effect | 1. Concentration is too low: The dose is not sufficient to elicit a response. 2. Pre-incubation time is incorrect: The inhibitory effect of this compound on COX-2 can be time-dependent.[17] 3. Assay sensitivity: The assay may not be sensitive enough to detect subtle changes. | 1. Perform a dose-response curve to find the optimal effective concentration. 2. Optimize the pre-incubation time of cells with this compound before adding the inflammatory stimulus. Test different time points (e.g., 1, 6, 12, 24 hours). 3. Ensure your positive controls are working and that the assay is properly validated for your experimental setup. |
| High Variability Between Replicate Wells | 1. Pipetting errors: Inaccurate dispensing of this compound, reagents, or cells. 2. Uneven cell seeding: Inconsistent cell numbers across the plate. 3. Edge effects: Evaporation from wells on the perimeter of the plate. | 1. Use calibrated pipettes and proper pipetting techniques. 2. Ensure the cell suspension is homogenous before and during seeding. 3. Avoid using the outermost wells of the microplate for experimental samples; fill them with sterile PBS or medium instead. |
| Unexpected Results in Vehicle Control (DMSO) | DMSO concentration is too high. | Ensure the final DMSO concentration is kept constant and minimal across all wells (ideally ≤ 0.1%). If higher concentrations are unavoidable, thoroughly document any observed effects and consider them during data interpretation. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies. These values should be used as a reference to guide your experimental design.
Table 1: this compound IC50 Values for Cyclooxygenase (COX) Inhibition
| Enzyme | Assay System | IC50 Value | Selectivity (IC50 COX-1 / IC50 COX-2) |
| COX-1 | Human Whole Blood | > 10 µM - 100 µM | ~7.3 - 7.6[12] |
| COX-2 | Human Whole Blood | ~0.5 µM - 1.1 µM[12] | ~7.3 - 7.6[12] |
| COX-2 | Sheep Placenta | 0.07 ± 0.05 µM (Time-dependent)[17] | N/A |
Note: The inhibitory effect of this compound on COX-2 is time-dependent, which can explain variations in reported IC50 values.[17]
Table 2: Suggested Concentration Ranges for In Vitro Anti-Inflammatory Assays
| Assay | Cell Type / System | Suggested Concentration Range | Reference(s) |
| Antioxidant / ROS Scavenging | Human Articular Chondrocytes | 10 µM - 100 µM | [9] |
| Cytokine Inhibition (TNF-α, IL-6) | Macrophages, PBMCs | 1 µM - 50 µM | General Range |
| Nitric Oxide (NO) Inhibition | Macrophages (e.g., RAW 264.7) | 1 µM - 100 µM | General Range |
| Cell Proliferation / Viability | Gastric Adenocarcinoma Cells | 50 µM - 400 µM | [10] |
Visualizations: Pathways and Workflows
Caption: Experimental workflow for determining the optimal this compound concentration.
// Nodes AA [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; COX2 [label="COX-2\n(Inducible Enzyme)", fillcolor="#FBBC05", fontcolor="#202124"]; PGs [label="Prostaglandins\n(PGE2, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="Inflammation\nPain, Fever", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=filled]; this compound [label="this compound", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Stimuli [label="Inflammatory Stimuli\n(Cytokines, LPS)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=filled];
// Edges Stimuli -> COX2 [label=" Induces\nExpression ", color="#5F6368"]; AA -> COX2 [color="#4285F4"]; COX2 -> PGs [label=" Catalyzes ", color="#4285F4"]; PGs -> Inflammation [label=" Mediates ", color="#4285F4"]; this compound -> COX2 [label=" Selectively\nInhibits ", color="#EA4335", style=bold, arrowhead=tee]; }
Caption: this compound's selective inhibition of the COX-2 pathway.
// Nodes Stimuli [label="Inflammatory Stimuli\n(e.g., TNF-α, LPS)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=filled]; IKK [label="IKK Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; IkB [label="IκBα", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB_complex [label="NF-κB (p50/p65)\n(Inactive)", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB_active [label="NF-κB (p50/p65)\n(Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Genes [label="Pro-inflammatory\nGene Expression\n(COX-2, TNF-α, IL-6)", fillcolor="#FFFFFF", fontcolor="#202124", style=filled]; this compound [label="this compound", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Structure IkB -> NFkB_complex [dir=none, style=dashed, label=" Binds &\nInhibits "];
// Edges Stimuli -> IKK [label=" Activates ", color="#4285F4"]; IKK -> IkB [label=" Phosphorylates\n(leading to degradation) ", color="#4285F4"]; IkB -> NFkB_active [style=invis]; // for layout NFkB_complex -> NFkB_active [label=" Releases ", color="#4285F4"]; NFkB_active -> Nucleus [label=" Translocates to ", color="#4285F4"]; Nucleus -> Genes [label=" Upregulates ", color="#4285F4"]; this compound -> IKK [label=" May Inhibit ", color="#EA4335", style="bold,dashed", arrowhead=tee]; this compound -> NFkB_active [label=" May Inhibit\nTranslocation ", color="#EA4335", style="bold,dashed", arrowhead=tee]; }
Caption: Potential modulatory effects of this compound on the NF-κB signaling pathway.
Detailed Experimental Protocols
1. Cell Viability Assay (MTT-Based)
This protocol determines the cytotoxic concentration of this compound.
-
Principle: Metabolically active cells with functional mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[18] The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Cell Seeding: Seed your cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.[16][18]
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions (and a vehicle control) to the respective wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple precipitates are visible.[19]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF) to each well to dissolve the formazan crystals.[20]
-
Measurement: Mix gently and measure the absorbance at 570 nm using a microplate reader.[18]
-
Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
2. Nitric Oxide (NO) Production Assay (Griess Reaction)
This protocol measures the effect of this compound on NO production, a key inflammatory mediator.
-
Principle: The Griess assay is a colorimetric method that detects nitrite (NO₂⁻), a stable and measurable breakdown product of NO in aqueous solutions.[21][22] The Griess reagent converts nitrite into a purple azo compound, and the intensity of the color is proportional to the nitrite concentration.[22]
-
Procedure:
-
Cell Seeding & Treatment: Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate. Pre-treat the cells with various non-toxic concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Inflammation Induction: Stimulate the cells with an inflammatory agent like Lipopolysaccharide (LPS, e.g., 1 µg/mL) to induce NO production.[21] Include negative (untreated), vehicle, and positive (LPS alone) controls.
-
Incubation: Incubate the plate for 24 hours at 37°C.[23]
-
Sample Collection: Collect 50-100 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix the collected supernatant with an equal volume of Griess Reagent (typically a 1:1 mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine in acid).[23]
-
Incubation & Measurement: Incubate at room temperature for 10-15 minutes in the dark.[24] Measure the absorbance at 540 nm.[23][24]
-
Calculation: Determine the nitrite concentration in each sample by comparing the absorbance values to a sodium nitrite standard curve.
-
3. Cytokine Quantification Assay (ELISA for TNF-α or IL-6)
This protocol measures the effect of this compound on the secretion of pro-inflammatory cytokines.
-
Principle: A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of a specific cytokine (e.g., TNF-α or IL-6) in the cell culture supernatant.[25][26] The cytokine is "sandwiched" between a capture antibody coated on the plate and a detection antibody, with a substrate reaction providing a measurable colorimetric signal.[26]
-
Procedure:
-
Sample Preparation: Prepare cell culture supernatants as described in the Nitric Oxide assay (Steps 1-4).
-
ELISA Protocol: Follow the specific instructions provided by the manufacturer of your chosen ELISA kit (e.g., from Invitrogen, R&D Systems, or Sigma-Aldrich).[26] A general workflow is as follows: a. Add standards and samples to the antibody-pre-coated microplate and incubate. b. Wash the plate to remove unbound substances. c. Add a biotinylated detection antibody and incubate.[25] d. Wash the plate, then add a Streptavidin-HRP conjugate and incubate.[27] e. Wash the plate a final time and add a substrate solution (e.g., TMB) to develop the color.[25] f. Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Calculation: Construct a standard curve from the standards provided in the kit and use it to calculate the concentration of the cytokine in your samples.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The in vivo assessment of this compound cyclooxygenase-2 selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. This compound is a selective COX-2 inhibitory, atypical non-steroidal anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound is a Selective COX-2 Inhibitory, Atypical Non-Steroidal Anti-Inflammatory Drug - ProQuest [proquest.com]
- 6. Recent contributions to knowledge of the mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. Can this compound Nanoparticles Be a Therapeutic Strategy for the Inhibition of the KRAS/PTEN Signaling Pathway in Pancreatic Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro study of the antioxidant properties of this compound and 4-OH this compound: effects on HRP- and luminol-dependent chemiluminescence produced by human chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound inhibits proliferation via induction of apoptosis and cell cycle arrest in human gastric adenocarcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound is a Selective COX-2 Inhibitory, Atypical Non-Steroidal Anti-Inflammatory Drug - ProQuest [proquest.com]
- 12. researchgate.net [researchgate.net]
- 13. clinexprheumatol.org [clinexprheumatol.org]
- 14. Study of this compound Release from Solid Pharmaceutical Formulations in Tween 80 Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.uran.ua [journals.uran.ua]
- 16. Cell proliferation assay [bio-protocol.org]
- 17. Effect of this compound action time dependence on selectivity towards prostaglandin G/H synthase/cyclooxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. broadpharm.com [broadpharm.com]
- 21. Nitric Oxide (NO) Assay by Griess Reaction [bio-protocol.org]
- 22. mdpi.com [mdpi.com]
- 23. Nitric Oxide Griess Assay [bio-protocol.org]
- 24. resources.rndsystems.com [resources.rndsystems.com]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. Human IL-6 ELISA Kit (EH2IL6) - Invitrogen [thermofisher.com]
- 27. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Gastrointestinal Side Effects of Nimesulide in Long-Term Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering gastrointestinal (GI) side effects during long-term animal studies with Nimesulide.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.
Issue 1: Higher than expected incidence or severity of gastric ulcers.
-
Question: We are observing a high incidence and severity of gastric ulcers in our long-term this compound study in rats, which is unexpected given its preferential COX-2 selectivity. What could be the cause and how can we troubleshoot this?
-
Potential Causes:
-
Dose-Related Loss of Selectivity: At very high doses, this compound can lose some of its COX-2 selectivity and inhibit COX-1, leading to gastric damage.[1]
-
Animal Model Susceptibility: The specific strain of rat or mouse used may have a higher intrinsic susceptibility to NSAID-induced gastropathy.
-
Stress-Induced Injury: Environmental stressors can exacerbate gastric lesions.[2]
-
Vehicle Effects: The vehicle used to administer this compound may have irritating properties.
-
-
Troubleshooting Steps:
-
Dose-Response Evaluation: If not already done, conduct a pilot study to determine the optimal dose of this compound that provides the desired anti-inflammatory effect with minimal GI toxicity in your specific animal model.
-
COX-1/COX-2 Activity Assay: Measure the levels of COX-1 and COX-2 derived prostaglandins (e.g., Thromboxane B2 for COX-1 and Prostaglandin E2 at the site of inflammation for COX-2) to confirm the in-vivo selectivity of your this compound dosage.[3]
-
Acclimatization and Housing: Ensure animals are properly acclimatized and housed in a low-stress environment.
-
Vehicle Control: Always include a vehicle-only control group to assess any intrinsic effects of the administration vehicle.
-
-
Issue 2: Significant intestinal damage (enteropathy) is observed.
-
Question: Our long-term this compound study shows not only gastric ulcers but also significant small intestine damage. How can we mitigate this?
-
Potential Causes:
-
Disruption of Mucosal Barrier: Long-term NSAID use can increase intestinal permeability.
-
Alterations in Gut Microbiota: NSAIDs can alter the composition of the gut microbiome, contributing to inflammation.
-
Enterohepatic Recirculation: Some NSAIDs undergo enterohepatic recirculation, leading to prolonged exposure of the intestinal mucosa to the drug.
-
-
Mitigation Strategies:
-
Co-administration with Prostaglandin Analogs: Misoprostol, a synthetic prostaglandin E1 analog, can protect the intestinal mucosa.[4]
-
Antioxidant Supplementation: Co-administration with antioxidants like N-acetylcysteine has shown protective effects against NSAID-induced oxidative stress in the GI tract.
-
Probiotics: Consider co-administration of probiotics to maintain a healthy gut microbiome.
-
-
Issue 3: High variability in GI side effects among animals.
-
Question: We are seeing a high degree of variability in the gastrointestinal lesions among animals in the same treatment group. What could be causing this and how can we reduce it?
-
Potential Causes:
-
Genetic Variability: Individual genetic differences can influence drug metabolism and susceptibility to side effects.
-
Differences in Food and Water Intake: Variations in consumption can affect drug absorption and gastric pH.
-
Underlying Health Status: Subclinical infections or other health issues can impact an animal's response to the drug.
-
-
Troubleshooting Steps:
-
Use of Inbred Strains: Whenever possible, use inbred strains of animals to reduce genetic variability.
-
Standardized Husbandry: Ensure strict control over environmental conditions, diet, and water supply. Monitor food and water intake for all animals.
-
Health Screening: Thoroughly screen all animals for any underlying health conditions before starting the study.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms behind this compound's gastrointestinal side effects?
A1: While this compound is a preferential cyclooxygenase-2 (COX-2) inhibitor, which contributes to its improved GI safety profile compared to non-selective NSAIDs, it can still cause GI side effects.[1][3] The primary mechanisms include:
-
Inhibition of COX-1: At higher doses, this compound can inhibit COX-1, leading to a decrease in the production of protective prostaglandins in the gastric mucosa.[1] This reduction can impair mucus and bicarbonate secretion, and decrease mucosal blood flow.[5]
-
Topical Irritation: Although less acidic than other NSAIDs, this compound can still cause some degree of topical irritation to the gastric mucosa.
-
Oxidative Stress: this compound administration has been associated with increased levels of oxidative stress markers like malondialdehyde (MDA) and a decrease in antioxidant enzymes.[6][7]
Q2: Can co-administration of a proton pump inhibitor (PPI) like omeprazole prevent this compound-induced gastric ulcers in long-term studies?
A2: Yes, co-administration of a PPI is a common and effective strategy to mitigate NSAID-induced gastric ulcers.[8] PPIs work by irreversibly inhibiting the H+/K+ ATPase (proton pump) in gastric parietal cells, thereby reducing gastric acid secretion. This creates a less aggressive environment in the stomach, allowing the mucosa to better withstand the effects of this compound. Long-term studies in rats have shown that omeprazole is generally safe, though it can lead to hypergastrinemia.[9]
Q3: What is the role of prostaglandin E2 (PGE2) in this compound-induced GI effects?
A3: Prostaglandin E2 (PGE2) plays a crucial, dual role. In the gastric mucosa, PGE2, primarily synthesized via COX-1, is a key protective molecule that stimulates mucus and bicarbonate secretion and maintains mucosal blood flow.[5] Inhibition of its synthesis is a major factor in NSAID-induced gastric damage.[2][10] Conversely, in inflammatory conditions, PGE2 is overproduced by COX-2 and contributes to inflammation and pain.[11] this compound's preferential inhibition of COX-2 aims to reduce the inflammatory PGE2 while sparing the protective gastric PGE2.[2]
Q4: Are there any alternatives to PPIs for mitigating this compound's GI side effects?
A4: Yes, several alternatives can be considered:
-
Prostaglandin Analogs: Misoprostol is a synthetic prostaglandin E1 analog that can replace the depleted protective prostaglandins in the stomach.[4] Studies have shown its efficacy in preventing NSAID-induced ulcers.[12][13]
-
H2 Receptor Antagonists: Drugs like ranitidine can reduce gastric acid secretion, although they are generally considered less effective than PPIs for this purpose.[5]
-
Antioxidants: Co-therapy with antioxidants can help counteract the oxidative stress component of this compound-induced damage.[14]
Data Presentation
Table 1: Effect of this compound and Co-administered Agents on Indomethacin-Induced Gastric Ulcers in Rats
| Treatment Group | Dose (mg/kg) | Mean Ulcer Area (mm²) ± SD | Reference |
| Indomethacin Control | 25 | 20.3 ± 1.58 | [5] |
| This compound | 100 | 0 | [5] |
| This compound | 300 | 0 | [5] |
| This compound | 500 | 0 | [5] |
| Ranitidine | 150 | 2.5 ± 0.76 | [5] |
Table 2: Effect of this compound on Methotrexate-Induced Oxidative Stress Markers in Rat Duodenum
| Treatment Group | MDA (nmol/ml) ± SD | MPO (U/ml) ± SD | tGSH (mg/l) ± SD |
| Control | 0.95 ± 0.03 | 3.9 ± 0.4 | 532 ± 36 |
| Methotrexate (MTX) | 1.34 ± 0.07 | 6.6 ± 0.4 | Not Reported |
| This compound + MTX | 1.05 ± 0.04 | 4.1 ± 0.2 | Not Reported |
| Data extracted from a study on methotrexate-induced mucositis, where this compound showed a protective effect.[14][15] |
Experimental Protocols
Protocol 1: Induction of Gastric Ulcers with Indomethacin and Mitigation with this compound in Rats
-
Animals: Male Wistar rats (200-250 g).
-
Induction of Ulcers: A single oral dose of indomethacin (25 mg/kg) is administered.
-
Treatment Groups:
-
Group 1: Control (Vehicle).
-
Group 2: Indomethacin (25 mg/kg, p.o.).
-
Group 3-5: this compound (100, 300, or 500 mg/kg, p.o.) administered 30 minutes before indomethacin.
-
Group 6: Ranitidine (150 mg/kg, p.o.) administered 30 minutes before indomethacin.
-
-
Evaluation: Animals are euthanized 6 hours after indomethacin administration. Stomachs are removed, opened along the greater curvature, and the ulcer area is measured.
Protocol 2: Evaluation of this compound's Effect on Methotrexate-Induced Intestinal Mucositis in Rats
-
Animals: Male Wistar rats.
-
Treatment Groups (15 days):
-
Group 1: Control (Distilled water, p.o.).
-
Group 2: Methotrexate (MTX) (5 mg/kg, p.o.).
-
Group 3: this compound (100 mg/kg, p.o.) administered one hour before MTX (5 mg/kg, p.o.).
-
-
Evaluation: On day 16, animals are euthanized. The duodenum and jejunum are collected for biochemical analysis (MDA, MPO, tGSH, etc.) and histopathological evaluation.[16]
Mandatory Visualization
Caption: this compound's preferential COX-2 inhibition pathway and its impact on GI safety.
Caption: Logical workflow for troubleshooting and mitigating GI toxicity in this compound studies.
References
- 1. Gastrointestinal tolerability of this compound, a selective cyclooxygenase-2 inhibitor, in experimental animals and man | Semantic Scholar [semanticscholar.org]
- 2. Effects of this compound, a preferential cyclooxygenase-2 inhibitor, on carrageenan-induced pleurisy and stress-induced gastric lesions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo pharmacological evidence of selective cyclooxygenase-2 inhibition by this compound: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prevention of Rat Intestinal Injury with a Drug Combination of Melatonin and Misoprostol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. turkjps.org [turkjps.org]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy and safety of a fixed-dose combination of this compound/pantoprazole compared to naproxen/esomeprazole for pain relief in patients with osteoarticular diseases and dyspeptic symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Omeprazole: long-term safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Effects of a COX-2 preferential agent this compound on TNBS-induced acute inflammation in the gut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ulcer prevention in long-term users of nonsteroidal anti-inflammatory drugs: results of a double-blind, randomized, multicenter, active- and placebo-controlled study of misoprostol vs lansoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy of 12 months' misoprostol as prophylaxis against NSAID-induced gastric ulcers. A placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of this compound on the small intestine mucositis induced by methotrexate in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of this compound on the small intestine mucositis induced by methotrexate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
Nimesulide Versus Celecoxib in Knee Osteoarthritis: A Comparative Analysis of Preclinical and Clinical Evidence
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nimesulide and Celecoxib, two widely used nonsteroidal anti-inflammatory drugs (NSAIDs), in the context of knee osteoarthritis (OA). The following sections detail their mechanisms of action, comparative efficacy based on preclinical animal models and human clinical trials, and the experimental protocols utilized in these studies.
Mechanism of Action
Both this compound and Celecoxib are classified as selective cyclooxygenase-2 (COX-2) inhibitors.[1][2] By selectively targeting COX-2, an enzyme upregulated during inflammation, they reduce the synthesis of prostaglandins, which are key mediators of pain and inflammation.[1][3]
Celecoxib is a highly selective, reversible inhibitor of COX-2.[1] Its primary mechanism involves blocking the conversion of arachidonic acid to prostaglandin precursors, thereby exerting its analgesic and anti-inflammatory effects.[1] At therapeutic concentrations, it has minimal activity against COX-1, the isoform involved in protecting the gastric mucosa and maintaining platelet function.[1]
This compound also preferentially inhibits COX-2, but it is considered to have a multifactorial mode of action.[2][4] Beyond prostaglandin synthesis inhibition, this compound has been shown to affect other inflammatory mediators, including the inhibition of free radicals, proteolytic enzymes, and histamine.[2][5] Some studies suggest it may also have a positive impact on the metabolism of joint cartilage, independent of COX inhibition.[4]
Signaling Pathway Inhibition
The primary signaling pathway targeted by both this compound and Celecoxib is the arachidonic acid cascade, specifically the branch mediated by the COX-2 enzyme.
Preclinical Evidence: Animal Models of Knee Osteoarthritis
While direct head-to-head comparative studies of this compound and Celecoxib in the same knee osteoarthritis animal model are limited, individual studies provide valuable insights into their efficacy.
Experimental Protocols in Animal Models
The following table summarizes typical experimental protocols used to evaluate the efficacy of these drugs in animal models of knee OA.
| Parameter | Description |
| Animal Model | Rat: Monosodium iodoacetate (MIA) injection into the knee joint to induce chemical arthritis; Anterior Cruciate Ligament Transection (ACLT) to induce surgical instability.[4][5] Rabbit: Hulth technique (transection of anterior and posterior cruciate ligaments and excision of the medial meniscus) to induce surgical instability.[1][3][6] Dog: Groove model to induce experimental OA.[7][8] |
| Drug Administration | Oral: Daily administration of the drug mixed with food or via gavage.[7][8] Intra-articular injection: Direct injection into the knee joint, often weekly.[1][3][6] Topical: Application of a gel formulation to the skin over the affected joint.[9] |
| Outcome Measures | Histological Analysis: Microscopic examination of cartilage and synovial tissue to assess degeneration and inflammation (e.g., OARSI score).[5] Biochemical Markers: Measurement of inflammatory cytokines (e.g., IL-1β, TNF-α) and matrix-degrading enzymes (e.g., MMP-3) in synovial fluid or tissue.[1][3][6] Pain Assessment: Evaluation of pain-related behaviors such as weight-bearing deficits (incapacitance testing) and mechanical allodynia (von Frey filaments).[10] |
Comparative Efficacy Data from Animal Models
The following table summarizes key findings from separate studies on this compound and Celecoxib in various animal models of arthritis.
| Drug | Animal Model | Key Findings |
| This compound | Rat (MIA-induced OA) | Significantly attenuated weight-bearing deficits.[10] |
| Rat (Adjuvant Arthritis) | More effective than diclofenac or piroxicam gels in reducing paw volume in both acute and chronic phases when applied topically.[9] | |
| Dog (Urate-induced synovitis) | Showed a rapid and substantially stronger analgesic activity compared to carprofen and meloxicam.[11] | |
| Celecoxib | Rat (OA model) | Demonstrated a chondroprotective effect by reducing inflammation and the expression of proteolytic enzymes (ADAMTS4, ADAMTS5, MMPs).[4] A single intra-articular injection showed a protective effect against cartilage degeneration.[4] |
| Rabbit (Surgical OA) | Intra-articular injection significantly improved articular cartilage pathology and suppressed the expression of IL-1β, TNF-α, and MMP-3.[1][3][6] | |
| Dog (Groove model) | Showed a chondroneutral effect in vivo, with no significant changes in macroscopic or histological cartilage damage, despite reducing synovial fluid prostaglandin E2 levels.[7][8] |
Clinical Evidence: Human Knee Osteoarthritis Trials
Several clinical trials have directly compared the efficacy and safety of this compound and Celecoxib in patients with knee osteoarthritis.
Experimental Protocols in Human Clinical Trials
A common experimental workflow for clinical trials comparing this compound and Celecoxib is depicted below.
Comparative Efficacy Data from Human Clinical Trials
The following tables summarize the quantitative data from clinical trials comparing this compound and Celecoxib.
Table 1: Analgesic Efficacy
| Study | Drug & Dosage | Primary Outcome Measure | Result |
| Bianchi M, Broggini M (2003) | This compound 100mg vs. Celecoxib 200mg (and Rofecoxib 25mg) daily for 7 days | Patient's assessment of pain on a Visual Analogue Scale (VAS) and Total Pain Relief over 3 hours (TOPAR3) | This compound was significantly more effective in providing symptomatic relief than Celecoxib. This compound also provided more rapid relief of pain associated with walking.[12] |
| Bianchi M, et al. (2007) | This compound 100mg twice daily vs. Celecoxib 200mg once daily for 2 weeks | Intensity of joint pain on a 100-mm VAS | The effects of this compound were more marked than for Celecoxib, with evidence of a faster onset of analgesic action.[13] |
Table 2: Effects on Synovial Fluid Biomarkers
| Study | Drug | Substance P | Interleukin-6 (IL-6) | Interleukin-8 (IL-8) |
| Bianchi M, et al. (2007) | This compound | Significantly reduced after single and repeated administration.[13] | Significantly reduced after single and repeated administration.[13] | No significant effect.[13] |
| Celecoxib | No significant change.[13] | Significantly reduced only after 14 days of administration.[13] | No significant effect.[13] |
Table 3: Patient-Reported Outcomes
| Study | Drug | Good or Very Good Analgesic Efficacy | Good or Excellent Tolerability | Patient Preference for Continued Therapy |
| Bianchi M, Broggini M (2003) | This compound | 53.4% | 76.7% | Similar to Rofecoxib |
| Celecoxib | 46.7% | 70.0% | Lesser preference compared to this compound and Rofecoxib |
Conclusion
Both this compound and Celecoxib are effective in managing the symptoms of knee osteoarthritis, primarily through the inhibition of the COX-2 enzyme. Preclinical data from animal models suggest that Celecoxib may have chondroprotective effects by reducing the expression of inflammatory and cartilage-degrading molecules.[4] Studies in animal models also indicate that this compound has potent and rapid analgesic effects.[11]
Human clinical trials directly comparing the two drugs suggest that this compound may offer a faster onset of pain relief and a more pronounced reduction in certain synovial fluid inflammatory biomarkers compared to Celecoxib.[12][13] Patient-reported outcomes in one study indicated a trend towards better analgesic efficacy with this compound. Both drugs are generally well-tolerated.[12]
The choice between this compound and Celecoxib may depend on the specific clinical presentation, the need for rapid pain relief, and the underlying inflammatory state of the joint. Further head-to-head studies in standardized preclinical models would be beneficial to elucidate the comparative effects of these drugs on disease progression in knee osteoarthritis.
References
- 1. mdpi.com [mdpi.com]
- 2. Intra-articular delivery of liposomal celecoxib-hyaluronate combination for the treatment of osteoarthritis in rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the Anti-Inflammatory and Chondroprotective Effect of Celecoxib on Cartilage Ex Vivo and in a Rat Osteoarthritis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Efficacy of intra-articular injection of celecoxib in a rabbit model of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Inhibition of COX-2 by celecoxib in the canine groove model of osteoarthritis. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Anti-inflammatory activity of topical this compound gel in various experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A randomised, double-blind, clinical trial comparing the efficacy of this compound, celecoxib and rofecoxib in osteoarthritis of the knee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of this compound on pain and on synovial fluid concentrations of substance P, interleukin-6 and interleukin-8 in patients with knee osteoarthritis: comparison with celecoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
Nimesulide vs. Rofecoxib: A Comparative Analysis of Efficacy in Inflammatory Pain
A comprehensive review of clinical data on the analgesic and anti-inflammatory properties of two selective COX-2 inhibitors.
In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), selectivity for the cyclooxygenase-2 (COX-2) enzyme has been a key area of research to enhance gastrointestinal safety while maintaining analgesic and anti-inflammatory efficacy. This guide provides a detailed comparison of two such COX-2 selective inhibitors, nimesulide and the now-withdrawn rofecoxib, focusing on their effectiveness in reducing inflammatory pain as evidenced by clinical and experimental data. This document is intended for researchers, scientists, and drug development professionals.
Executive Summary
Clinical evidence suggests that both this compound and rofecoxib are effective in managing inflammatory pain in conditions such as postoperative dental pain and osteoarthritis. However, their efficacy profiles exhibit notable differences. In the context of acute pain, such as that following dental surgery, rofecoxib demonstrated superior analgesia in the initial postoperative days. Conversely, for chronic conditions like knee osteoarthritis, this compound has been reported to have a more rapid onset of pain relief. While rofecoxib was voluntarily withdrawn from the market due to concerns about cardiovascular adverse events, a review of its efficacy data remains valuable for understanding the therapeutic potential and nuances of COX-2 inhibition.
Data Presentation
The following tables summarize the quantitative data from key comparative clinical trials.
Table 1: Efficacy in Postoperative Dental Pain
| Study | Drug & Dosage | Pain Intensity (Mean Daily Score) | Key Findings |
| Bracco et al., 2004[1] | Rofecoxib 50 mg/day | Statistically superior to this compound on days 1-3 | Rofecoxib provided better postoperative analgesia, especially in the first 2-3 days.[1] |
| This compound 200 mg/day | - | The two drugs had similar effects on local postoperative inflammation.[1] |
Note: Specific mean daily pain scores with standard deviations were not available in the abstract. Access to the full-text publication is recommended for detailed data analysis.
Table 2: Efficacy in Knee Osteoarthritis
| Study | Drug & Dosage | Pain Relief (Visual Analog Scale - VAS) | Quality of Life (WOMAC Index) | Key Findings |
| Herrera et al., 2003[2] | This compound Retard 300 mg/day | Significantly greater pain relief on days 2, 3, and 30 compared to rofecoxib. | Significant improvement on days 15 and 30 compared to rofecoxib. | This compound demonstrated a quicker onset of pain reduction and was more effective on several assessment days.[2] |
| Rofecoxib 25 mg/day | - | - | Both drugs were generally well-tolerated.[2] | |
| Bianchi et al., 2003[3][4] | This compound 100 mg/day | Significantly more effective in providing symptomatic relief than celecoxib and rofecoxib. | Not Reported | This compound showed a more rapid relief of pain associated with walking.[3][4] |
| Rofecoxib 25 mg/day | - | - | Patients expressed a similar preference for this compound and rofecoxib over celecoxib.[3][4] |
Note: Specific VAS and WOMAC scores with statistical parameters were not detailed in the available abstracts. Full-text articles should be consulted for in-depth data.
Signaling Pathway: COX-2 Inhibition
The primary mechanism of action for both this compound and rofecoxib is the selective inhibition of the COX-2 enzyme. This enzyme is crucial in the inflammatory cascade, converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.
Caption: Mechanism of action of this compound and Rofecoxib via COX-2 inhibition.
Experimental Protocols
The clinical trials cited in this guide employed rigorous methodologies to compare the efficacy of this compound and rofecoxib. Below are detailed summaries of the experimental protocols.
Postoperative Dental Pain Study (Bracco et al., 2004)
-
Study Design: A randomized, comparative study.[1]
-
Patient Population: 130 patients undergoing surgical extraction of third molars.[1]
-
Intervention:
-
Efficacy Assessment:
-
Pain intensity was assessed daily by the patients.
-
Clinical signs of local postoperative inflammation were also evaluated.[1]
-
-
Statistical Analysis: Analysis of variance was likely used to compare the mean daily pain scores between the two groups over the 6-day period.
Knee Osteoarthritis Study (Herrera et al., 2003)
-
Study Design: A randomized, double-blind study.[2]
-
Patient Population: 114 patients diagnosed with knee osteoarthritis.[2]
-
Intervention:
-
Efficacy Assessment:
-
Pain Intensity: Measured using a 0-10 cm Visual Analog Scale (VAS) at 0, 15, 30, and 45 minutes after the first dose, and then on days 2, 3, 15, and 30.[2]
-
Quality of Life: Assessed using the Western Ontario and McMaster Universities (WOMAC) Osteoarthritis Index on days 0, 15, and 30.[2]
-
Global Assessment: Patient and physician opinions on treatment effectiveness were recorded at the end of the study.[2]
-
-
Statistical Analysis: The study likely employed statistical tests to compare the changes in VAS and WOMAC scores from baseline between the two treatment groups at each time point.
Experimental Workflow
A typical clinical trial workflow for comparing the analgesic efficacy of two NSAIDs is depicted below. This process ensures the collection of robust and unbiased data.
Caption: A generalized workflow for a comparative analgesic clinical trial.
Conclusion
The available evidence indicates that both this compound and rofecoxib were effective options for the management of inflammatory pain, albeit with different optimal use cases. Rofecoxib appeared to have an advantage in the immediate and acute setting of postoperative dental pain, providing superior analgesia in the first few days. In contrast, this compound demonstrated a more rapid onset of action in the chronic pain setting of knee osteoarthritis and was found to be more effective in improving pain and quality of life over a longer duration in one study.
It is crucial to acknowledge that rofecoxib is no longer on the market due to safety concerns unrelated to its analgesic efficacy. This comparative guide, therefore, serves a retrospective and educational purpose for the scientific community, highlighting the nuances in the clinical performance of selective COX-2 inhibitors and informing the development of future analgesic therapies. For a complete and detailed understanding of the data, consulting the full-text versions of the cited clinical trials is strongly recommended.
References
- 1. Efficacy of rofecoxib and this compound in controlling postextraction pain in oral surgery: a randomised comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative evaluation of the effectiveness and tolerability of this compound versus rofecoxib taken once a day in the treatment of patients with knee osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A randomised, double-blind, clinical trial comparing the efficacy of this compound, celecoxib and rofecoxib in osteoarthritis of the knee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. a-randomised-double-blind-clinical-trial-comparing-the-efficacy-of-nimesulide-celecoxib-and-rofecoxib-in-osteoarthritis-of-the-knee - Ask this paper | Bohrium [bohrium.com]
Nimesulide's Gastric Safety Profile: A Head-to-Head Comparison with Other NSAIDs
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Experimental Data on the Gastric Safety of Nimesulide Versus Other Nonsteroidal Anti-inflammatory Drugs (NSAIDs).
This compound, a nonsteroidal anti-inflammatory drug (NSAID), has been the subject of numerous studies evaluating its gastrointestinal (GI) safety profile in comparison to other drugs in its class. This guide provides a comprehensive, evidence-based comparison of this compound's effects on the gastric mucosa versus other commonly used NSAIDs, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.
Executive Summary
The gastric safety of NSAIDs is primarily linked to their inhibition of cyclooxygenase (COX) enzymes. While the anti-inflammatory effects of NSAIDs are largely mediated by the inhibition of COX-2, the gastrointestinal side effects are predominantly caused by the inhibition of the constitutively expressed COX-1, which is responsible for the synthesis of prostaglandins that protect the gastric mucosa. This compound exhibits a preferential inhibition of COX-2 over COX-1, which is thought to contribute to its more favorable gastric safety profile compared to non-selective NSAIDs.[1][2][3] This guide presents data from head-to-head studies that support this hypothesis.
Quantitative Comparison of Gastric Damage
The following tables summarize key findings from comparative studies assessing the gastric safety of this compound against other NSAIDs. The data is presented to facilitate a clear and objective comparison of their effects on the gastric mucosa.
Table 1: Endoscopic Evaluation of Gastric Mucosal Damage in Humans
| NSAID Comparison | Study Population | Duration | Key Findings | Reference(s) |
| This compound vs. Naproxen | Healthy Volunteers | 2 weeks | This compound caused significantly less gastric injury (Modified Lanza Score: p<0.001) and lower visual analogue scores for hemorrhage and erosions (p<0.001) compared to naproxen. | [4] |
| This compound vs. Diclofenac | Osteoarthritis Patients | 30 days | No statistically significant difference in the incidence of ulcers and erosions between the two groups. However, numerically fewer ulcers were observed in the this compound group. | [5] |
| This compound vs. Diclofenac | Osteoarthritis Patients | 8 weeks | This compound was associated with a statistically significant lower frequency of side effects compared to diclofenac (p<0.05). | [6] |
| This compound + Paracetamol vs. Diclofenac + Paracetamol | Patients with Acute Pain | 14 days | The this compound combination group reported significantly fewer adverse events, including gastrointestinal events, compared to the diclofenac combination group (p<0.05). | [7] |
Table 2: Preclinical Evaluation of Gastric Ulceration in Animal Models
| NSAID Comparison | Animal Model | Key Findings | Reference(s) |
| This compound vs. Indomethacin | Rats | This compound demonstrated a significantly lower ulcerogenic potential compared to indomethacin at equipotent anti-inflammatory doses. | [8] |
| This compound vs. Meloxicam | Patients intolerant to NSAIDs | Oral Challenge | 98.4% of patients tolerated this compound, while 95.4% tolerated meloxicam, suggesting both are safe alternatives for many intolerant patients. |
| This compound vs. Ketoprofen | Patients undergoing ENT surgery | 5 days | A similar low incidence of adverse events was observed in both treatment groups. |
Experimental Protocols
Understanding the methodologies behind the data is crucial for a critical evaluation. This section provides detailed protocols for key experiments cited in the comparison.
NSAID-Induced Gastric Ulcer Model in Rats
This preclinical model is widely used to assess the ulcerogenic potential of NSAIDs.
-
Animals: Male Wistar rats (180-220g) are typically used.
-
Housing: Animals are housed in cages with raised mesh bottoms to prevent coprophagy and are fasted for 24 hours before the experiment, with free access to water.
-
Drug Administration: The test NSAID (e.g., this compound, indomethacin) or vehicle (control) is administered orally or subcutaneously at a specified dose.
-
Observation Period: The animals are observed for a period of 4-8 hours after drug administration.[9]
-
Euthanasia and Stomach Excision: Animals are euthanized by cervical dislocation or CO2 asphyxiation. The stomach is removed, opened along the greater curvature, and gently rinsed with saline to remove gastric contents.
-
Ulcer Scoring: The stomach is examined for mucosal lesions under a dissecting microscope. The severity of the ulcers is often scored based on their number and size. A common scoring system is as follows:[10]
-
0: No lesion
-
0.5: Redness
-
1: Spot ulcers
-
1.5: Hemorrhagic streaks
-
2: 3-5 small ulcers
-
3: >5 small ulcers or 1 large ulcer
-
-
Histopathological Examination: Gastric tissue samples are fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). The sections are then examined microscopically for evidence of mucosal damage, such as erosion, ulceration, hemorrhage, and inflammatory cell infiltration.[2][11]
Endoscopic Assessment of Gastric Mucosal Damage in Humans (Lanza Score)
Endoscopy is the gold standard for assessing gastric mucosal damage in clinical trials. The Lanza score is a widely used grading system.
-
Procedure: A standard upper gastrointestinal endoscopy is performed by a qualified gastroenterologist who is blinded to the treatment allocation.
-
Scoring System (Modified Lanza Score): The gastric mucosa is systematically evaluated, and the severity of damage is graded on a scale, typically from 0 to 4 or 5.[12]
-
Grade 0: No visible lesions.
-
Grade 1: Mucosal hemorrhages only.
-
Grade 2: One or two erosions.
-
Grade 3: Numerous (3-10) erosions.
-
Grade 4: More than 10 erosions or an ulcer (defined as a lesion with unequivocal depth).
-
-
Data Collection: The number and location of hemorrhages, erosions, and ulcers are recorded. Photographic documentation is often used to ensure consistency in scoring.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can enhance understanding. The following diagrams were created using the DOT language.
Signaling Pathway of NSAID-Induced Gastric Injury
Caption: Mechanism of NSAID-induced gastric injury and the preferential action of this compound.
Experimental Workflow for Preclinical Gastric Safety Assessment of an NSAID
Caption: A typical workflow for the preclinical assessment of NSAID-induced gastric toxicity.
Conclusion
The evidence from both preclinical and clinical studies suggests that this compound has a more favorable gastric safety profile compared to several non-selective NSAIDs, such as naproxen and diclofenac. This is primarily attributed to its preferential inhibition of the COX-2 enzyme. While this compound demonstrates comparable efficacy in pain and inflammation management, its reduced impact on the gastric mucosa, as evidenced by lower ulcer scores and fewer gastrointestinal adverse events in head-to-head comparisons, makes it a noteworthy alternative for patients at risk of NSAID-induced gastropathy. However, as with all NSAIDs, the risk of gastrointestinal complications is not entirely eliminated, and a thorough assessment of a patient's risk factors is essential before prescribing. The experimental protocols and workflows provided in this guide offer a framework for the continued investigation and development of safer anti-inflammatory therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. eajm.org [eajm.org]
- 3. journal-api.s3.ap-south-1.amazonaws.com [journal-api.s3.ap-south-1.amazonaws.com]
- 4. This compound and meloxicam are a safe alternative drugs for patients intolerant to nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Biomarkers of NSAID-induced Gastritis [ijscia.com]
- 6. A new technique for continuous measurement and recording of gastric potential difference in the rat: evaluation of NSAID-induced gastric mucosal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Comparative Analysis of the Efficacy and Safety of this compound/Paracetamol Fixed-Dose Combination With Other NSAIDs in Acute Pain Management: A Randomized, Prospective, Multicenter, Active-Controlled Study (the SAFE-2 Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NSAID-Induced Mucosal Injury: Analysis of Gastric Toxicity with New Generation NSAIDs: Ulcerogenicity Compared with Ulcer Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Animal models of acute gastric mucosal injury: Macroscopic and microscopic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expt. 5 Study of anti ulcer activity of a drug using nsaid induced ulcer model | PDF [slideshare.net]
- 11. Histopathological Overview of Experimental Ulcer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
In vitro comparison of Nimesulide and Piroxicam on chondrocyte viability
For Immediate Release
[City, State] – In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs) for osteoarthritis management, the direct effects on chondrocytes, the sole cells in cartilage, are of paramount importance for researchers and drug developers. This guide provides an objective in vitro comparison of two commonly prescribed NSAIDs, Nimesulide and Piroxicam, focusing on their impact on chondrocyte viability, with supporting experimental data and methodologies.
Quantitative Analysis of Chondrocyte Viability
A direct comparison of the half-maximal inhibitory concentration (IC50) on chondrocyte viability is crucial for understanding the cytotoxic potential of this compound and Piroxicam. While direct comparative studies on chondrocytes are limited, a study on A431 human squamous carcinoma cells provides valuable insight into the general cytotoxicity of these compounds.
| Drug | Cell Line | 24 hours | 48 hours | 72 hours |
| This compound | A431 | 426.4 µM | 349.4 µM | 265.6 µM |
| Piroxicam | A431 | 691.4 µM | 454.4 µM | 338.8 µM |
| Data sourced from a study on human squamous carcinoma cells, as direct comparative IC50 values on chondrocytes were not available in the reviewed literature.[1][2][3] |
The data suggests that this compound exhibits a lower IC50 value, indicating higher cytotoxicity at the tested concentrations on this specific cell line compared to Piroxicam.[1][2] It is important to note that the effects on cancerous cell lines may not be directly extrapolated to primary chondrocytes.
Further studies on chondrocytes reveal a more complex picture. This compound has been shown to protect chondrocytes from apoptotic death induced by agents like staurosporine.[4][5] In contrast, Piroxicam's effect on chondrocyte proliferation and metabolism appears to be variable, with some studies indicating no adverse effects, and others suggesting a potential to increase proteoglycan synthesis.[6][7]
Experimental Protocols
To ensure transparency and reproducibility, the following are detailed methodologies for key experiments cited in the comparison.
Chondrocyte Viability Assessment (MTT Assay)
This assay determines the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate chondrocytes (e.g., immortalized rat chondrogenic cell line RCJ3.1C5.18) in 96-well plates at a density of 5 x 10³ cells per well in 200 µL of complete tissue culture medium.[1][3]
-
Incubation: Incubate the cells for 24 hours to allow for attachment.
-
Drug Treatment: Treat the cells with varying concentrations of this compound or Piroxicam (e.g., 100 - 1000 µM) for 24, 48, and 72 hours.[1][3] A control group with 0.25% DMSO (the drug solvent) should be included.[1][3]
-
MTT Addition: After the treatment period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
Chondrocyte Apoptosis Assessment (Caspase-3 Activity Assay)
This assay quantifies the activity of caspase-3, a key executioner enzyme in apoptosis.
-
Cell Culture and Treatment: Culture chondrocytes and pre-treat with this compound or Piroxicam for 24 hours before inducing apoptosis with an agent like staurosporine (1 µM) for 4 hours.[4]
-
Cell Lysis: Lyse the cells to release intracellular contents.
-
Substrate Addition: Add a caspase-3 specific substrate (e.g., Ac-DEVD-pNA) to the cell lysate.
-
Incubation: Incubate the mixture to allow for the cleavage of the substrate by active caspase-3.
-
Absorbance Measurement: Measure the absorbance of the cleaved substrate at a specific wavelength (e.g., 405 nm). The activity is proportional to the amount of cleaved substrate.[4]
Signaling Pathways
The interaction of this compound and Piroxicam with intracellular signaling pathways governs their ultimate effect on chondrocyte viability.
This compound's Anti-Apoptotic Pathway
This compound has been demonstrated to interfere with the intrinsic pathway of apoptosis in chondrocytes. By inhibiting the activation of caspase-3, it helps to maintain cell survival in the face of apoptotic stimuli.[4]
Caption: this compound's inhibition of caspase-3 activation.
Piroxicam's Effect on Chondrocyte Metabolism
Piroxicam's influence on chondrocyte viability is less defined by a single pathway and appears to be context-dependent. It has been shown to modulate the fibrinolytic system and proteoglycan synthesis.
Caption: Piroxicam's modulation of chondrocyte metabolism.
References
- 1. brieflands.com [brieflands.com]
- 2. researchgate.net [researchgate.net]
- 3. brieflands.com [brieflands.com]
- 4. clinexprheumatol.org [clinexprheumatol.org]
- 5. Altered gene expression during this compound-mediated inhibition of apoptotic death in human chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proteoglycan metabolism in isolated chondrocytes from human cartilage and in short-term tissue-cultured human articular cartilage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of piroxicam on structure and function of joint cartilage - PubMed [pubmed.ncbi.nlm.nih.gov]
Nimesulide's Anti-Proliferative Efficacy Across Diverse Cancer Cell Lines: A Comparative Analysis
Nimesulide, a non-steroidal anti-inflammatory drug (NSAID) with selective cyclooxygenase-2 (COX-2) inhibitory activity, has garnered significant attention for its potential anti-cancer properties. Emerging research indicates that this compound exerts anti-proliferative effects across a spectrum of cancer cell lines through various mechanisms, including the induction of apoptosis and cell cycle arrest. This guide provides a comparative overview of this compound's efficacy in different cancer cell lines, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in this field of study.
Quantitative Analysis of Anti-Proliferative Effects
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of this compound in various human cancer cell lines, demonstrating its differential efficacy.
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (hours) | Citation |
| Gastric Cancer | SGC-7901 | ~400 | 24 | [1] |
| AGC | ~250 | 48 | [1] | |
| Squamous Cell Carcinoma | SCC-15 | 427 | Not Specified | [1] |
| A431 | 426.4 | 24 | [2] | |
| A431 | 349.4 | 48 | [2] | |
| A431 | 265.6 | 72 | [2] | |
| Epidermal Carcinoma | KB | 136 | 72 | [1] |
| Breast Cancer | SKBR-3 | >100 | Not Specified | [3] |
| Pancreatic Cancer | PANC-1 | Not explicitly stated, but effects observed at 50-400 µM | 48 | [4] |
| Hepatoma | SMMC-7721 | Inhibition observed at 200-400 µM | Not Specified | [5] |
| Esophageal Carcinoma | Eca-109 | Dose-dependent inhibition observed | Not Specified | [6] |
Note: The IC50 values can vary depending on the experimental conditions, such as cell density and assay duration. Some studies primarily focused on the effects of this compound derivatives, and therefore, precise IC50 values for the parent this compound compound were not always available.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are standard protocols for assessing the anti-proliferative effects of this compound.
Cell Viability and Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 25, 50, 100, 200, 400 µM) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time, then harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol, adding the ethanol dropwise to the cell pellet while vortexing to prevent clumping. Incubate on ice for at least 30 minutes.[7]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash twice with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[8] RNase A is crucial to ensure that only DNA is stained.[8]
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.[7]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.[8]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Following treatment with this compound, harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[9]
-
Staining: Add Annexin V conjugate (e.g., FITC-conjugated) and a working solution of Propidium Iodide (PI) to the cell suspension.[9]
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[9]
-
Analysis: Add more 1X Annexin-binding buffer and analyze the cells by flow cytometry as soon as possible.[9] Viable cells are negative for both Annexin V and PI, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are positive for both.
Signaling Pathways and Experimental Workflows
This compound's anti-proliferative effects are mediated through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.
Caption: A typical experimental workflow for validating the anti-proliferative effects of this compound.
Caption: this compound's inhibition of the PI3K/Akt/mTOR pathway in pancreatic cancer.[4][10]
Caption: this compound's inhibition of the Wnt/β-catenin signaling pathway in gastric cancer.[11][12]
Caption: this compound sensitizes pancreatic cancer cells to TRAIL-induced apoptosis.[13][14]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. From COX-2 inhibitor this compound to potent anti-cancer agent: synthesis, in vitro, in vivo and pharmacokinetic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits proliferation and induces apoptosis of pancreatic cancer cells by enhancing expression of PTEN - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of this compound on proliferation and apoptosis of human hepatoma SMMC-7721 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits the growth of human esophageal carcinoma cells by inactivating the JAK2/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 9. kumc.edu [kumc.edu]
- 10. Can this compound Nanoparticles Be a Therapeutic Strategy for the Inhibition of the KRAS/PTEN Signaling Pathway in Pancreatic Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound, a COX-2 inhibitor, sensitizes pancreatic cancer cells to TRAIL-induced apoptosis by promoting DR5 clustering † - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
Nimesulide's Impact on Platelet Aggregation: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the effects of nimesulide, a preferential cyclooxygenase-2 (COX-2) inhibitor, on platelet aggregation compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis supported by experimental data to elucidate the nuanced differences in their mechanisms of action and resulting antiplatelet effects.
Executive Summary
This compound exhibits a distinct profile in its interaction with platelets compared to traditional non-selective NSAIDs such as aspirin, ibuprofen, naproxen, and diclofenac. While traditional NSAIDs primarily inhibit platelet aggregation through the blockade of the COX-1 enzyme, this compound's preferential action on COX-2 results in a significantly weaker direct antiplatelet effect. However, research indicates a complex, concentration-dependent role for this compound, with high concentrations showing inhibitory effects on thromboxane A2 (TXA2) synthesis and low concentrations potentially potentiating aggregation under certain conditions. This guide synthesizes available quantitative data, details experimental methodologies, and provides visual representations of the key pathways to facilitate a deeper understanding of these differences.
Quantitative Comparison of Antiplatelet Effects
The following table summarizes the available quantitative data on the inhibitory effects of this compound and traditional NSAIDs on platelet aggregation. It is important to note that the data are compiled from various studies, and direct comparison of IC50 values should be made with caution due to potential variations in experimental conditions.
| Drug | Agonist | Parameter Measured | IC50 / % Inhibition | Reference |
| This compound | Adrenaline | Thromboxane A2 (TXA2) Formation | IC50: 1 µM | [1] |
| Ibuprofen | ADP | Platelet Aggregation | IC50: 36.1 ± 2.4 µM | [2] |
| Collagen | Platelet Aggregation | IC50: 29.8 ± 1.1 µM | [2] | |
| Arachidonic Acid | Platelet Aggregation | IC50: 14.7 ± 1.2 µM | [2] | |
| Arachidonate | Platelet Aggregation | 33% (vs. 86% in control) | [3] | |
| Collagen | Platelet Aggregation | 23% (vs. 55% in control) | [3] | |
| Aspirin | Arachidonate | Platelet Aggregation | 21% (vs. 86% in control) | [3] |
| Collagen | Platelet Aggregation | 23% (vs. 55% in control) | [3] | |
| Naproxen | Arachidonate | Platelet Aggregation | 43% (vs. 86% in control) | [3] |
| Collagen | Platelet Aggregation | 29% (vs. 55% in control) | [3] | |
| Diclofenac | - | Platelet Aggregation | No significant difference from control | [4] |
Note: IC50 represents the concentration of the drug required to inhibit a biological process by 50%. A lower IC50 value indicates greater potency. The percentage inhibition values are compared to a control group without the drug.
Experimental Protocols
The primary method for assessing platelet aggregation in the cited studies is Light Transmission Aggregometry (LTA) . This technique measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Key Steps in a Typical LTA Protocol:
-
Blood Collection: Whole blood is drawn from healthy volunteers who have abstained from NSAID use for at least two weeks. The blood is collected into tubes containing an anticoagulant, typically 3.2% sodium citrate.
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
PRP is obtained by centrifuging the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature. The supernatant, rich in platelets, is carefully collected.
-
PPP is prepared by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 15-20 minutes to pellet the platelets. The resulting supernatant is the PPP and is used as a reference for 100% light transmission.
-
-
Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using autologous PPP.
-
Aggregation Assay:
-
Aliquots of PRP are placed in siliconized glass cuvettes with a magnetic stir bar and pre-warmed to 37°C in an aggregometer.
-
The test NSAID (this compound, aspirin, ibuprofen, etc.) or vehicle control is added to the PRP and incubated for a specific period (e.g., 1-5 minutes).
-
A platelet agonist (e.g., adenosine diphosphate (ADP), collagen, arachidonic acid) is then added to induce aggregation.
-
The change in light transmission through the PRP suspension is recorded over time (typically 5-10 minutes). As platelets aggregate, the suspension becomes clearer, allowing more light to pass through.
-
-
Data Analysis: The maximum percentage of aggregation is determined, and for dose-response studies, IC50 values are calculated.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the experimental workflow for assessing platelet aggregation and the signaling pathway through which NSAIDs exert their effects.
Experimental workflow for platelet aggregation assay.
COX signaling pathway and NSAID inhibition.
Discussion of Findings
The presented data underscores a fundamental difference in the antiplatelet activity of this compound compared to traditional NSAIDs. Traditional, non-selective NSAIDs exert their primary antiplatelet effect by inhibiting COX-1 in platelets. This blockade prevents the conversion of arachidonic acid to prostaglandin H2, a precursor for thromboxane A2 (TXA2), which is a potent promoter of platelet aggregation. Aspirin is unique among these drugs as it causes irreversible inhibition of COX-1, lasting for the entire lifespan of the platelet (7-10 days). Other traditional NSAIDs, like ibuprofen and naproxen, are reversible inhibitors of COX-1, and their antiplatelet effect is therefore transient.[5]
In contrast, this compound is a preferential inhibitor of COX-2.[6] Since platelets predominantly express COX-1, this compound's direct inhibitory effect on platelet aggregation is significantly less pronounced than that of traditional NSAIDs.[1] This is supported by studies showing that this compound has a minimal impact on bleeding time and other hemostasis variables in healthy volunteers.
However, the action of this compound on platelets is not entirely neutral. At high concentrations (1-100 µM), this compound has been shown to inhibit adrenaline-induced platelet aggregation and TXA2 formation with an IC50 of 1 µM.[1] Conversely, at much lower, sub-micromolar concentrations (0.01-0.1 µM), this compound has been observed to potentiate the aggregatory response to subthreshold concentrations of adrenaline.[1] The mechanism for this dual effect is thought to be complex and may involve multiple signaling pathways beyond COX inhibition.
Conclusion
For researchers and drug development professionals, the distinction between this compound and traditional NSAIDs in their effects on platelet aggregation is critical. This compound's preferential COX-2 inhibition translates to a reduced risk of the platelet-related bleeding events often associated with traditional NSAIDs. This characteristic may be advantageous in patient populations where maintaining normal platelet function is a priority. However, the concentration-dependent dual effects of this compound warrant further investigation to fully understand its complete pharmacological profile. The data and experimental context provided in this guide aim to support informed decision-making in research and development endeavors related to anti-inflammatory and analgesic therapies.
References
- 1. Dual effects of this compound, a COX-2 inhibitor, in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Multifaceted Effects of Non-Steroidal and Non-Opioid Anti-Inflammatory and Analgesic Drugs on Platelets: Current Knowledge, Limitations, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nonsteroidal anti-inflammatory drugs and aspirin: a comparison of the antiplatelet effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Not all (N)SAID and done: Effects of nonsteroidal anti‐inflammatory drugs and paracetamol intake on platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
Atypical NSAID Properties of Nimesulide Compared to Selective COX-2 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties of nimesulide and selective cyclooxygenase-2 (COX-2) inhibitors, commonly known as coxibs (e.g., celecoxib, rofecoxib). While both are classified as NSAIDs with preferential activity against COX-2, this compound exhibits a unique, multifactorial mechanism of action that extends beyond simple prostaglandin synthesis inhibition. This guide delves into these atypical properties, presenting supporting experimental data, detailed methodologies for key experiments, and visual representations of the underlying molecular pathways.
Key Differentiating Properties of this compound
This compound's pharmacological profile is distinguished from that of classical selective COX-2 inhibitors by its activity on various inflammatory mediators and pathways independent of the cyclooxygenase system. These include:
-
Inhibition of Phosphodiesterase IV (PDE4): this compound is a known inhibitor of PDE4, an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn activates protein kinase A (PKA) and leads to the downregulation of pro-inflammatory cytokine synthesis and the promotion of anti-inflammatory mediators.[1][2]
-
Inhibition of Histamine Release: this compound has been shown to inhibit the release of histamine from mast cells and basophils, key events in the allergic and inflammatory response.[3][4] This action is not a recognized feature of selective COX-2 inhibitors.
-
Inhibition of Matrix Metalloproteinases (MMPs): Several studies have indicated that this compound can inhibit the activity of MMPs, a family of enzymes responsible for the degradation of extracellular matrix components during inflammation and tissue remodeling.[5][6] This suggests a potential role for this compound in protecting cartilage in conditions like osteoarthritis, independent of its effects on prostaglandins.
-
Modulation of Cytokine and Neuropeptide Levels: Clinical evidence suggests that this compound can modulate the levels of key inflammatory mediators such as Interleukin-6 (IL-6) and Substance P in the synovial fluid of osteoarthritis patients, with a potentially more rapid and pronounced effect compared to celecoxib.[7][8]
Data Presentation: Quantitative Comparisons
The following tables summarize the key quantitative data comparing the activity of this compound with selective COX-2 inhibitors.
Table 1: Cyclooxygenase (COX) Inhibition
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2/COX-1 Selectivity Ratio | Reference |
| This compound | 7.3 | 0.53 | 13.77 | [9] |
| Celecoxib | 6.6 | 0.04 | 165 | [9] |
| Rofecoxib | 18 | 0.5 | 36 | [9] |
IC50 values were determined using a human whole blood assay.
Table 2: Effect on Synovial Fluid Inflammatory Mediators in Knee Osteoarthritis Patients
| Mediator | Treatment (14 days) | Baseline Concentration (pg/mL) | Post-treatment Concentration (pg/mL) | % Change | p-value | Reference |
| Substance P | This compound (100 mg b.i.d.) | 18.3 ± 2.1 | 12.1 ± 1.5 | -33.9% | < 0.05 | [7][8] |
| Celecoxib (200 mg o.d.) | 17.9 ± 2.3 | 16.8 ± 2.0 | -6.1% | NS | [7][8] | |
| Interleukin-6 (IL-6) | This compound (100 mg b.i.d.) | 45.2 ± 5.4 | 28.7 ± 3.9 | -36.5% | < 0.05 | [7][8] |
| Celecoxib (200 mg o.d.) | 43.8 ± 5.1 | 35.1 ± 4.2 | -19.9% | < 0.05 | [7][8] |
Data are presented as mean ± SEM. NS = Not Significant.
Table 3: Inhibition of Histamine Release from Human Basophils
| Drug | Concentration (M) | % Inhibition of IgE-mediated Histamine Release | Reference |
| This compound | 10⁻⁶ | 2.9 | [3][10][11] |
| 10⁻⁵ | ~25 | [3][10][11] | |
| 10⁻⁴ | ~45 | [3][10][11] | |
| 10⁻³ | ~60 | [3][10][11] | |
| 4-hydroxy-nimesulide (metabolite) | 10⁻⁶ | 3.7 | [3][10][11] |
| 10⁻³ | ~90 | [3][10][11] |
Direct comparative data for selective COX-2 inhibitors in the same assay system is limited in the reviewed literature.
Experimental Protocols
1. Determination of COX-1 and COX-2 Inhibition in Human Whole Blood Assay
-
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound for COX-1 and COX-2.
-
Methodology:
-
COX-1 Assay: Fresh human venous blood is collected into tubes containing an anticoagulant. Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle for 1 hour at 37°C. Clotting is then induced by the addition of calcium chloride, and the samples are incubated for a further 60 minutes. The reaction is stopped by placing the samples on ice. Serum is separated by centrifugation. The concentration of thromboxane B2 (TXB2), a stable metabolite of the COX-1 product thromboxane A2, is measured by a specific enzyme immunoassay (EIA).
-
COX-2 Assay: Aliquots of heparinized whole blood are incubated with lipopolysaccharide (LPS) to induce COX-2 expression, along with various concentrations of the test compound or vehicle, for 24 hours at 37°C. Plasma is separated by centrifugation. The concentration of prostaglandin E2 (PGE2), a major product of COX-2, is measured by a specific EIA.
-
Data Analysis: The percentage inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production is calculated for each concentration of the test compound relative to the vehicle control. The IC50 values are then determined by non-linear regression analysis.
-
2. Measurement of Substance P and IL-6 in Synovial Fluid
-
Objective: To quantify the levels of Substance P and IL-6 in the synovial fluid of osteoarthritis patients before and after treatment with this compound or celecoxib.[7][8]
-
Methodology:
-
Patient Population: Patients diagnosed with knee osteoarthritis according to the American College of Rheumatology criteria, with radiographic evidence of the disease and joint effusion, are recruited.
-
Study Design: A randomized, double-blind, parallel-group study design is employed. Patients are randomly assigned to receive either this compound (100 mg twice daily) or celecoxib (200 mg once daily) for 14 days.
-
Sample Collection: Synovial fluid is aspirated from the affected knee at baseline (before the first dose) and after the 14-day treatment period. The fluid is centrifuged to remove cellular debris, and the supernatant is stored at -80°C until analysis.
-
Quantification: The concentrations of Substance P and IL-6 in the synovial fluid samples are determined using commercially available, specific enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: The pre- and post-treatment concentrations of Substance P and IL-6 are compared within and between the treatment groups using appropriate statistical tests (e.g., paired t-test, ANOVA).
-
3. Matrix Metalloproteinase (MMP) Inhibition Assay
-
Objective: To determine the inhibitory activity of a test compound against a specific MMP (e.g., MMP-3).
-
Methodology (Fluorescence Resonance Energy Transfer - FRET): [1][12][13][14][15]
-
Principle: This assay utilizes a synthetic peptide substrate that contains a fluorescent donor and a quencher molecule linked by a specific MMP cleavage sequence. In the intact substrate, the quencher suppresses the fluorescence of the donor. Upon cleavage by the MMP, the donor and quencher are separated, resulting in an increase in fluorescence.
-
Reagents: Recombinant human MMP-3, a specific FRET-based MMP-3 substrate, assay buffer, and the test compound at various concentrations.
-
Procedure: a. The recombinant MMP-3 is pre-incubated with various concentrations of the test compound or vehicle in the assay buffer for a specified time at 37°C to allow for inhibitor binding. b. The FRET substrate is then added to the mixture to initiate the enzymatic reaction. c. The increase in fluorescence is monitored over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: The rate of the enzymatic reaction is determined from the linear portion of the fluorescence versus time plot. The percentage inhibition for each concentration of the test compound is calculated relative to the vehicle control. The IC50 value is determined by non-linear regression analysis.
-
Mandatory Visualization
References
- 1. Fluorometric immunocapture assay for the specific measurement of matrix metalloproteinase-9 activity in biological samples: application to brain and plasma from rats with ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a sulfonanilide nonsteroidal anti-inflammatory drug, inhibits mediator release from human basophils and mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: an NSAID that preferentially inhibits COX-2, and has various unique pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent contributions to knowledge of the mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Effects of this compound on pain and on synovial fluid concentrations of substance P, interleukin-6 and interleukin-8 in patients with knee osteoarthritis: comparison with celecoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. A randomised, double-blind, clinical trial comparing the efficacy of this compound, celecoxib and rofecoxib in osteoarthritis of the knee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. researchgate.net [researchgate.net]
- 12. Assessment of Synthetic Matrix Metalloproteinase Inhibitors by Fluorogenic Substrate Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Fluorescence-Based Peptidolytic Assay for High-Throughput Screening of MMP14 Inhibitors | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Nimesulide
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides crucial safety protocols and logistical information for the handling of Nimesulide, a non-steroidal anti-inflammatory drug (NSAID).
Personal Protective Equipment (PPE)
When handling this compound, especially in powder form, a comprehensive approach to personal protection is necessary to minimize exposure. The following table summarizes the recommended PPE.
| PPE Category | Item | Standard/Specification |
| Eye/Face Protection | Safety Goggles | Tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US).[1][2][3] |
| Skin Protection | Gloves | Chemically impermeable gloves (e.g., nitrile, neoprene). Must be inspected before use.[1][2][4] |
| Protective Clothing | Fire/flame resistant and impervious clothing. A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is recommended.[1][2][3][5] | |
| Respiratory Protection | Respirator | A full-face respirator is recommended if exposure limits are exceeded or if dust is generated. Use approved positive flow mask if significant quantities of dust become airborne.[1][3][6][7] |
Toxicity Data
The following table summarizes the available acute toxicity data for this compound. It is important to note that occupational exposure limits have not been established.[6][8]
| Route of Exposure | Species | Value |
| Oral LD50 | Rat | 200 mg/kg[9] |
| Oral LD50 | Mouse | 392 mg/kg[9] |
| Oral TDLO | Human | 1.429 mg/kg[9] |
| Oral TDLO | Woman | 2 mg/kg[9] |
LD50: Lethal Dose, 50%; TDLO: Lowest Published Toxic Dose
Experimental Protocol: Safe Handling of this compound
The following protocol outlines the procedural steps for safely handling this compound in a laboratory setting.
1. Preparation:
-
Ensure a well-ventilated area, preferably a laboratory fume hood with a face velocity of at least 1 m/s.[2][6]
-
Assemble all necessary materials, including this compound, solvents, and laboratory equipment, within the containment area.
-
Don the appropriate PPE as specified in the table above. When double gloving, place one glove under the gown cuff and one over.[5]
2. Handling:
-
Avoid the formation of dust and aerosols.[1][7] If weighing the powder, do so carefully within the fume hood.
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[6]
-
Use non-sparking tools to prevent ignition.[1]
3. Post-Handling:
-
Securely seal all containers of this compound when not in use.[6]
-
Decontaminate all surfaces and equipment after use.
-
Remove outer gloves and dispose of them in a sealed container before leaving the work area.[5]
-
Wash hands thoroughly with soap and water after handling.[1][6]
Spill and Emergency Procedures
In case of a spill:
-
Minor Spills: Evacuate the immediate area. Wear appropriate PPE. Use dry clean-up procedures and avoid generating dust. Collect the spilled material into a labeled, sealed container for disposal.[6]
-
Major Spills: Evacuate the area and alert emergency responders. Wear full body protective clothing with a self-contained breathing apparatus. Prevent the spillage from entering drains or water courses.[6]
In case of exposure:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation occurs.[1][2][9]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2][9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][2][10]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect in suitable, closed, and labeled containers.[1][7]
-
Contaminated PPE: Dispose of in a sealed bag or container.[5]
-
Disposal Method: The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not discharge into sewer systems or contaminate water, foodstuffs, or feed.[1]
Logical Workflow for Safe Handling of this compound
Caption: A logical workflow for the safe handling of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. echemi.com [echemi.com]
- 4. niinfectioncontrolmanual.net [niinfectioncontrolmanual.net]
- 5. osha.gov [osha.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. molcore.com [molcore.com]
- 8. chemdmart.com [chemdmart.com]
- 9. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
